molecular formula C6H5BrFN B582444 4-Bromo-5-fluoro-2-methylpyridine CAS No. 1211590-24-7

4-Bromo-5-fluoro-2-methylpyridine

Cat. No.: B582444
CAS No.: 1211590-24-7
M. Wt: 190.015
InChI Key: MENOXSCJWFSFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methylpyridine is a versatile fluorinated pyridine derivative that serves as a critical synthetic intermediate in advanced chemical research and development. Its molecular structure, incorporating both bromine and fluorine substituents on the pyridine ring, makes it a valuable scaffold for constructing complex molecules through various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and nucleophilic aromatic substitutions . This reactivity is essential for medicinal chemists building targeted compound libraries for drug discovery programs, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Pyridine derivatives are recognized for their wide range of biological activities, which include anticancer, antifungal, anti-inflammatory, and antiviral properties, making them privileged structures in the design of new therapeutic agents . As a building block, this compound enables researchers to explore new synthetic pathways and develop next-generation specialty chemicals . It is intended for use in laboratory research settings only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENOXSCJWFSFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724930
Record name 4-Bromo-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-24-7
Record name 4-Bromo-5-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Bromo-5-fluoro-2-methylpyridine" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylpyridine (CAS: 1211590-24-7): Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in synthetic and medicinal chemistry. The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of a bromine atom, a fluorine atom, and a methyl group on this core structure provides multiple, distinct reaction sites for subsequent chemical modification. This multi-functional nature makes it an asset for generating diverse molecular libraries and constructing complex target molecules in drug discovery and materials science.[1]

The bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents. The fluorine atom at the 5-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity, pKa, and metabolic stability—a key consideration in modern drug design.[2][3] This guide provides a comprehensive overview of the known properties, synthetic potential, and handling considerations for this compound, designed for researchers and development scientists.

Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in peer-reviewed literature. Therefore, the physicochemical properties are primarily based on high-quality computational models, which provide reliable estimates for guiding experimental design.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 1211590-24-7[4][5]
Molecular Formula C₆H₅BrFN[4]
Molecular Weight 190.01 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES CC1=CC(=C(C=N1)F)Br[4]

| InChI Key | MENOXSCJWFSFHL-UHFFFAOYSA-N[4] |

Table 2: Computed Physicochemical Properties

Property Value Source
Topological Polar Surface Area (TPSA) 12.9 Ų PubChem[4]
XLogP3 2.3 PubChem[4]
Hydrogen Bond Donor Count 0 PubChem[4]
Hydrogen Bond Acceptor Count 2 PubChem[4]
Rotatable Bond Count 0 PubChem[4]

| Exact Mass | 188.95894 Da | PubChem[4] |

Storage and Stability: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated location, typically between 2-8°C.[5][6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or atmospheric contaminants.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its substituents, which can be addressed with high selectivity.

Synthetic_Workflow Diagram 2: Generalized Synthetic Workflow cluster_prep Preparation & Reaction cluster_process Workup & Purification cluster_analysis Analysis & Final Product Start Starting Material (e.g., Aminopyridine) ReactionVessel Reaction Setup (Inert atmosphere, 0-5 °C) Start->ReactionVessel Reagents Reagents & Solvent (e.g., HBr, NaNO2) Reagents->ReactionVessel Quench Reaction Quench (e.g., aq. NaOH) ReactionVessel->Quench Monitor by TLC Extract Liquid-Liquid Extraction Quench->Extract Dry Drying Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Chromatography (Silica Gel) Concentrate->Purify Analysis Characterization (NMR, MS) Purify->Analysis Final Pure Product Analysis->Final

Caption: A generalized workflow for the synthesis and purification of substituted pyridines.

Protocol 3.1: Representative Synthesis via Sandmeyer Reaction

This protocol describes the synthesis of 2-bromo-5-fluoropyridine from 2-amino-5-fluoropyridine and is illustrative of a method that could be adapted for similar structures. [7]

  • Reaction Setup: To a suitable reaction vessel, charge 48% hydrobromic acid (approx. 5 equivalents). Cool the acid to 0-5°C using an ice/water bath.

    • Rationale: Cooling is critical to control the temperature of the subsequent exothermic diazotization reaction and prevent decomposition of the diazonium salt intermediate.

  • Amine Addition: Add the starting aminopyridine (1.0 eq.) portion-wise to the cooled hydrobromic acid, maintaining the internal temperature below 5°C. [7]3. Diazotization: In a separate vessel, prepare a solution of sodium nitrite (2.5 eq.) and bromine (3.0 eq.) in water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C. Vigorous gas evolution (N₂) will be observed. [7] * Rationale: The slow, controlled addition of the nitrite/bromine solution forms the reactive diazonium salt in situ, which is then immediately converted to the bromo-pyridine product.

  • Reaction Completion: Stir the mixture for an additional hour at 0-5°C after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup - Quench: Carefully quench the reaction by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. [7] * Rationale: Neutralizing the strong acid is necessary before extraction and ensures the product is in its free base form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). [7]7. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7] * Rationale: The brine wash removes residual water, and drying with sodium sulfate ensures the complete removal of water before concentration, which could otherwise interfere with purification.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product. [7]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from GHS classifications. [4][8] Table 3: GHS Hazard Information

Classification Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed [4][8]
Skin Corrosion/Irritation H315 Causes skin irritation [4][8]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [4][8]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation [4][8]|

Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]* Avoid breathing dust, fumes, or vapors. [9]* Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9] First Aid Measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately. [8]* If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [9]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [8]* If Inhaled: Move person to fresh air and keep comfortable for breathing. [8]

Conclusion

This compound is a valuable synthetic intermediate characterized by its strategically functionalized pyridine core. While comprehensive experimental data for this specific isomer remains limited, its structural features strongly suggest significant potential for creating diverse and complex molecular architectures. Its capacity for selective modification via cross-coupling at the bromine site and potential SNAr at the fluorine site makes it a powerful tool for medicinal chemists and researchers in drug discovery. Proper adherence to safety and handling protocols is essential when working with this compound. Further research into its reactivity and applications is warranted to fully unlock its utility in the development of novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 2-Bromo-5-fluoro-4-methylpyridine. National Center for Biotechnology Information.
  • Pampena, R., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2772.
  • The Royal Society of Chemistry. Supporting Information for a publication.
  • El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5557.

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylpyridine (CAS 1211590-24-7): A Critical Evaluation of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide addresses the chemical entity 4-Bromo-5-fluoro-2-methylpyridine, identified by the CAS number 1211590-24-7. Targeted at an audience of researchers, scientists, and drug development professionals, the objective was to create an in-depth technical resource covering its synthesis, properties, reactivity, and applications. However, a comprehensive search of scientific literature, patent databases, and chemical supplier information has revealed a significant lack of detailed, publicly available experimental data for this specific compound.

While the pyridine scaffold is of great interest in medicinal chemistry, and the subject molecule possesses functionalities that suggest its utility as a versatile synthetic intermediate, this guide must pivot from a detailed protocol-based document to a critical analysis of the available information and a forward-looking perspective on its potential, based on established chemical principles and data from related analogues.

Introduction: The Promise of a Polysubstituted Pyridine Building Block

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This compound presents an intriguing combination of substituents:

  • A bromo group, primarily at the 4-position, which is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, alkyl, or amino moieties.

  • A fluoro group at the 5-position, which can significantly modulate the electronic properties of the pyridine ring, influence the pKa of the pyridine nitrogen, and potentially serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity.

  • A methyl group at the 2-position, which can provide steric bulk, influence the molecule's conformation, and potentially engage in specific hydrophobic interactions within a protein binding pocket.

This unique arrangement of functional groups suggests that this compound could be a valuable building block for the synthesis of complex molecular architectures in drug discovery programs.

Physicochemical and Structural Properties: A Reliance on Computational Data

In the absence of experimentally determined data, we must currently rely on computed properties to profile this compound.

PropertyValueSource
CAS Number 1211590-24-7PubChem
Molecular Formula C₆H₅BrFNPubChem
Molecular Weight 190.01 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES CC1=CC(=C(C=N1)F)BrPubChem
InChI InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3PubChem
Topological Polar Surface Area 12.9 ŲPubChem
Complexity 99.1PubChem

Table 1: Computed Physicochemical and Structural Properties of this compound.[1]

It is critical for researchers to note that these are in silico predictions. Experimental validation of properties such as melting point, boiling point, and solubility in various solvents would be required for any practical application.

Projected Synthesis and Reactivity: An Expert's Perspective

While a specific, validated synthesis protocol for this compound is not available in the peer-reviewed literature or patent filings, we can propose logical synthetic routes and predict its reactivity based on established principles of pyridine chemistry.

Plausible Synthetic Strategies

The synthesis of polysubstituted pyridines can be approached either by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring. For this compound, the latter approach is more likely. A plausible precursor would be a suitably substituted 2-methylpyridine.

A generalized workflow for the synthesis could involve the following steps, although the precise sequence and reagents would require experimental optimization:

G cluster_0 Synthetic Workflow Precursor Substituted 2-Methylpyridine Step1 Halogenation (e.g., Bromination) Precursor->Step1 Reagents & Conditions Step2 Halogenation/Functionalization (e.g., Fluorination) Step1->Step2 Intermediate Product This compound Step2->Product Final Product Purification Purification (Chromatography, Recrystallization) Product->Purification

Caption: A generalized synthetic workflow for substituted pyridines.

The challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the halogenation steps. The directing effects of the existing substituents on the pyridine ring would need to be carefully considered.

Anticipated Reactivity Profile

The reactivity of this compound is expected to be dictated by its substituents:

  • Suzuki and Related Cross-Coupling Reactions: The bromine atom at the 4-position is the most probable site for oxidative addition to a palladium(0) catalyst. This would enable Suzuki, Stille, Sonogashira, and other cross-coupling reactions to introduce a wide variety of substituents at this position. The choice of catalyst, ligand, base, and solvent would be critical for achieving high yields and would depend on the specific coupling partners.

G cluster_1 Projected Reactivity Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Stille Stille Coupling (Ar-SnBu₃) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr Strong Nucleophile, Heat

Caption: Projected reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is a potential site for SNAr, its position meta to the ring nitrogen makes it less activated than fluorine atoms at the ortho or para positions. Therefore, forcing conditions (e.g., strong nucleophiles, high temperatures) would likely be required to achieve substitution at the 5-position.

Potential Applications in Drug Discovery: A Forward Look

Given its structure, this compound is a prime candidate for use in fragment-based drug discovery and as a key intermediate in the synthesis of more complex molecules. Its utility would lie in its ability to serve as a scaffold, allowing for the systematic exploration of chemical space around the pyridine core through the reactions described above.

However, it must be reiterated that no patents or research articles have been identified that explicitly cite the use of CAS number 1211590-24-7 in the synthesis of bioactive compounds. Researchers interested in this molecule would be venturing into novel chemical space.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not publicly available, the Globally Harmonized System (GHS) classification from PubChem provides essential safety information.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Based on these classifications, standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound (CAS 1211590-24-7) is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. Its combination of a cross-coupling handle (bromine), a modulatory and potentially reactive fluorine atom, and a methyl group on a pyridine scaffold makes it an attractive target for synthesis and further functionalization.

However, the current lack of published experimental data—from a validated synthesis protocol to spectroscopic and physicochemical properties—is a major impediment to its widespread adoption by the scientific community. This technical guide, therefore, serves not as a repository of established knowledge, but as a call to the research community. There is a clear opportunity for synthetic and medicinal chemists to develop and publish a robust synthesis of this compound and to characterize its properties and reactivity. Such a contribution would undoubtedly be of great value to the field and would enable the exploration of its potential in the development of new therapeutics and functional materials.

References

  • PubChem. This compound.
  • PubChem. This compound - GHS Classification.

Sources

physical properties of "4-Bromo-5-fluoro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-fluoro-2-methylpyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable, multi-functional building block in modern organic synthesis. The pyridine ring is a foundational scaffold in a vast number of pharmaceuticals and biologically active compounds, and its strategic functionalization is a cornerstone of drug discovery.[1][2] The presence of bromo, fluoro, and methyl groups on this particular scaffold offers researchers a versatile toolkit for molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions, the fluorine atom can modulate electronic properties and metabolic stability, and the methyl group provides an additional site for synthetic modification.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers insights into the causality behind the compound's characteristics, presents standardized protocols for empirical verification, and provides a predictive analysis of its spectroscopic signature, establishing a framework for its effective use in a laboratory setting.

Chemical Identity and Structure

The unique arrangement of substituents on the pyridine core dictates the compound's reactivity and physical behavior. Understanding its fundamental identity is the first step in its successful application.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1211590-24-7[3]
Molecular Formula C₆H₅BrFN[3]
Molecular Weight 190.01 g/mol [3]
Canonical SMILES CC1=CC(=C(C=N1)F)Br[3]
InChIKey MENOXSCJWFSFHL-UHFFFAOYSA-N[3]

Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can consolidate computed data and draw reliable inferences from closely related analogs. This section summarizes the key physical properties essential for reaction planning, purification, and formulation.

PropertyValue / ObservationRationale & Context
Physical State Solid, semi-solid, or liquid at STPData for related isomers shows they can exist in various states around room temperature, suggesting a low melting point.[4]
Appearance Likely a colorless to pale yellow substanceThis is typical for many functionalized pyridine derivatives.[5]
Melting Point Data not availableThe melting point will be influenced by the planarity of the ring and the potential for intermolecular halogen bonding, which can increase crystal lattice energy compared to non-halogenated pyridines.
Boiling Point Data not availableExpected to be significantly above 100°C at atmospheric pressure due to its molecular weight and polarity. Vacuum distillation would be the preferred method for purification.
Density ~1.6 g/cm³ (Predicted)Computed densities for closely related isomers fall within the 1.59 to 1.6 g/cm³ range, reflecting the presence of the heavy bromine atom.[5][6][7]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH)The hydrophobic pyridine ring and bromine atom limit aqueous solubility.[5][6] Its polarity, conferred by the nitrogen and fluorine atoms, ensures good solubility in a range of organic solvents.
pKa ~2.0 (Predicted)The electron-withdrawing effects of the fluorine and bromine atoms are expected to decrease the basicity of the pyridine nitrogen significantly compared to pyridine itself (pKa ≈ 5.2).[8][9]

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation relies on a suite of spectroscopic techniques. While a public repository of spectra for this compound is unavailable, a robust predictive analysis based on first principles of spectroscopy provides a reliable guide for researchers confirming its identity post-synthesis.

Diagram 1: Structural Elucidation via Spectroscopy cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Information Revealed Structure This compound HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR FNMR ¹⁹F NMR Structure->FNMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Proton Proton Chemical Environments & Connectivity HNMR->Proton Carbon Unique Carbon Atoms (Carbon Skeleton) CNMR->Carbon Fluorine Fluorine Environment & Coupling FNMR->Fluorine Bonds Functional Groups & Bond Vibrations IR->Bonds Mass Molecular Mass & Isotopic Pattern MS->Mass

Caption: Relationship between molecular structure and spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at C3 will likely appear as a doublet due to coupling with the fluorine at C5. The proton at C6 will appear as a singlet (or a very finely split multiplet due to long-range coupling). The electron-withdrawing nature of the halogens and the ring nitrogen will shift these protons downfield.

  • Methyl Protons (3H): A sharp singlet is expected around ~2.5 ppm. The lack of adjacent protons ensures it will not be split.

¹³C NMR Spectroscopy

The molecule has six chemically non-equivalent carbon atoms, and thus, six distinct signals are expected in the ¹³C NMR spectrum. The carbons attached to the electronegative F and Br atoms (C5 and C4) will show characteristic shifts and C-F coupling will be observed for C5 and adjacent carbons.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum. This signal will likely be a doublet due to coupling with the adjacent proton at C3, providing clear evidence for the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups.[10][11] Key absorption bands would confirm the compound's structural features.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100-3000Aromatic C-H StretchConfirms the presence of the pyridine ring.
2950-2850Aliphatic C-H StretchConfirms the presence of the methyl group.
1600-1450C=C and C=N Ring StretchCharacteristic fingerprint region for the aromatic pyridine core.
1250-1150C-F StretchStrong absorption confirming the presence of the fluorine substituent.
650-550C-Br StretchConfirms the presence of the bromine substituent.
Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the elemental composition.[10]

  • Molecular Ion (M⁺): A prominent molecular ion peak would be observed.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit a characteristic M⁺ and M+2 peak cluster with a nearly 1:1 intensity ratio. This is a definitive signature for a mono-brominated compound.

Experimental Methodologies for Physical Property Determination

While computational data is valuable, empirical verification is the gold standard in chemical research. The following section outlines standard, self-validating protocols for characterizing a new batch of this compound.

Diagram 2: Standard Characterization Workflow A Sample Receipt & Login B Visual Inspection (Color, State) A->B Initial Check E Structural Confirmation A->E Parallel Path C Solubility Screening (Aqueous & Organic) B->C Assess Properties D Melting Point Determination (Capillary Method) C->D If Solid I Data Analysis & Certificate of Analysis (CoA) D->I Compile Data F ¹H, ¹³C, ¹⁹F NMR Spectroscopy E->F G IR Spectroscopy E->G H High-Res Mass Spec (HRMS) E->H F->I Compile Data G->I Compile Data H->I Compile Data

Caption: A logical workflow for the physicochemical analysis of a chemical sample.

Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the solid sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the sample (clear point). A narrow range (<2°C) is indicative of high purity.

Protocol for Spectroscopic Analysis Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • IR Spectroscopy (ATR): Place a small, solvent-free amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum. This method requires minimal sample preparation.

  • Mass Spectrometry (Direct Infusion): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the mass spectrometer source to obtain the mass-to-charge ratio.

Safety and Handling

As a functionalized aromatic halide, this compound requires careful handling to ensure laboratory safety. The Globally Harmonized System (GHS) classifications provide a clear directive for risk mitigation.[3]

GHS ClassificationHazard StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3][12][13]
Skin Irritation (Category 2)H315: Causes skin irritationWear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[3][12][13]
Eye Irritation (Category 2A)H319: Causes serious eye irritationWear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][12][13]
STOT SE (Category 3)H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors.[3][12][13]

Handling Recommendations:

  • Always handle this compound within a certified chemical fume hood.

  • Utilize appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound presents itself as a chemical intermediate of significant potential. Its physical properties—a low-melting solid or liquid with predictable solubility and a distinct spectroscopic fingerprint—make it a tractable compound for laboratory use. The strategic placement of its functional groups provides a clear roadmap for its incorporation into more complex molecular architectures. By understanding and empirically verifying the properties detailed in this guide, researchers can confidently and safely leverage this versatile building block to advance their synthetic chemistry programs in drug discovery and materials science.

References

  • PubChem. This compound.
  • McCullough, J. P., et al. Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society. [Link]
  • ResearchGate. The physical properties of pyridine.
  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry.
  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
  • Zaleski, D. P., et al. Precise Semi-Experimental Equilibrium (r e SE) Structure of Pyridine from 32 Isotopologues. The Journal of Physical Chemistry A. [Link]
  • Jubilant Ingrevia. 2-Bromo-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • Wikipedia. Pyridine.
  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine.
  • St. John, T. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
  • Rojas-León, A., et al. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. Molecules. [Link]
  • St. John, T.
  • PubChem. 2-Bromo-5-fluoro-4-methylpyridine.
  • Schülke, J. P., et al. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]
  • TSEALINE. 2-Bromo-5-fluoropyridine. tschem.com. [Link]

Sources

"4-Bromo-5-fluoro-2-methylpyridine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylpyridine: A Keystone Intermediate for Modern Drug Discovery

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block for medicinal chemists and drug development professionals. The pyridine scaffold is a privileged structure in medicinal chemistry, found at the core of numerous approved pharmaceuticals.[1] The strategic placement of bromo, fluoro, and methyl substituents on the 4, 5, and 2 positions, respectively, provides a versatile platform for synthesizing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role in the development of novel therapeutic agents.

Core Molecular and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are essential for its handling, reaction setup, and characterization.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1211590-24-7[2]
Molecular Formula C₆H₅BrFN[2]
Molecular Weight 190.01 g/mol [2]
Canonical SMILES CC1=NC=C(C(=C1)F)Br[2]
InChIKey MENOXSCJWFSFHL-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted fluoropyridines often requires specialized methods to regioselectively introduce the fluorine atom, which is notoriously challenging. While multiple pathways exist, a common and effective strategy for related compounds involves a modified Balz-Schiemann reaction starting from an appropriate aminopyridine precursor.[3]

Representative Synthetic Protocol

The following protocol outlines a plausible, multi-step synthesis adapted from established methodologies for preparing fluoropyridine compounds.[3] The causality behind this choice rests on the reliability of the Sandmeyer reaction for bromination and the Balz-Schiemann reaction for fluorination of heterocyclic amines.

Step 1: Nitration of 2-Methylpyridine (2-Picoline)

  • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.

  • Slowly add 2-methylpyridine while maintaining the temperature below 10°C.

  • Warm the reaction to 90°C and stir for several hours.

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a strong base (e.g., NaOH) to precipitate the product, 2-methyl-5-nitropyridine.

Step 2: Reduction to 5-Amino-2-methylpyridine

  • Dissolve the 2-methyl-5-nitropyridine in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by filtering the catalyst and removing the solvent to yield 5-amino-2-methylpyridine.

Step 3: Sandmeyer Bromination to 5-Amino-4-bromo-2-methylpyridine

  • Dissolve 5-amino-2-methylpyridine in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Add a solution of copper(I) bromide (CuBr) in HBr to the diazonium salt solution.

  • Warm the mixture to facilitate the substitution of the diazonium group with bromine.

  • Extract the product, 5-amino-4-bromo-2-methylpyridine, and purify by chromatography.

Step 4: Balz-Schiemann Fluorination

  • Dissolve 5-amino-4-bromo-2-methylpyridine in an anhydrous, non-aqueous acid like hydrogen fluoride-pyridine (Olah's reagent) or fluoroboric acid (HBF₄).

  • Cool the mixture to below 0°C and add sodium nitrite dropwise to form the corresponding diazonium tetrafluoroborate salt.

  • Gently heat the isolated diazonium salt. This thermal decomposition releases nitrogen gas and substitutes the diazonium group with fluorine, yielding the final product, this compound.

  • Purify the final compound via column chromatography or recrystallization.

Synthesis Workflow Diagram

G cluster_0 Synthesis Pathway A 2-Methylpyridine B 2-Methyl-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 5-Amino-2-methylpyridine B->C Reduction (SnCl₂ or H₂/Pd-C) D 5-Amino-4-bromo-2-methylpyridine C->D Sandmeyer Bromination (NaNO₂, CuBr, HBr) E This compound D->E Balz-Schiemann Fluorination (NaNO₂, HBF₄, Heat)

Caption: A representative multi-step synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure is engineered for subsequent modification, allowing for the systematic exploration of chemical space in drug discovery programs.

The Strategic Importance of Fluorine

The introduction of a fluorine atom into a drug candidate can profoundly enhance its pharmacological profile.[4] Due to its high electronegativity and small size, fluorine can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[5]

  • Enhance Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, improving potency and selectivity.[5]

  • Modulate Physicochemical Properties: It can alter the pKa of nearby functional groups and improve membrane permeability, both of which are critical for pharmacokinetics.[4]

The Bromo Group as a Synthetic Handle

The bromine atom at the 4-position is the primary site for synthetic elaboration. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis. This allows for the precise introduction of diverse functional groups, including aryl, heteroaryl, alkyl, and alkyne moieties.

Key reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Stille Coupling: Reaction with organostannanes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Logical Workflow for Synthetic Elaboration

G cluster_1 Synthetic Utility cluster_reactions Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki (R-B(OH)₂) Start->Suzuki Stille Stille (R-SnBu₃) Start->Stille Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂-NH) Start->Buchwald End Diverse Functionalized Pyridine Derivatives (e.g., Kinase Inhibitors) Suzuki->End Stille->End Sonogashira->End Buchwald->End

Caption: Synthetic utility of this compound in drug discovery.

This strategic functionalization is particularly relevant in the synthesis of kinase inhibitors, where a substituted pyridine core often serves as the hinge-binding motif.[1] For instance, related bromopyridine scaffolds are used to synthesize inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. It is classified as a hazardous substance.

GHS Hazard Classification

The compound is associated with the following GHS hazard statements[2][6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding signal word is Warning .[2][6]

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[6]

    • Skin and Body Protection: Wear a lab coat or impervious clothing.[6]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[7]

First Aid Measures
  • If Inhaled: Move the person to fresh air.[6]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately.[8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for innovation in pharmaceutical research. Its molecular formula, C₆H₅BrFN, and molecular weight of 190.01 g/mol belie the chemical potential locked within its structure.[2] The interplay between the stable, bioactivity-enhancing fluorine atom and the synthetically versatile bromine handle makes it an invaluable precursor for constructing complex molecules targeting a wide range of diseases. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is key to unlocking its full potential in the creation of next-generation therapeutics.

References

  • PubChem. This compound.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Jubilant Ingrevia.
  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
  • Genovino, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

Sources

A Technical Guide to the Solubility of 4-Bromo-5-fluoro-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5-fluoro-2-methylpyridine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and a detailed protocol for determining its solubility in various organic solvents. In the absence of extensive published solubility data, this guide emphasizes the principles and experimental methodologies required to generate reliable and reproducible results in the laboratory.

Introduction and Physicochemical Profile

This compound (CAS No: 1211590-24-7) is a halogenated pyridine derivative with a molecular formula of C₆H₅BrFN and a molecular weight of approximately 190.01 g/mol [1]. Its structure, featuring a pyridine ring, a methyl group, and two different halogen substituents (bromo and fluoro), results in a unique combination of polarity and potential intermolecular interactions that dictate its solubility.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₅BrFNPubChem[1]
Molecular Weight 190.01 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=CC(=C(C=N1)F)BrPubChem[1]
Physical Form Solid or semi-solidSigma-Aldrich

The presence of the electronegative nitrogen and fluorine atoms introduces polarity to the molecule. However, the overall polarity is balanced by the non-polar hydrocarbon portion (the methyl group and the aromatic ring). The bromine atom further contributes to the molecular weight and polarizability. Understanding these structural features is crucial for predicting solubility based on the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another[2].

Predicting Solubility in Organic Solvents

Based on its molecular structure, we can infer the likely solubility of this compound in a range of common organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran - THF, Ethyl Acetate): These solvents are expected to be effective at dissolving this compound. Their polarity can interact with the polar regions of the pyridine ring, while their organic character is compatible with the non-polar parts of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are also likely to be good solvents. While this compound is not a strong hydrogen bond donor or acceptor, the polarity of these solvents will facilitate dissolution.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane - DCM): Solubility in non-polar solvents is expected to be lower than in polar solvents. However, some solubility may be observed, particularly in solvents with some degree of polarizability like DCM and toluene. Hexane is likely to be a poor solvent.

  • Aqueous Solubility: Due to the significant non-polar character of the molecule, it is expected to have low solubility in water.

These predictions provide a starting point for experimental determination, which is essential for obtaining accurate and quantifiable solubility data.

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determining the solubility of this compound. This self-validating system includes both qualitative and quantitative assessments.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][3][4][5].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat[3][6].

  • Handling: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors[3][6].

  • Waste Disposal: Dispose of all waste in accordance with local regulations for chemical waste[6].

Materials and Reagents
  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, THF, ethyl acetate, DCM, toluene, hexane)

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and vials

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility.

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a calibration curve.

  • Calculate the original solubility in mg/mL or mol/L.

The following diagram illustrates the workflow for quantitative solubility determination:

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-Bromo-5-fluoro- 2-methylpyridine to solvent B Equilibrate at constant temperature (e.g., 25°C) for 24-48 hours A->B Incubate C Centrifuge to pellet undissolved solid B->C D Carefully collect supernatant C->D E Dilute supernatant to a known concentration D->E F Quantify using HPLC or UV-Vis with a calibration curve E->F G Final Solubility Value F->G Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific, publicly available solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides a robust experimental framework for researchers to determine the solubility of this compound accurately and safely. The outlined protocols, grounded in established principles of physical chemistry, will enable the generation of reliable data essential for applications in drug discovery and development.

References

  • This compound. PubChem.
  • Solubility of Organic Compounds. Athabasca University.
  • Experiment 1 Determination of Solubility Class. University of Technology.
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Boston.
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.
  • Experiment_727_Organic Compound Functional Groups. Chemistry LibreTexts.

Sources

A Spectroscopic Guide to 4-Bromo-5-fluoro-2-methylpyridine: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-5-fluoro-2-methylpyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring reaction outcomes, assessing purity, and understanding molecular behavior. Here, we synthesize predicted and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the molecule. The methodologies and interpretations presented are grounded in established principles and data from analogous structures, offering a robust framework for researchers.

Molecular Identity and Physicochemical Properties

This compound is a halogenated pyridine featuring bromine, fluorine, and methyl substituents. This unique combination of functional groups imparts specific spectroscopic signatures that are critical for its unambiguous identification.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1211590-24-7PubChem[1]
Molecular Formula C₆H₅BrFNPubChem[1]
Molecular Weight 190.01 g/mol PubChem[1]
Canonical SMILES CC1=CC(=C(C=N1)F)BrPubChem[1]
InChIKey MENOXSCJWFSFHL-UHFFFAOYSA-NPubChem[1]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.6!"]; C2 [label="C", pos="-1.2,0.3!"]; C3 [label="C", pos="-1.2,-0.9!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.9!"]; C6 [label="C", pos="1.2,0.3!"];

// Substituent nodes Me [label="CH₃", pos="-2.4,0.8!"]; Br [label="Br", pos="0,-2.4!"]; F [label="F", pos="2.4,-1.4!"]; H3[label="H", pos="-2.1,-1.4!"]; H6[label="H", pos="2.1,0.8!"];

// Bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2;

// Substituent bonds C2 -- Me; C4 -- Br; C5 -- F; C3 -- H3; C6 -- H6; }

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its carbon-hydrogen framework and the location of its halogen substituents. The analysis of chemical shifts and coupling constants in substituted pyridines is well-established.[2][3]

¹H NMR Analysis

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two ring protons and the methyl group protons, respectively.

  • Methyl Protons (C2-CH₃): A singlet integrating to three protons is expected around δ 2.5 ppm. This region is characteristic of methyl groups attached to an aromatic ring.[4]

  • Aromatic Proton (H-3): The proton at the C3 position is adjacent to the bromine- and methyl-bearing carbons. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to the fluorine atom (⁴JHF). Its chemical shift will be influenced by the adjacent electron-donating methyl group and the C4-bromo substituent.

  • Aromatic Proton (H-6): The proton at the C6 position is adjacent to the nitrogen atom and meta to the fluorine atom. It will likely appear as a singlet or a narrow doublet due to a small three-bond coupling to the fluorine atom (³JHF). The deshielding effect of the adjacent nitrogen will shift this signal downfield relative to the H-3 proton.

¹³C and ¹⁹F NMR Analysis

The ¹³C NMR spectrum will display six unique signals for the six carbon atoms. The carbons directly attached to the electronegative nitrogen, bromine, and fluorine atoms (C2, C4, C5, C6) will show characteristic downfield shifts. Furthermore, the signals for C4, C5, and C6 will exhibit splitting due to carbon-fluorine coupling (JCF). The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule.

Predicted NMR Data Summary
NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H C2-CH~2.5s-
C3-H ~7.3 - 7.6d⁴JHF ≈ 1-3 Hz
C6-H ~8.1 - 8.4d³JHF ≈ 2-5 Hz
¹³C C H₃~23q-
C 3~125d³JCF ≈ 4-6 Hz
C 4-Br~115d²JCF ≈ 15-20 Hz
C 5-F~158d¹JCF ≈ 240-260 Hz
C 6~148d²JCF ≈ 12-16 Hz
C 2~159s-
¹⁹F C5-F ~ -120s-
Experimental Protocol: NMR Spectroscopy

This protocol is a standard procedure for the characterization of similar pyridine derivatives.[5]

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic ring and substituent groups.[6][7]

Interpretation of Key Absorption Bands
  • Aromatic C-H Stretch: A weak band is expected in the 3000-3100 cm⁻¹ region.

  • Aliphatic C-H Stretch: Bands corresponding to the methyl group's symmetric and asymmetric stretching will appear in the 2850-3000 cm⁻¹ range.

  • C=C and C=N Ring Stretching: A series of medium to strong bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the pyridine ring vibrations.

  • C-F Stretch: A strong, prominent absorption band is expected in the 1200-1350 cm⁻¹ region, which is highly indicative of the aryl-fluoride bond.

  • C-Br Stretch: A weaker absorption band in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, corresponds to the C-Br bond vibration.

Predicted IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchWeak
2980 - 2870Aliphatic C-H Stretch (CH₃)Medium
1600 - 1400Aromatic C=C and C=N StretchMedium-Strong
1350 - 1200C-F StretchStrong
650 - 500C-Br StretchWeak-Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure arm.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of bromine and chlorine.

Molecular Ion (M⁺) Peak

The molecular weight of this compound is 190.01 Da.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a highly characteristic molecular ion signal composed of two peaks of nearly equal intensity at m/z 189 (for the C₆H₅⁷⁹BrFN⁺ ion) and m/z 191 (for the C₆H₅⁸¹BrFN⁺ ion). This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.

Key Fragmentation Pathways

Under electron ionization (EI), the molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the ring.[8][9]

  • Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment ion at m/z 110 ([M-Br]⁺).

  • Loss of Methyl Group: Cleavage of the methyl group would lead to a fragment at m/z 174/176 .

  • Loss of HCN: A characteristic fragmentation of the pyridine ring is the expulsion of a neutral hydrogen cyanide molecule, which could occur after initial fragmentation (e.g., from the [M-Br]⁺ fragment).

Fragmentation_Pathway M [C₆H₅BrFN]⁺ m/z 189/191 M_Br [C₆H₄FN]⁺ m/z 110 M->M_Br - •Br M_CH3 [C₅H₂BrFN]⁺ m/z 174/176 M->M_CH3 - •CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard procedure for the analysis of volatile organic compounds like the target molecule.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of protons and carbons, while ¹⁹F NMR verifies the presence of the fluorine substituent. IR spectroscopy identifies the key functional groups, notably the strong C-F stretch and the characteristic pyridine ring vibrations. Finally, mass spectrometry confirms the molecular weight and reveals the presence of bromine through its distinctive M/M+2 isotopic pattern. Together, these techniques provide a detailed spectroscopic fingerprint essential for quality control, reaction monitoring, and further research in the fields of medicinal and materials chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-methylpyridine. National Center for Biotechnology Information.
  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
  • AIP Publishing. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • National Center for Biotechnology Information. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • ResearchGate. (n.d.). Representation of substituted pyridines.
  • MDPI. (2023). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.

Sources

1H and 13C NMR of "4-Bromo-5-fluoro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-5-fluoro-2-methylpyridine

Authored by: A Senior Application Scientist

Abstract

Substituted pyridines are fundamental scaffolds in modern drug discovery and materials science. Their utility as versatile synthetic intermediates necessitates robust and unambiguous methods for structural characterization.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We delve into the theoretical principles governing the observed chemical shifts and coupling constants, offering a predictive framework for spectral interpretation. This document serves as a technical resource for researchers and drug development professionals, detailing not only the spectral features but also the causality behind experimental observations and the logical workflow for structural elucidation using advanced 2D NMR techniques.

Introduction: The Role of NMR in Characterizing Substituted Pyridines

This compound is a halogenated pyridine derivative whose structural complexity presents an excellent case study for the power of NMR spectroscopy. The pyridine ring's electronic landscape is significantly perturbed by the interplay of an electron-donating methyl group and the electron-withdrawing bromo and fluoro substituents.[2] These substitutions create a unique magnetic environment for each nucleus, resulting in a distinct and information-rich NMR fingerprint.

Understanding this fingerprint is paramount for confirming the compound's identity, assessing its purity, and predicting its reactivity in subsequent synthetic steps. This guide will dissect the ¹H and ¹³C NMR spectra by examining the key parameters: chemical shift (δ), which indicates the electronic environment of a nucleus, and the spin-spin coupling constant (J), which reveals through-bond connectivity between nuclei. A particular focus will be placed on the profound impact of the fluorine atom, which couples to both protons (¹H) and carbons (¹³C) over multiple bonds, providing invaluable structural information.[3][4]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the pyridine ring is used. The following diagram illustrates the structure of this compound and the assigned atom numbers that will be referenced throughout this guide.

Figure 1: Molecular structure and IUPAC numbering of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display three distinct signals: one for the methyl group and two for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron density around the protons, which is modulated by the inductive and resonance effects of the substituents. The electronegative nitrogen atom and halogen substituents generally deshield the ring protons, shifting their signals to a higher frequency (downfield).[2][5]

Predicted ¹H NMR Signal Assignments
  • Methyl Protons (C2-CH₃): This signal will appear at the highest field (lowest ppm value) due to the shielding effect of the sp³-hybridized carbon. It is expected to be a singlet, as there are no adjacent protons. However, a small four-bond coupling to the fluorine atom (⁴JHF) or the H-3 proton may cause slight broadening or a very fine splitting.

  • Aromatic Proton (H-3): This proton is subject to several competing electronic effects. It is ortho to the electron-donating methyl group (shielding) and ortho to the electron-withdrawing bromine and fluorine atoms (deshielding). Crucially, it will be split into a doublet by the through-bond coupling to the fluorine atom at C-5. This three-bond coupling (³JHF) is typically in the range of 5-10 Hz for aromatic systems.[6][7]

  • Aromatic Proton (H-6): Located ortho to the highly electronegative nitrogen atom, this proton is expected to be the most deshielded (furthest downfield) of the three signals. It will also exhibit coupling to the fluorine atom, but over four bonds (⁴JHF). This coupling is generally smaller than the three-bond coupling, typically 0.5-3.0 Hz, and will also split the signal into a doublet.[6]

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data. Note that exact chemical shifts can vary depending on the solvent used.[8][9]

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Assignment
C2-CH2.4 - 2.6s (or finely split d)⁴JHF ≈ 1-2 HzAliphatic protons, most shielded.
H -37.5 - 7.8d³JHF ≈ 5-8 HzAromatic proton ortho to F, showing a characteristic three-bond H-F coupling.
H -68.2 - 8.5d⁴JHF ≈ 1-3 HzAromatic proton ortho to ring N (strong deshielding) with smaller four-bond H-F coupling.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, six distinct carbon signals are expected. A key diagnostic feature of the ¹³C spectrum of fluorinated compounds is the presence of carbon-fluorine couplings (nJCF), which are often observed over several bonds. The magnitude of these couplings is highly dependent on the number of intervening bonds.[4][10]

Predicted ¹³C NMR Signal Assignments
  • Methyl Carbon (C2-CH₃): The most shielded carbon, appearing at the highest field. It will likely appear as a doublet due to a four-bond coupling (⁴JCF) with the fluorine atom.

  • Protonated Carbons (C-3 and C-6): These can be identified using a DEPT-135 or HSQC experiment. Their chemical shifts are influenced by the attached proton and neighboring substituents. Both will be split by fluorine (²JCF for C-3 and ³JCF for C-6). Typically, ²JCF is significantly larger than ³JCF.[11]

  • Quaternary Carbons (C-2, C-4, C-5): These carbons bear no protons and can be identified by their absence in a DEPT-135 spectrum.

    • C-5: Directly bonded to the fluorine atom, this carbon will exhibit a very large one-bond coupling (¹JCF), typically in the range of 240-320 Hz.[6] This large splitting makes its identification straightforward. The direct attachment to the highly electronegative fluorine also shifts this signal significantly downfield.

    • C-4: Bonded to the bromine atom. The heavy atom effect of bromine can influence its chemical shift, and it will show a two-bond coupling (²JCF) to fluorine.

    • C-2: Bonded to the methyl group and the ring nitrogen. It will exhibit a three-bond coupling (³JCF) to fluorine.

Summary of Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)Multiplicity (C-F Coupling)Coupling Constant (J) in HzRationale for Assignment
C2-C H₃20 - 25d⁴JCF ≈ 2-4 HzAliphatic carbon, most shielded.
C -3125 - 135d²JCF ≈ 20-30 HzProtonated carbon with significant two-bond coupling to F.
C -6145 - 155d³JCF ≈ 3-5 HzProtonated carbon ortho to N (deshielded) with smaller three-bond coupling to F.
C -4115 - 125d²JCF ≈ 15-25 HzQuaternary carbon attached to Br; chemical shift influenced by heavy atom.
C -2155 - 165d³JCF ≈ 4-8 HzQuaternary carbon adjacent to N, deshielded.
C -5158 - 168d¹JCF ≈ 240-270 HzQuaternary carbon attached to F; identified by very large one-bond C-F coupling.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR spectra provide a strong basis for assignment, 2D NMR experiments are essential for unambiguous confirmation, especially for complex structures. These experiments reveal correlations between nuclei, allowing for the assembly of the molecular framework piece by piece.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments & H-F Coupling) HSQC HSQC (¹JCH Correlation) H1->HSQC Identifies H-C pairs HMBC HMBC (ⁿJCH Correlation, n=2,3) H1->HMBC C13 ¹³C NMR & DEPT (Carbon Environments & C-F Coupling, CH vs Cq) C13->HSQC HSQC->HMBC Confirms protonated carbons Structure Unambiguous Structure Elucidation HMBC->Structure Assembles molecular skeleton

Figure 2: Logical workflow for structure elucidation using 1D and 2D NMR experiments.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone for connecting protons to their directly attached carbons.[2] It would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, the H-3 signal to the C-3 signal, and the H-6 signal to the C-6 signal. This instantly validates the assignments for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton by revealing correlations between protons and carbons over two and three bonds.[2] For this compound, the key expected HMBC correlations are:

    • From Methyl Protons (CH₃): Correlations to C-2 and C-3.

    • From H-3: Correlations to C-2, C-4, and C-5.

    • From H-6: Correlations to C-4 and C-5. These correlations act like a puzzle, allowing a researcher to walk across the molecule and definitively connect the methyl group to the C-2 position and confirm the relative positions of all atoms on the ring.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is used for less soluble samples. Be aware that chemical shifts are solvent-dependent.[8][12]

  • Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the spectra (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following are representative parameters for a 400 MHz spectrometer.

  • Instrument Tuning: Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the relevant nuclei (¹H and ¹³C). Perform shimming on the magnetic field to optimize resolution, aiming for narrow, symmetrical peaks on a 1D proton spectrum.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D NMR (HSQC and HMBC) Acquisition:

    • Utilize standard library pulse programs (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC).

    • Optimize spectral widths in both dimensions to cover all relevant proton and carbon signals.

    • Set the number of increments in the indirect dimension (typically 256-512).

    • The relaxation delay should be set to 1.5-2.0 seconds.[2]

Data Processing
  • Apply an appropriate window function (e.g., exponential multiplication for ¹³C, sine-bell for 2D) to improve the signal-to-noise ratio or resolution.

  • Perform a Fourier Transform on the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[13]

Conclusion

The NMR spectra of this compound are rich with structural detail. The ¹H spectrum is defined by two downfield aromatic doublets and an upfield methyl singlet, with the splitting patterns dictated by ³JHF and ⁴JHF couplings. The ¹³C spectrum is characterized by the diagnostic large one-bond C-F coupling constant for C-5 and smaller, but equally informative, multi-bond couplings for the other five carbons. While 1D NMR provides a robust hypothesis for the structure, the application of 2D techniques like HSQC and HMBC is indispensable for providing the conclusive evidence required in rigorous scientific and industrial settings. This guide demonstrates that a systematic approach, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the complete and confident structural elucidation of complex heterocyclic molecules.

References

  • PubChem. This compound.
  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • The Royal Society of Chemistry.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1811. [Link]
  • Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). [Link]
  • Zanger, M., & Simons, W. W. (1974). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 46(13), 2042-2045. [Link]
  • Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371-1383. [Link]
  • Semantic Scholar.
  • SciELO Argentina. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)
  • Dembkowski, K., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 617-625. [Link]
  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. [Link]
  • YouTube.
  • PubMed. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]
  • ResearchGate. Coupling of Protons with Fluorine Page. [Link]
  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
  • NIH National Center for Biotechnology Information. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]
  • Google Patents. Preparation method of fluoropyridine compounds.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Supporting Inform
  • ResearchGate.
  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
  • Reddit. The Effect of Fluorine in 1H NMR. [Link]
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

reactivity of the bromine atom in "4-Bromo-5-fluoro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 4-Bromo-5-fluoro-2-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a strategically substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its value stems from the versatile reactivity of its carbon-bromine bond, which serves as a linchpin for introducing molecular complexity through a variety of synthetic transformations. This technical guide provides an in-depth analysis of the reactivity profile of the bromine atom at the 4-position, grounded in the principles of modern organic synthesis. We will explore the electronic landscape of the molecule, delve into the mechanisms and practical considerations of key reaction classes including palladium-catalyzed cross-couplings and metal-halogen exchange, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in the synthesis of novel chemical entities.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its constituent parts: the electron-deficient pyridine core, the halogen substituents (Br and F), and the electron-donating methyl group.

The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, rendering the α (2,6) and γ (4) positions electrophilic and susceptible to nucleophilic attack.[2] This inherent electronic deficiency is further modulated by the substituents. The fluorine atom at the 5-position is a potent electron-withdrawing group, while the methyl group at the 2-position is electron-donating.[3][4] The bromine atom at the 4-position serves primarily as an excellent leaving group in numerous transformations, particularly in metal-catalyzed reactions.

Property Value
IUPAC Name This compound[5]
CAS Number 1211590-24-7[5]
Molecular Formula C₆H₅BrFN[5]
Molecular Weight 190.01 g/mol [5]
SMILES CC1=CC(=C(C=N1)F)Br[5]

Table 1: Chemical Identifiers and Properties for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The C(sp²)–Br bond at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups using organoboron reagents.[7][8]

Causality Behind Experimental Choices: The reaction proceeds via a well-established catalytic cycle. The choice of palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), ligand, and base is critical for efficient catalysis.[6][9] The base, typically a carbonate or phosphate, is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, ensures the solubility of both the organic and inorganic reagents.[6]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling [6][7]

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 85–95 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Boronic Acid Product Representative Yield (%)
Phenylboronic Acid5-Fluoro-2-methyl-4-phenylpyridine81[7]
4-Methoxyphenylboronic Acid5-Fluoro-4-(4-methoxyphenyl)-2-methylpyridine92 (on a similar substrate)[7]
4-Chlorophenylboronic Acid4-(4-Chlorophenyl)-5-fluoro-2-methylpyridine80[7]
3-Thienylboronic Acid5-Fluoro-2-methyl-4-(thiophen-3-yl)pyridine73[7]

Table 2: Representative yields for Suzuki-Miyaura coupling with various boronic acids on similar bromopyridine substrates, demonstrating the reaction's broad scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines.[10][11][12]

Causality Behind Experimental Choices: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) which accelerate the rate-limiting reductive elimination step from the Pd(II) intermediate.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13][14]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Aryl Bromide, Amine, Pd Catalyst, Ligand, and Base B Seal, Evacuate, and Backfill with Inert Gas A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat to 80-110 °C C->D E Monitor by TLC or LC-MS D->E F Cool and Dilute with Organic Solvent E->F G Filter through Celite® F->G H Aqueous Wash (Water, Brine) G->H I Dry, Concentrate, and Purify H->I

Figure 2: Generalized workflow for a Buchwald-Hartwig amination experiment.

Protocol: General Procedure for Buchwald-Hartwig Amination [11]

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, charge an oven-dried reaction vessel with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (4-8 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed, as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel or Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography or recrystallization to afford the desired N-substituted product.

Sonogashira Coupling

The Sonogashira coupling provides a powerful and direct route to synthesize substituted alkynes by coupling the aryl bromide with a terminal alkyne.[15][16] The resulting alkynylpyridines are valuable intermediates for further transformations.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₄) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[17] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[18] An amine base, such as triethylamine or diisopropylamine, is used to scavenge the HBr byproduct and often serves as the solvent.[17]

Sonogashira_Reaction Ar-Br 4-Bromo-5-fluoro- 2-methylpyridine Product Ar-C≡C-R Ar-Br->Product R-C≡C-H Terminal Alkyne R-C≡C-H->Product Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Catalysts->Product Coupling Grignard_Workflow A Activate Mg Turnings (e.g., with I₂) in Anhydrous THF B Slowly Add Ar-Br Solution A->B C Maintain Reaction (Reflux if needed) B->C D Cool to 0 °C C->D E Add Electrophile (e.g., Aldehyde, Ketone) D->E F Quench with Aqueous NH₄Cl E->F G Extract, Dry, and Purify F->G

Sources

electrophilic and nucleophilic sites of "4-Bromo-5-fluoro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Bromo-5-fluoro-2-methylpyridine

Abstract

This compound (CAS No. 1211590-24-7) is a strategically substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] The precise arrangement of an electron-donating methyl group, two electron-withdrawing halogens, and the inherent electron-deficient nature of the pyridine ring creates a nuanced electronic landscape. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic centers, offering field-proven insights into its reactivity. We will dissect the electronic contributions of each substituent to predict reaction outcomes and provide robust, step-by-step protocols for key synthetic transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.

The Electronic Landscape of this compound

To understand the reactivity of this compound, one must first appreciate the interplay of electronic effects exerted by its substituents on the pyridine ring. The pyridine nitrogen is intrinsically electron-withdrawing via both inductive and resonance effects, rendering the ring electron-deficient and generally unreactive toward electrophilic substitution but activated for nucleophilic attack, particularly at the C2, C4, and C6 positions.[3][4]

The substituents further modulate this reactivity:

  • 2-Methyl Group: An electron-donating group (EDG) through induction and hyperconjugation, which slightly increases the electron density of the ring, particularly at the ortho (C3) and para (C6) positions relative to itself.

  • 4-Bromo Group: An electron-withdrawing group (EWG) primarily through its strong inductive effect (-I), which outweighs its weak resonance donation (+M). It serves as an excellent leaving group in nucleophilic aromatic substitution and is the primary handle for metal-halogen exchange and cross-coupling reactions.[5]

  • 5-Fluoro Group: A strongly electron-withdrawing group via its powerful inductive effect (-I). This effect significantly lowers the electron density of the entire ring, further activating it towards nucleophilic attack.

This combination of effects makes the C4 and C6 positions the most electron-poor (electrophilic) carbons, while the primary nucleophilic site is the lone pair of electrons on the nitrogen atom. A potent secondary nucleophilic site can be generated at C4 via metal-halogen exchange.

Caption: Electronic influences and predicted reactive sites on this compound.

Physicochemical Properties

A summary of the key computed properties for this molecule is essential for experimental design.

PropertyValueSource
Molecular Formula C₆H₅BrFNPubChem[2]
Molecular Weight 190.01 g/mol PubChem[2]
CAS Number 1211590-24-7PubChem[2]
Topological Polar Surface Area 12.9 ŲPubChem[2]
SMILES CC1=CC(=C(C=N1)F)BrPubChem[2]

Key Synthetic Transformations and Protocols

The unique electronic architecture of this compound allows for several high-yield, regioselective transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4 position is highly activated for nucleophilic aromatic substitution (SNAr). The attack of a nucleophile at this position generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, a key stabilizing feature that lowers the activation energy of the reaction.[3][6] The strong inductive effects of the adjacent fluorine atom further enhance the electrophilicity of the C4 carbon.

G cluster_resonance Resonance Stabilization of Intermediate Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-Determining Step) Product 4-Nu-5-fluoro-2-methylpyridine + Br⁻ Intermediate->Product Elimination (Restores Aromaticity) Res1 Charge on C3 Res2 Charge on C5 Res3 Charge on Nitrogen (Key Stabilizer)

Caption: Mechanism of SNAr at the C4 position, highlighting the stabilized intermediate.

Protocol 2.1.1: General Procedure for SNAr with an Amine Nucleophile

Causality: This protocol utilizes a polar aprotic solvent like DMSO to solvate the cation of the base, thereby increasing the nucleophilicity of the amine. A non-nucleophilic base is chosen to deprotonate the amine without competing in the substitution reaction. The elevated temperature is necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the intermediate step.[7]

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq). The flask is sealed with a septum and purged with dry nitrogen or argon gas.

  • Solvent and Reagents: Add anhydrous dimethyl sulfoxide (DMSO, ~0.2 M). To this solution, add the amine nucleophile (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The carbon-bromine bond at C4 is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction is a powerful tool for forming carbon-carbon bonds and introducing diverse aryl or vinyl substituents.

Causality: The choice of a palladium catalyst, often with a phosphine ligand, is critical for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][10] A mixed solvent system like dioxane/water ensures the solubility of both the organic substrate and the inorganic base.

G start Define Reactants prepare Prepare Inert Atmosphere (N₂ or Ar Purge) start->prepare add_solids Add Pyridine, Boronic Acid, Pd Catalyst, and Base prepare->add_solids add_solvents Add Degassed Solvents (e.g., Dioxane/H₂O) add_solids->add_solvents react Heat Reaction Mixture (e.g., 90 °C) add_solvents->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2.1: Representative Suzuki-Miyaura Coupling

  • Inert Atmosphere & Reagent Loading: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq).

  • Atmosphere Cycling: Seal the flask, evacuate, and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Generation of a C4-Nucleophile via Metal-Halogen Exchange

The bromine at C4 can be swapped with a lithium atom using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This metal-halogen exchange inverts the polarity (umpolung) of the C4 position, transforming it from an electrophilic site into a potent nucleophilic one.[11] This lithiated intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides).

Causality: This reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the organolithium reagent attacking other positions on the ring. Anhydrous, aprotic solvents like THF are essential as organolithium reagents are extremely strong bases and will react with any protic source.

Protocol 2.3.1: Lithiation and Quenching with an Electrophile

  • Setup: Under a strict nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

  • Quenching: Add the chosen electrophile (1.2 eq, e.g., benzaldehyde) dropwise to the solution of the lithiated intermediate. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Conclusion

The reactivity of this compound is dominated by the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents. This electronic arrangement makes the C4 position a highly versatile electrophilic center, readily undergoing nucleophilic aromatic substitution and serving as an anchor point for palladium-catalyzed cross-coupling reactions. Furthermore, the C4-bromo bond provides a gateway to potent nucleophilic intermediates through metal-halogen exchange. Understanding these distinct reactivity modes allows researchers and drug development professionals to strategically employ this building block in the synthesis of complex molecular architectures.

References

  • This compound.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed by quenching with methanol.
  • nucleophilic arom
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

synthesis of "4-Bromo-5-fluoro-2-methylpyridine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-methylpyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted pyridine core is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, this compound stands out as a versatile and highly valuable synthetic intermediate. The strategic placement of the methyl, fluoro, and bromo substituents provides a unique combination of electronic properties and reactive handles for molecular elaboration. The bromine atom, in particular, serves as a linchpin for sophisticated cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis and derivatization of this key building block, focusing on the two most powerful and widely adopted cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Intermediate

The utility of the this compound scaffold stems from the distinct roles of its substituents. The fluorine atom can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the methyl group can provide a vector for further functionalization or serve as a key binding motif. However, the true synthetic power lies in the C4-bromine atom, which is perfectly poised for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1211590-24-7 [3]
Molecular Formula C₆H₅BrFN [3]
Molecular Weight 190.01 g/mol [3]
IUPAC Name This compound [3]

| SMILES | CC1=CC(=C(C=N1)F)Br |[3] |

Synthesis of the Core Scaffold

While various isomers are commercially available, a robust synthesis of the this compound core is essential for supply chain independence and cost management in large-scale campaigns. A logical and efficient approach involves the regioselective electrophilic bromination of 5-fluoro-2-methylpyridine. The directing effects of the existing substituents are paramount to understanding the outcome of this reaction. The fluorine at C5 is an ortho-, para-director, while the methyl group at C2 is also an ortho-, para-director. The C4 position is ortho to the fluorine and meta to the methyl group, making it a highly activated and sterically accessible site for bromination.

start 5-Fluoro-2-methylpyridine product This compound start->product Electrophilic Bromination reagents Brominating Agent (e.g., NBS, Br₂) Acid Catalyst (e.g., H₂SO₄) Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)Br Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Diaryl L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->PdII_Diaryl sub_ArBr Ar-Br sub_ArBOH Ar'-B(OH)₂ + Base product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Table 2: Common Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples Rationale / Key Insight
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ Pd(0) is the active species. Precatalysts are reduced in situ. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. [1][4]
Ligand PPh₃, XPhos, SPhos Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. Bulky phosphine ligands can improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step. [5]

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often improves the solubility of the base and boronic acid, accelerating the reaction. [4]|

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool. [6]It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. [7] Mechanism Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. [8]The amine then coordinates to the Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium-amido complex. [8][9]The crucial C-N bond is formed in the final reductive elimination step, which regenerates the Pd(0) catalyst. [7]The choice of phosphine ligand is critical to prevent side reactions like beta-hydride elimination and to promote the desired reductive elimination. [9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)Br Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amido AmineCoord Amine Coordination + Deprotonation AmineCoord->PdII_Aryl PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->PdII_Amido sub_ArBr Ar-Br sub_Amine R₂NH + Base product Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 3: Catalyst/Ligand Systems for Buchwald-Hartwig Amination

Ligand Type Examples Key Features & Application
Bidentate Phosphines BINAP, DPPF First-generation ligands, effective for aryl iodides and triflates. The chelation helps prevent catalyst decomposition. [7]
Bulky Monophosphines XPhos, RuPhos, BrettPhos "Buchwald Ligands"; highly effective for coupling aryl chlorides and bromides, even with sterically hindered amines, due to their electron-rich and bulky nature which promotes reductive elimination. [8][10]

| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that form very stable palladium complexes, often used for challenging couplings. |

Experimental Protocols: A Self-Validating Approach

The following protocols are generalized but represent robust starting points. For any new substrate, optimization of base, solvent, temperature, and reaction time is strongly recommended.

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 Combine aryl halide, coupling partner, base, and catalyst/ligand in a dry flask. p2 Evacuate and backfill with inert gas (e.g., Ar, N₂) (repeat 3x). p1->p2 p3 Add degassed solvent via syringe. p2->p3 r1 Heat mixture to the specified temperature with vigorous stirring. p3->r1 r2 Monitor progress by TLC or LC-MS until starting material is consumed. r1->r2 w1 Cool to room temp. Dilute with organic solvent and filter if necessary (e.g., Celite). r2->w1 w2 Wash with water and brine. w1->w2 w3 Dry organic layer (e.g., Na₂SO₄, MgSO₄), filter, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4

Caption: General experimental workflow for cross-coupling.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.1–1.5 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ at 2–5 mol %).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio), via syringe. [4]4. Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure derivative.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ at 1–2 mol %), the phosphine ligand (e.g., XPhos at 2–4 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS at 1.2–1.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv.) and seal the vessel. Remove from the glovebox if applicable.

  • Inert Atmosphere: If not prepared in a glovebox, evacuate and backfill the vessel with inert gas three times.

  • Solvent and Amine Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.1–1.3 equiv.) via syringe.

  • Heating and Monitoring: Heat the mixture (typically 80–110 °C) with vigorous stirring. [6]The reaction is monitored by TLC or LC-MS until completion.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the desired aminopyridine derivative.

Conclusion

This compound is a powerful and adaptable building block for modern drug discovery. Its derivatization, primarily through robust and reliable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a direct and efficient entry into vast areas of chemical space. By understanding the mechanistic principles behind these transformations and employing validated, systematic experimental protocols, researchers can confidently and rapidly generate libraries of novel compounds for biological screening, accelerating the journey from hit identification to lead optimization.

References

  • Buchwald–Hartwig amin
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • The Buchwald-Hartwig Amin
  • Suzuki reaction. In: Wikipedia. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • This compound. PubChem. [Link]

Sources

Unlocking New Therapeutic Frontiers: The Potential of 4-Bromo-5-fluoro-2-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The pyridine scaffold is a well-established "privileged structure," forming the core of numerous FDA-approved drugs. This guide delves into the untapped potential of a specific, highly functionalized derivative: 4-Bromo-5-fluoro-2-methylpyridine . While direct literature on this precise isomer is emerging, its unique combination of reactive "handles"—a strategically placed bromine atom for cross-coupling, a fluorine atom for modulating physicochemical properties, and a reactive pyridine core—positions it as an exceptionally valuable starting material for synthesizing diverse compound libraries. This document provides a forward-looking analysis of its synthetic utility, potential therapeutic applications based on analogous structures, and detailed protocols to empower researchers in their drug discovery programs.

Core Structural and Physicochemical Analysis

This compound (CAS No. 1211590-24-7) is a halogenated pyridine derivative whose structure is primed for synthetic diversification.[1] Understanding its foundational properties is the first step in harnessing its potential.

PropertyValueSource
CAS Number 1211590-24-7[1][2]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=CC(=C(C=N1)F)Br[1]
Topological Polar Surface Area 12.9 Ų[1]

The strategic arrangement of its substituents dictates its reactivity:

  • Pyridine Ring : The nitrogen atom acts as a hydrogen bond acceptor and influences the ring's electronic properties, making it a common feature in bioactive molecules.[3]

  • Bromine at C4 : This is the primary reactive site for introducing molecular complexity. It is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4]

  • Fluorine at C5 : The presence of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[5][6] Its strong electron-withdrawing nature also modulates the pKa of the pyridine nitrogen.

  • Methyl Group at C2 : This group can provide beneficial steric interactions within a target's binding pocket and can influence the overall lipophilicity of the molecule.

The Synthetic Versatility of this compound

The true value of this compound lies in its capacity to serve as a versatile scaffold. The distinct reactivity of its functional groups allows for selective and sequential modifications, a cornerstone of modern library synthesis.

Key Synthetic Transformations

The bromine atom at the C4 position is the linchpin for diversification, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for their reliability and broad substrate scope.

  • Suzuki-Miyaura Coupling : Forges C-C bonds by reacting the aryl bromide with a boronic acid or ester. This is one of the most common methods for introducing new aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination : Forms C-N bonds, allowing for the introduction of primary or secondary amines. This is crucial for building molecules that mimic peptide bonds or interact with key amine-binding residues in a target protein.

  • Sonogashira Coupling : Creates C-C triple bonds by coupling with a terminal alkyne, providing a rigid linker to explore deeper regions of a binding pocket.

G Core 4-Bromo-5-fluoro- 2-methylpyridine Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd/Cu Catalysts, Base Product_Aryl Aryl/Heteroaryl Substituted Pyridine Suzuki->Product_Aryl Product_Amine Amino-Substituted Pyridine Buchwald->Product_Amine Product_Alkyne Alkynyl-Substituted Pyridine Sonogashira->Product_Alkyne

Caption: Key cross-coupling reactions using the title compound.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating starting point for the C-C bond formation. The causality behind each step is critical for success.

Objective: To synthesize a 4-aryl-5-fluoro-2-methylpyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere is Crucial: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base. The exclusion of oxygen is vital as it can oxidize the palladium catalyst, rendering it inactive.

  • Catalyst Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium catalyst.

  • Solvent Introduction: Add the degassed solvent mixture via cannula or syringe. Degassing (e.g., by three freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the mixture to 80-100 °C. The elevated temperature is necessary to drive the catalytic cycle forward at an efficient rate. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up and Quenching: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. This removes the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product. The choice of solvent system for chromatography depends on the polarity of the product.

Potential Therapeutic Applications: An Evidence-Based Prospectus

While this compound is an undercharacterized building block, the vast number of approved drugs and clinical candidates containing similar substituted pyridine scaffolds provides a strong basis for predicting its utility.[3]

  • Kinase Inhibitors (Oncology & Inflammation): Many kinase inhibitors utilize a substituted heterocyclic core to interact with the hinge region of the ATP binding pocket. Bromo-heterocyclic intermediates are standard materials for synthesizing these drugs.[7] The title compound is an ideal starting point for developing inhibitors for targets like p38 MAP kinase (implicated in inflammatory diseases) or various receptor tyrosine kinases in cancer.[8]

  • Central Nervous System (CNS) Disorders: The pyridine moiety is prevalent in drugs targeting CNS disorders.[7] The fluorine atom can be particularly beneficial here, as it can increase blood-brain barrier permeability and resist metabolic degradation by cytochrome P450 enzymes in the liver.

  • Anti-Infective Agents: Fluoroquinolone antibiotics are a classic example of how fluorine and a nitrogen-containing heterocyclic core can be combined to create potent antibacterial agents.[9] The scaffold could be elaborated to explore novel anti-infective compounds.

G cluster_synthesis Synthetic Elaboration cluster_applications Potential Therapeutic Areas Start 4-Bromo-5-fluoro- 2-methylpyridine Coupling Cross-Coupling & Derivatization Start->Coupling Kinase Kinase Inhibitors (Oncology, Inflammation) Coupling->Kinase CNS CNS Agents (Neurological Disorders) Coupling->CNS Infective Anti-Infectives (Antibacterial, Antiviral) Coupling->Infective

Caption: Potential drug discovery pathways from the core scaffold.

Conceptual Workflow: Design of a p38 MAP Kinase Inhibitor

This hypothetical case study illustrates a logical workflow from building block to a potential drug candidate.

G A 1. Target Selection p38 MAP Kinase (Inflammatory Disease) B 2. Scaffold Selection 4-Bromo-5-fluoro- 2-methylpyridine A->B C 3. Synthetic Strategy Suzuki coupling with 4-fluorophenylboronic acid B->C D 4. Further Elaboration (e.g., Buchwald-Hartwig) Add key binding motifs C->D E 5. In Silico Screening Docking, ADME Prediction D->E F 6. In Vitro Assay Luminescent Kinase Assay Determine IC₅₀ Potency E->F G 7. Lead Optimization Iterative Synthesis & Structure-Activity Relationship F->G

Caption: A conceptual workflow for kinase inhibitor development.

This workflow begins with identifying a validated target like p38 MAP kinase.[8] Our core compound is selected for its desirable features. A Suzuki coupling (as per Protocol 1) could be used to install a 4-fluorophenyl group, a common moiety in p38 inhibitors that binds in a key hydrophobic pocket. Subsequent reactions could further elaborate the molecule to optimize target engagement and pharmacokinetic properties. Each synthesized compound would then be evaluated in vitro using established methods, such as luminescent kinase assays, to determine its potency (IC₅₀).

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Conclusion and Future Outlook

This compound represents a building block of high potential that is currently underutilized in drug discovery literature. Its trifecta of features—a privileged pyridine core, a versatile bromine handle for coupling, and a property-enhancing fluorine atom—makes it an ideal candidate for the rapid synthesis of diverse and novel chemical entities. This guide has outlined its fundamental properties, provided robust synthetic protocols, and presented a logical prospectus for its application in developing next-generation therapeutics, particularly in the areas of kinase inhibition and CNS disorders. Further exploration of this scaffold by medicinal chemists is strongly warranted and is poised to unlock new avenues for treating human disease.

References

  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Benchchem.
  • This compound | C6H5BrFN | CID 57374634. PubChem.
  • 1227577-02-7|4-Bromo-2-fluoro-5-methylpyridine|BLD Pharm. BLD Pharm.
  • 4-Bromo-2-fluoro-5-methylpyridine | 1227577-02-7. Sigma-Aldrich.
  • 4-Bromo-2-fluoro-5-methylpyridine. Advanced ChemBlocks.
  • 4-bromo-2-fluoro-3-methylpyridine. MySkinRecipes.
  • Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed.
  • This compound | 1211590-24-7. ChemicalBook.
  • 5-Bromo-2-fluoro-4-methyl-pyridine synthesis. ChemicalBook.
  • Preparation method of fluoropyridine compounds. Google Patents.
  • Fluorophenyl pyrazol compounds. Google Patents.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press.
  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. PubMed Central.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Echemi.
  • 2-Bromo-4-methylpyridine as a building block in medicinal chemistry. Benchchem.

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and functionalized pyridine scaffolds into lead compounds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When combined with the versatile pyridine core, a privileged structure in numerous FDA-approved drugs, the resulting halogenated pyridine building blocks become invaluable tools for the synthesis of novel therapeutics.

This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methylpyridine (CAS No. 1211590-24-7), a key intermediate for the construction of complex molecular architectures. We will delve into its commercial availability, chemical properties, and, most importantly, its application in the synthesis of biologically active molecules, supported by detailed experimental insights and protocols.

Physicochemical Properties and Structural Attributes

This compound is a trifunctionalized pyridine ring with the following key structural features that dictate its reactivity:

  • Bromine at the 4-position: This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • Fluorine at the 5-position: The highly electronegative fluorine atom significantly influences the electronic properties of the pyridine ring, making the adjacent carbon atoms susceptible to nucleophilic attack. It can also participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

  • Methyl group at the 2-position: This group can influence the steric environment around the nitrogen atom and can be a site for further functionalization through oxidation or other transformations.

PropertyValueSource
CAS Number 1211590-24-7[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
IUPAC Name This compound
Appearance Liquid
Purity Typically ≥95%

Commercial Availability and Sourcing

This compound is commercially available from a variety of suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of representative suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥95%100 mg, 250 mg, 1 g, 5 g, 25 g
Fluorochem 95%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g
ChemicalBook Varies by supplier5 mg, 100 mg, 250 mg, 1 g, 5 g, 10 g
Ambeed VariesInquire for details
BLD Pharm VariesInquire for details

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Routes and Methodologies

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed journals, a common approach for the synthesis of brominated pyridines involves the electrophilic bromination of the corresponding pyridine precursor.[4]

A plausible synthetic route would be the bromination of 5-fluoro-2-methylpyridine. The regioselectivity of the bromination would be directed by the activating methyl group and the deactivating, yet ortho-, para-directing fluorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a versatile building block is exemplified by its use in the synthesis of a variety of drug candidates targeting different therapeutic areas.

Synthesis of PPARγ Modulators

In the development of peroxisome proliferator-activated receptor gamma (PPARγ) modulators for the potential treatment of cancer, this compound is used as a key coupling partner in a Suzuki reaction.[5]

Reaction Scheme:

G cluster_reagents Reagents & Conditions BoronicAcid { (3-(methoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid | Pyrazole Boronic Acid Derivative } CoupledProduct { Coupled Product | PPARγ Modulator Precursor } BoronicAcid->CoupledProduct Suzuki Coupling BromoPyridine { this compound | Key Intermediate } BromoPyridine->CoupledProduct Catalyst Pd(dppf)Cl₂ Base K₂CO₃ Solvent 1,4-Dioxane/Water Heat Heat

Caption: Suzuki coupling reaction utilizing this compound.

Experimental Protocol: Suzuki Coupling for the Synthesis of a PPARγ Modulator Precursor [5]

  • To a stirred solution of (3-(methoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid (1.0 eq) in a mixture of 1,4-dioxane and water, add this compound (1.5 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

  • Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.2 eq) as the catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Synthesis of Indolin-2-one and Pyrrolo-pyridin-2-one Derivatives for CNS Disorders

This compound has also been employed in the synthesis of indolin-2-one and pyrrolo-pyridin-2-one derivatives, which are investigated for their potential in treating central nervous system (CNS) disorders.[2][3][6] These compounds are often synthesized through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis of CNS Drug Candidates:

G Start Start with Indolin-2-one or Pyrrolo-pyridin-2-one Core Step1 Introduce a Reactive Handle (e.g., imidazole, oxazole) Start->Step1 Functionalization Step2 Couple with This compound Step1->Step2 Key Coupling Step (e.g., Buchwald-Hartwig or S_NAr) Step3 Purification and Characterization Step2->Step3 Work-up Final Final CNS Drug Candidate Step3->Final Isolation

Caption: General workflow for the synthesis of CNS drug candidates.

Spectroscopic Data and Characterization

While a publicly available, detailed spectral analysis for this compound is limited, a Certificate of Analysis from a supplier indicates that the ¹H NMR spectrum is consistent with the expected structure. For researchers, it is imperative to perform their own characterization to confirm the identity and purity of the starting material.

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl protons (CH₃) in the region of 2.3-2.6 ppm.

  • Two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and bromine atoms. The chemical shifts would be in the aromatic region (7.0-8.5 ppm).

Expected ¹³C NMR Spectral Features:

  • A signal for the methyl carbon (CH₃) around 15-25 ppm.

  • Five distinct aromatic carbon signals, with their chemical shifts and splitting patterns influenced by the attached fluorine and bromine atoms. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in the field of drug discovery and development. Its trifunctionalized nature provides medicinal chemists with multiple avenues for structural elaboration, enabling the efficient synthesis of complex and diverse molecular libraries. The demonstrated utility of this intermediate in the preparation of potential therapeutics for cancer and CNS disorders underscores its importance. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such fluorinated pyridine derivatives will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

  • MedChemExpress. (2024). Certificate of Analysis: this compound.
  • Cayman Chemical. (n.d.).
  • Google Patents. (2023).
  • Targetedlibrary. (2024). Enantioselective Ring Construction: Part Two of Two.
  • Echemi. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
  • Google Patents. (n.d.).
  • European Patent Office. (2015).
  • Google Patents. (2019). (12) Patent Application Publication (10) Pub. No.: US 2019 / 0016719 A1.
  • AA Blocks. (n.d.). 584-85-0 | MFCD11040910 | L-Anserine.
  • Ambeed. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2017).
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • BLD Pharm. (n.d.). 41404-58-4|2-Bromo-5-fluoropyridine.
  • ChemicalBook. (n.d.). This compound | 1211590-24-7.
  • Fluorochem. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C6H5BrFN | CID 57374634.
  • Jubilant Ingrevia. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ChemicalBook. (n.d.). 2-Fluoropyridine(372-48-5) 13C NMR spectrum.
  • Sigma-Aldrich. (2024).
  • BLD Pharm. (n.d.). 1211590-22-5|4-Amino-5-fluoro-2-methylpyridine.
  • Advanced ChemBlocks. (n.d.). 4-Bromo-2-fluoro-5-methylpyridine.
  • Google Patents. (n.d.).

Sources

Navigating the Synthesis of Novel Pyridine Scaffolds: A Technical Guide to the Safe Handling and Application of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and versatile application of 4-Bromo-5-fluoro-2-methylpyridine. As a key building block in modern medicinal chemistry, a thorough understanding of its properties is paramount for both laboratory safety and synthetic success. This document moves beyond a simple recitation of procedures to offer field-proven insights and the scientific rationale behind recommended protocols.

Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative increasingly utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its unique substitution pattern offers multiple reactive handles for strategic molecular elaboration.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 1211590-24-7N/A
Molecular Formula C₆H₅BrFNN/A
Molecular Weight 190.01 g/mol N/A
Appearance Off-white to yellow solidN/A
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
GHS Precautionary Statements P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[1][2]

The primary hazards associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system. Adherence to appropriate safety protocols is therefore non-negotiable.

Strategic Handling and Storage: A Self-Validating System

A robust safety protocol is a self-validating one. The following handling and storage procedures are designed to minimize exposure and preserve the integrity of the compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical. The rationale extends beyond simple barrier protection to chemical compatibility.

  • Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against accidental splashes.[2]

  • Hand Protection: Chemical-resistant gloves are essential. While nitrile gloves are a common laboratory staple, for prolonged contact or immersion, butyl rubber or PVA gloves should be considered. Always consult the glove manufacturer's compatibility chart.

  • Respiratory Protection: All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Protective Clothing: A fully buttoned laboratory coat must be worn to protect against skin contact.

Engineering Controls and Storage

The environment in which the compound is handled and stored is as crucial as the PPE worn.

  • Ventilation: A properly functioning and certified laboratory chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage_Protocol Compound Compound Sealed_Container Tightly Sealed Container Compound->Sealed_Container  Primary Containment Fume_Hood Chemical Fume Hood (for handling) Compound->Fume_Hood  Handling Environment Cool_Dry_Area Cool, Dry, Well-Ventilated Area Sealed_Container->Cool_Dry_Area  Storage Environment Segregation Segregate from Incompatibles (Oxidizers, Acids, Bases) Cool_Dry_Area->Segregation  Chemical Safety

Caption: Logical workflow for the safe storage and handling of this compound.

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.

The reactivity of the C-Br bond at the 4-position, influenced by the electron-withdrawing fluorine at the 5-position and the electron-donating methyl group at the 2-position, makes this compound a versatile building block.

Mechanistic Considerations: The "Why" Behind the Protocol

The Suzuki-Miyaura catalytic cycle provides the framework for understanding the experimental choices.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ Base pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful reaction. For a substrate like this compound, the electron-rich nature of the pyridine ring can influence the oxidative addition step. The selection of a suitable phosphine ligand is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to activate the boronic acid derivative for the transmetalation step.

Detailed Experimental Protocol: A Self-Validating Workflow

The following protocol is a representative example of a Suzuki-Miyaura coupling using this compound.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

  • Anhydrous and Degassed Solvents: Water can interfere with the reaction, and dissolved oxygen can degrade the catalyst.

  • Base: Potassium carbonate is a common and effective base for activating the boronic acid.

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings.

  • Work-up: The aqueous washes remove the inorganic salts and water-soluble impurities.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Table 2: First Aid and Emergency Response

SituationResponse Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste.

  • Chemical Waste: Collect waste in a designated, labeled, and tightly sealed container.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound should be treated as hazardous waste.

  • Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. A common laboratory practice for small residual amounts is careful neutralization with a 10% sodium bicarbonate solution before collection for formal disposal.

References

  • SAFETY DATA SHEET for this compound.

Sources

"4-Bromo-5-fluoro-2-methylpyridine" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylpyridine: Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data and handling protocols for this compound (CAS No. 1211530-99-6), a halogenated pyridine derivative. Due to its reactive nature, a thorough understanding of its properties and potential hazards is essential for ensuring laboratory safety and experimental integrity. This document synthesizes available data to provide a framework for its safe utilization in research and development.

Core Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its potential health effects.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram:

  • GHS07 (Exclamation Mark)

This classification underscores the necessity for stringent safety protocols and the use of appropriate personal protective equipment (PPE) at all times when handling this compound. The causality behind these classifications lies in the chemical's reactivity, which can lead to irritation and acute toxicity upon contact with biological tissues.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its appropriate handling and storage.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFN[2][3]
Molecular Weight 190.01 g/mol [2]
CAS Number 1211530-99-6
Appearance Solid, semi-solid, lump, or liquid
Purity Typically ≥95%[3]
Storage Temperature Sealed in dry, 2-8°C
Water Solubility Data not readily available, likely low[4]

The variable physical state reported suggests that its melting point may be close to ambient temperature, requiring careful handling to prevent unintended exposure.

Protocols for Safe Handling and Personal Protection

A self-validating system of safety protocols is crucial. This involves not just following procedures, but understanding why they are necessary.

Engineering Controls and Workspace
  • Primary Engineering Control: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[2][5][6] The causality is straightforward: the fume hood provides a physical barrier and active ventilation to protect the user from respiratory exposure to a compound known to be a respiratory irritant.[1]

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[2][7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazard classifications.

PPE TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2][8]Protects against splashes and vapors, directly addressing the "Causes serious eye irritation" (H319) hazard.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity must be inspected before each use.[2][8]Prevents skin contact, mitigating the "Causes skin irritation" (H315) hazard.[1]
Skin and Body Protection A flame-resistant lab coat and appropriate protective clothing to prevent any possibility of skin contact.[7][8]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required if work is performed within a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2][7]Addresses the "May cause respiratory irritation" (H335) hazard in situations where engineering controls are insufficient.[1]
General Handling Procedures
  • Avoid all personal contact, including inhalation.[9]

  • Wash hands and face thoroughly after handling the substance.[2][5][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[5][9]

  • Store the compound in a designated, locked-up area.[5][9][10]

Emergency and First-Aid Protocols

Immediate and correct response to an exposure is critical.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][5][11] If the person feels unwell, seek immediate medical attention.[5][11]

  • Skin Contact: Immediately take off all contaminated clothing.[10][11] Wash the affected skin with plenty of soap and water.[5][7] If skin irritation occurs, seek medical advice.[5][11]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][5][11] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5][7][11] Get immediate medical attention.[11]

  • Ingestion: Rinse the mouth with water.[2][5][11] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5]

Accidental Release and Spill Containment

In the event of a spill, a structured and calm response is necessary to prevent exposure and environmental contamination.

Spill Response Workflow

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Alert Alert Personnel & Evacuate Area Ventilate Ensure Adequate Ventilation Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) Alert->Contain PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Collect Collect Material with Non-Sparking Tools Decontaminate Decontaminate Spill Area Contain->Decontaminate Package Place in Sealed Labeled Container for Disposal Dispose Dispose of Waste per Regulations

Caption: Workflow for Accidental Spill Response.

Detailed Spill Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is significant or outside a fume hood.[6]

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for hazardous waste.[6][8]

  • Decontamination: Clean the spill area thoroughly.[6]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][5][11]

Stability and Reactivity

  • Stability: Stable under recommended storage conditions (cool, dry, sealed).[5]

  • Conditions to Avoid: Avoid heat, open flames, and sources of ignition.[10]

  • Incompatible Materials: While specific data is limited, it is prudent to avoid strong oxidizing agents and strong acids.[5][6]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5][10]

References

  • 2-Bromo-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
  • This compound | C6H5BrFN | CID 57374634. PubChem. [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 4-bromo-5-fluoro-2-methylpyridine. This key heterocyclic building block is of significant interest in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and provide field-proven protocols to guide researchers toward successful outcomes. The content herein is designed for chemists, researchers, and drug development professionals seeking to leverage this versatile transformation for the synthesis of complex 2,4,5-substituted pyridine derivatives.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a valuable starting material in medicinal chemistry and agrochemical synthesis. The strategic placement of the bromine atom at the 4-position allows for its selective replacement via transition-metal-catalyzed cross-coupling reactions, while the fluoro and methyl groups modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives.

The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This guide will address the specific considerations required for the successful coupling of this compound, an electron-deficient heterocyclic halide, which presents unique challenges and opportunities compared to simpler aryl halides.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the Suzuki-Miyaura reaction. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][4]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-deficient nature of the pyridine ring generally facilitates this step compared to electron-rich aryl bromides.[3]

  • Transmetalation: The crucial C-C bond-forming precursor is assembled in this step. The organoboron compound (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center (the pyridine and the group from the boronic acid) couple and are expelled from the coordination sphere. This step forms the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R'(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-R') Transmetalation->Product Byproduct [Br]⁻ + [B(OH)₃]⁻ Transmetalation->Byproduct ArBr 4-Bromo-5-fluoro- 2-methylpyridine (Ar-Br) ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Scientist's Guide

The success of coupling this compound hinges on the judicious selection of several key parameters. Due to the presence of the pyridine nitrogen, which can coordinate with and inhibit the palladium catalyst, the choice of ligand is especially critical.[5]

ParameterSelection Rationale & Expert InsightsCommon Choices
Palladium Source Pd(0) sources like Pd(PPh₃)₄ can be used directly. More commonly, stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) are used, which are reduced in situ to the active Pd(0) species.[2] The choice often depends on air stability and cost.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)
Ligand This is the most critical parameter for pyridyl substrates. Bulky, electron-rich phosphine ligands are essential. They accelerate reductive elimination and prevent catalyst deactivation by coordinating strongly to the palladium center, outcompeting the pyridine nitrogen. Ligands like SPhos, XPhos, or RuPhos are often superior to simpler ones like PPh₃ for this class of substrate.PPh₃, PCy₃, dppf, SPhos, XPhos, RuPhos
Base The base activates the boronic acid for transmetalation. The choice can influence reaction rate and side reactions. K₃PO₄ is often effective for heteroaryl couplings. Carbonates (K₂CO₃, Cs₂CO₃) are also widely used. For substrates with base-labile functional groups, milder bases like KF may be employed.[1]K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base.[3] Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF/H₂O
Boron Reagent Boronic acids are most common. However, boronic pinacol esters (BPin) offer greater stability, preventing protodeboronation (a key side reaction where the C-B bond is cleaved by a proton source).[3][5] This is particularly relevant in reactions requiring longer times or higher temperatures.Arylboronic acids, Arylboronic pinacol esters
Temperature Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 80-120 °C. The optimal temperature must be determined empirically.80 - 120 °C

General Laboratory Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

protocol_workflow start Start: Assemble Reagents setup 1. Charge Schlenk Flask (Substrate, Boronic Acid, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 4. Heat to Reaction Temperature (e.g., 100 °C) with Stirring solvent->react monitor 5. Monitor Reaction Progress (TLC, LC-MS, GC-MS) react->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract with Organic Solvent) monitor->workup Upon Completion purify 7. Purify Product (Silica Gel Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: Standard experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed organic solvent, followed by the degassed water. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand.3. Poorly soluble base or reagents.4. Reaction temperature too low.1. Ensure proper degassing of solvents and use of an inert atmosphere.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).3. Increase water content or switch to a more solubilizing solvent like DMF.4. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to the formation of Ar-H instead of the desired product.[5]1. Use a boronic pinacol ester (BPin) instead of the boronic acid.2. Use a milder base (e.g., K₂CO₃ or KF).3. Minimize reaction time and temperature.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct (R'-R'). This is often promoted by residual oxygen.1. Improve degassing procedures.2. Ensure the purity of the palladium precatalyst.
Catalyst Decomposition Indicated by the formation of palladium black.1. Use a more robust ligand that better stabilizes the Pd(0) species.2. Ensure the reaction temperature is not excessively high.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing complex, functionalized pyridine derivatives. Success relies on a mechanistic understanding and careful control of reaction parameters. The most critical factor for this class of substrate is the selection of a sufficiently bulky and electron-rich phosphine ligand to overcome potential catalyst inhibition by the pyridine nitrogen. By following the protocols and troubleshooting advice outlined in this guide, researchers can confidently and efficiently utilize this powerful reaction in their synthetic campaigns.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • But, T. S., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4994.
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(23), 7174.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry and drug development. The Buchwald-Hartwig amination stands out as a premier method for the construction of carbon-nitrogen (C-N) bonds, offering unparalleled scope and functional group tolerance.[1] This document provides a detailed guide for researchers on the application of this palladium-catalyzed cross-coupling reaction to a challenging heterocyclic substrate: 4-Bromo-5-fluoro-2-methylpyridine. We delve into the mechanistic underpinnings, explore critical reaction parameters, and provide a robust, step-by-step protocol for its successful amination. This guide is intended to empower scientists to navigate the nuances of coupling with electron-deficient, sterically encumbered heteroaryl halides, thereby accelerating the synthesis of novel molecular entities.

Introduction: The Challenge and Opportunity

The pyridine scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs. The specific substrate, this compound, presents a unique synthetic challenge due to its electronic and steric properties. The pyridine nitrogen and the adjacent fluorine atom render the ring electron-deficient, which can complicate the initial oxidative addition step in the catalytic cycle. Furthermore, the methyl group at the 2-position introduces steric hindrance that must be overcome by the catalytic system.

The Buchwald-Hartwig amination provides a direct and modular route to introduce a wide variety of amine functionalities at the 4-position, bypassing the limitations of classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope.[1] A successful protocol for this substrate enables rapid access to a library of novel 4-amino-5-fluoro-2-methylpyridine derivatives for downstream applications.

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][2][3] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

  • Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the C-Br bond of the pyridine. This is often the rate-limiting step, particularly for electron-deficient heteroaryl halides. Bulky, electron-rich ligands are crucial here as they promote the formation of the required monoligated Pd(0) species and accelerate this step.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric and electronic properties of the ligand are again critical to facilitate this bond-forming event.[3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Ar-X oa_label Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex HNR'R'' / Base amine_label Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product re_label Reductive Elimination

Sources

using "4-Bromo-5-fluoro-2-methylpyridine" in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Implementation of 4-Bromo-5-fluoro-2-methylpyridine in Sonogashira Cross-Coupling Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines in Catalysis

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, is celebrated for its operational simplicity and tolerance of a wide array of functional groups, proceeding under relatively mild conditions.[1][3] Its application is extensive, underpinning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

Within the vast toolkit of synthetic building blocks, functionalized pyridines are of paramount importance, particularly in medicinal chemistry where the pyridine scaffold is a privileged structure.[5][6] this compound is a highly valuable substrate, offering a unique combination of electronic and steric properties. The bromine atom at the C4 position serves as the reactive handle for palladium-catalyzed cross-coupling, while the electron-withdrawing fluorine atom and the pyridine nitrogen atom modulate the ring's electronic character.[5] This guide provides a detailed exploration of the mechanistic principles, a robust experimental protocol, and critical optimization strategies for the successful application of this compound in Sonogashira couplings.

The Catalytic Machinery: A Mechanistic Deep Dive

The Sonogashira reaction elegantly operates through two interconnected, yet distinct, catalytic cycles: a primary palladium cycle and a copper co-catalyzed cycle.[1][7] Understanding this dual mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: This is the primary engine of C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[5][7]

    • Transmetalation: The newly formed Pd(II) complex undergoes a ligand exchange with the copper(I) acetylide species generated in the copper cycle. This step transfers the alkyne moiety to the palladium center and is often the rate-determining step of the overall reaction.[7][8]

    • Reductive Elimination: Following a cis-trans isomerization, the palladium complex reductively eliminates the final coupled product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

  • The Copper Cycle: The role of the copper co-catalyst is to facilitate the activation of the terminal alkyne.[7]

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[7]

    • Deprotonation: This complexation increases the acidity of the terminal alkyne's proton, allowing a mild amine base to deprotonate it, thereby forming the crucial copper(I) acetylide intermediate.[7][8]

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[9]

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(Br) Pd0->ArPdX Ar-Br RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAlk Ar-Pd(II)L₂(C≡CR) ArPdX->ArPdAlk Cu-C≡CR Transmetal Transmetalation ArPdAlk->Pd0 Product Product Ar-C≡C-R RedElim->Product ArX Ar-Br (4-Bromo-5-fluoro- 2-methylpyridine) ArX->Pd0 CuX Cu(I)Br PiComplex [Cu(I)-π-Alkyne] Complex CuX->PiComplex H-C≡CR Alkyne H-C≡C-R CuAcetylide Cu(I)-C≡C-R PiComplex->CuAcetylide Base Deprotonation Deprotonation CuAcetylide->ArPdX Transfers Acetylide CuAcetylide->CuX + H⁺Br⁻ Base Base (e.g., Et₃N) BaseH Base-H⁺Br⁻ Base->BaseH

Caption: Fig. 1: The Dual Catalytic Cycle of Sonogashira Coupling.

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required based on the specific alkyne used.

Materials and Reagents
  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Argon or Nitrogen gas (high purity)

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).

  • Evacuation and Backfilling: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes. This step is critical to prevent oxygen from promoting the undesirable Glaser homocoupling of the alkyne.[1][10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a ~0.1-0.2 M concentration) and anhydrous triethylamine (2.0 - 3.0 equiv).

  • Degassing: Stir the resulting suspension and degas the mixture thoroughly by bubbling argon through the solution for 10 minutes or by using a freeze-pump-thaw cycle (3x).

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) dropwise via syringe at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-65 °C) and stir vigorously.[6][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure alkynylpyridine product.[12]

Summary of Reaction Parameters
ParameterRecommended RangeRationale & Notes
Aryl Halide 1.0 equivThe limiting reagent.
Terminal Alkyne 1.1 - 1.5 equivA slight excess ensures complete consumption of the more valuable aryl halide.
Pd Catalyst Loading 2 - 5 mol%Lower loadings are possible but may require longer reaction times or higher temperatures.[4]
CuI Co-catalyst 4 - 10 mol%Typically double the palladium loading. Essential for the classical mechanism.[11]
Base (Et₃N) 2.0 - 3.0 equivActs as an acid scavenger and can also serve as a ligand or part of the solvent system.[4]
Solvent THF, DMF, TolueneChoice depends on substrate solubility and desired reaction temperature.[14]
Temperature Room Temp - 80 °CHigher temperatures may be needed for less reactive substrates but can increase side product formation.[14]
Atmosphere Inert (Ar or N₂)Absolutely critical to prevent oxidative Glaser homocoupling of the alkyne.[1][8]

Optimization and Troubleshooting: A Scientist's Guide

While the provided protocol is robust, challenges can arise. A mechanistic understanding allows for logical troubleshooting.

Common Challenges & Solutions
  • Challenge 1: Low or No Conversion

    • Causality: The oxidative addition of the C-Br bond to the Pd(0) center may be sluggish, or the catalyst may be inactive.

    • Solution:

      • Increase Temperature: Gently increase the reaction temperature in 10 °C increments.

      • Change Ligand/Catalyst: For sterically hindered or electron-rich alkynes, a more active catalyst system may be required. Consider using a catalyst with bulkier, more electron-donating ligands like XPhos or SPhos, which can accelerate both oxidative addition and reductive elimination.[14]

      • Verify Reagent Quality: Ensure the amine base and solvents are anhydrous and that the catalyst has not degraded from improper storage.

  • Challenge 2: Significant Glaser Homocoupling Byproduct

    • Causality: This side reaction is the oxidative dimerization of the terminal alkyne and is promoted by oxygen in the presence of the copper co-catalyst.[10][15]

    • Solution:

      • Improve Inert Atmosphere: The most common cause is insufficient degassing or a leak in the reaction setup. Ensure all joints are sealed and the inert gas flow is adequate.

      • Adopt a Copper-Free Protocol: If homocoupling persists, switching to a copper-free variant is the most effective solution.[3][16] In this case, a higher catalyst loading and a stronger base (e.g., DBU) or a different solvent system might be necessary to facilitate the direct interaction of the alkyne with the palladium center.[17]

  • Challenge 3: Decomposition of Starting Materials

    • Causality: Some terminal alkynes or functionalized pyridines can be sensitive to prolonged heating or strongly basic conditions.

    • Solution:

      • Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Milder Base: Substitute triethylamine with a less nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃, although this may require adjusting the solvent system.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product isolation.

Workflow Fig. 2: Sonogashira Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Flame-dry glassware B Charge solids: Ar-Br, Pd Catalyst, CuI A->B C Purge with Inert Gas (Ar / N₂) B->C D Add anhydrous solvent & base C->D E Degas mixture D->E F Add terminal alkyne E->F G Heat & Stir F->G H Monitor by TLC/LC-MS G->H I Cool & Filter through Celite H->I J Concentrate filtrate I->J K Liquid-Liquid Extraction (EtOAc / H₂O / Brine) J->K L Dry organic layer (MgSO₄) K->L M Purify via Column Chromatography L->M N Characterize Pure Product M->N

Caption: Fig. 2: Sonogashira Experimental Workflow.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins Source: RSC Publishing URL:[Link]
  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: Springer URL:[Link]
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL:[Link]
  • Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL:[Link]
  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds Source: ePrints Soton URL:[Link]
  • Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: ResearchG
  • Title: glaser coupling - Organic Chemistry Portal - Literature Source: Organic Chemistry Portal URL:[Link]
  • Title: Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach Source: RSC Publishing URL:[Link]
  • Title: Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF Source: ResearchG
  • Title: Copper-free Sonogashira coupling - The chemical reaction database Source: The chemical reaction d
  • Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF Source: ResearchG
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL:[Link]
  • Title: Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine Source: RSC Publishing URL:[Link]
  • Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL:[Link]
  • Title: Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Application Note: Strategic Synthesis of Biaryl Compounds Utilizing 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridyl-Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, providing a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets or for tuning material properties.[1] The introduction of a pyridine ring into this scaffold adds a critical element of functionality, influencing solubility, metabolic stability, and receptor-binding capabilities through its hydrogen bonding capacity and polar nature.[2] When further augmented with a fluorine atom, as in the case of 4-Bromo-5-fluoro-2-methylpyridine, the resulting building block becomes exceptionally valuable for drug discovery.

Fluorine's unique properties—high electronegativity and small size—can profoundly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[2][3] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate the basicity (pKa) of the pyridine nitrogen, which is crucial for drug-receptor interactions.[4] Consequently, this compound serves as a highly versatile precursor for creating novel biaryl compounds with potentially superior therapeutic properties.[2][3] This guide provides an in-depth exploration of the synthesis of such compounds, focusing on the mechanistic underpinnings and practical execution of palladium-catalyzed cross-coupling reactions.

Core Concepts: Palladium-Catalyzed C-C Bond Formation

The construction of a C(sp²)–C(sp²) bond between the pyridine ring of this compound and another aryl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[5][6] The Suzuki-Miyaura coupling is a premier choice for this transformation due to its mild reaction conditions, exceptional functional group tolerance, and the use of generally non-toxic and stable organoboron reagents.[1][7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This coordinatively unsaturated species inserts itself into the carbon-bromine bond of this compound. This step is often rate-limiting and results in the formation of a square planar Pd(II) complex.[5][12] The choice of ligand is critical here; bulky, electron-rich phosphine ligands can accelerate this step.[13]

  • Transmetalation: In this phase, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center.[8][10] This process is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), which activates the organoboron reagent by forming a more nucleophilic "ate" complex, thereby promoting the transfer of the aryl group to the palladium atom and displacing the halide.[7][12]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups—the pyridyl and the aryl—which are now bound to the same palladium center, couple together and are expelled from the coordination sphere as the desired biaryl product.[5][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Pd0->OxAdd Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ligand Exchange/ Transmetalation OxAdd->Transmetalation ProductComplex Biaryl-Pd(II) Complex Transmetalation->ProductComplex Borate X-B(OR)₂ + Base Transmetalation->Borate ProductComplex->Pd0 Reductive Elimination ProductComplex->Pd0 Product Ar¹-Ar² (Biaryl Product) ProductComplex->Product ArylHalide Ar¹-X (this compound) ArylHalide->OxAdd Organoboron Ar²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Workflow Figure 2: Buchwald-Hartwig Amination Workflow start Start: Flame-dried Schlenk Tube setup 1. Add Pd Pre-catalyst, Ligand, and Base (Inert Atmosphere) start->setup reagents 2. Add Aryl Halide, Amine, and Solvent setup->reagents reaction 3. Seal and Heat (80-110 °C) reagents->reaction monitoring 4. Monitor Progress (LC-MS / GC-MS) reaction->monitoring workup 5. Cool, Dilute, and Filter monitoring->workup purify 6. Wash, Dry, Concentrate & Purify workup->purify end End: Pure Aryl Amine Product purify->end

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1] This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methylpyridine , a highly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. We will explore the causality behind its utility, detailing its physicochemical properties and providing field-proven, step-by-step protocols for its derivatization through key palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor discovery programs.

The Rationale: Why this compound?

The strategic arrangement of functional groups on the this compound ring makes it an exceptionally valuable starting material in drug discovery. Each substituent plays a critical role in both the synthetic strategy and the ultimate biological activity of the final inhibitor.

  • The Pyridine Core : The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. It frequently forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common feature that anchors many successful kinase inhibitors.[1]

  • The Bromine Atom (C4) : Positioned at the 4-position, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, amine, and alkyne moieties to explore the solvent-front region of the ATP pocket and optimize potency and selectivity.

  • The Fluorine Atom (C5) : The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[4][5] The electron-withdrawing nature of the fluorine atom at the 5-position can modulate the pKa of the pyridine nitrogen, potentially improving binding affinity.[6] Furthermore, fluorine substitution often increases metabolic stability by blocking potential sites of oxidative metabolism, which can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.[4][7]

  • The Methyl Group (C2) : The methyl group can provide beneficial steric hindrance to help orient the molecule within the binding pocket and can engage in favorable hydrophobic interactions, contributing to the overall binding affinity.

This combination of features provides a robust platform for generating libraries of novel kinase inhibitors with desirable drug-like properties.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is crucial for successful synthesis and scale-up.

PropertyValueSource
CAS Number 1211590-24-7[8][9]
Molecular Formula C₆H₅BrFN[8]
Molecular Weight 190.01 g/mol [8]
Appearance Solid or semi-solid
Storage Sealed in dry, 2-8°C
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[8]GHS07[8]

Handling Precautions: Due to its hazardous nature, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

Core Synthetic Methodologies & Protocols

The bromine atom at the C4 position is the primary site for elaboration. The following palladium-catalyzed cross-coupling reactions are fundamental to the preparation of diverse kinase inhibitor libraries from this starting material.[3]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst, Base start->suzuki_reagents C-C Coupling buchwald_reagents Primary/Secondary Amine Pd Catalyst, Ligand, Base start->buchwald_reagents C-N Coupling sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents C-C Coupling suzuki_product C-C Bond Formation (Aryl/Heteroaryl Pyridines) suzuki_reagents->suzuki_product inhibitors Diverse Kinase Inhibitor Scaffolds suzuki_product->inhibitors buchwald_product C-N Bond Formation (Aminopyridines) buchwald_reagents->buchwald_product buchwald_product->inhibitors sonogashira_product C-C Bond Formation (Alkynylpyridines) sonogashira_reagents->sonogashira_product sonogashira_product->inhibitors

Caption: Synthetic pathways from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups, which are often crucial for occupying hydrophobic pockets in the kinase active site.[2][10]

Objective: To synthesize 4-Aryl-5-fluoro-2-methylpyridine derivatives.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 mmol, 1.1 - 1.5 eq)[11][12]

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 mmol, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1), ~10 mL

Step-by-Step Procedure:

  • To an oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, a temperature of 120-150 °C for 15-60 minutes may be employed to accelerate the reaction.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for creating C-N bonds, enabling the synthesis of aminopyridine derivatives.[14][15] The resulting amino group can serve as a potent hydrogen bond donor or as a point for further functionalization.

Objective: To synthesize N-substituted 5-fluoro-2-methylpyridin-4-amines.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Primary or Secondary Amine (1.2 mmol, 1.2 eq)

  • Palladium Precatalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%) or a G3/G4 precatalyst (2 mol%)

  • Ligand: A biarylphosphine ligand such as RuPhos or Xantphos (0.04 mmol, 4 mol%)

  • Base: NaOtBu or K₂CO₃ (1.4 mmol, 1.4 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane, ~10 mL

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound and a magnetic stir bar.

  • Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent, followed by the amine substrate, via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 16-24 hours.[16]

  • Work-up: Cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the target aminopyridine.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Br amido_complex Pd(II)-Amido Complex oa_complex->amido_complex + HNR¹R² - HBr (Base) amido_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amido_complex->product G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket1 Hydrophobic Pocket I pocket2 Solvent-Exposed Region pyridine Pyridine Core pyridine->hinge H-Bond Interaction r1 R¹ Group (from Suzuki or Sonogashira) r1->pocket1 Hydrophobic/ π-Stacking r2 R² Group (from Buchwald- Hartwig) r2->pocket2 Solubility/ Selectivity

Sources

Application Note: Strategic Functionalization of 4-Bromo-5-fluoro-2-methylpyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are integral to modern medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1][2] The strategic incorporation of fluorine atoms and halogenated handles for cross-coupling reactions provides a powerful toolkit for modulating the physicochemical and pharmacological properties of lead compounds.[3] This guide provides a detailed technical overview and validated protocols for the synthetic manipulation of 4-Bromo-5-fluoro-2-methylpyridine (CAS 1211590-24-7), a versatile building block for creating diverse molecular libraries. We will explore its reactivity, focusing on regioselective palladium-catalyzed cross-coupling reactions at the C4-bromo position, a cornerstone of modern synthetic chemistry.[4][5]

Introduction: The Strategic Value of this compound

This compound is a uniquely functionalized heterocyclic intermediate engineered for synthetic versatility. Its structure is of high interest to drug development professionals for several key reasons:

  • The Pyridine Core: A privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous biologically active compounds.[1][6]

  • Fluorine Substitution: The fluorine atom at the C5 position can significantly alter molecular properties such as metabolic stability, membrane permeability, and binding affinity by influencing the electronic nature of the ring.[3]

  • Dual Halogenation: The molecule possesses two distinct halogen atoms. The bromine atom at the C4 position is primed for a wide range of palladium-catalyzed cross-coupling reactions, serving as a versatile synthetic handle.[4][5] The fluorine atom, by contrast, is relatively inert to nucleophilic aromatic substitution (SNAr) due to its meta-position relative to the ring nitrogen, which does not provide sufficient activation.[7] This differential reactivity allows for highly regioselective functionalization, making it an ideal starting material.

This document will focus on the most robust and widely utilized transformations originating from the C4-bromo position: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Overview of Synthetic Pathways

The primary synthetic utility of this compound lies in the selective functionalization of the C4-position. The diagram below illustrates the main reaction classes that leverage the C-Br bond, enabling the introduction of aryl, alkynyl, and amino moieties.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base start->sonogashira_reagents buchwald_reagents R¹R²NH Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 4-Aryl-5-fluoro-2-methylpyridine (C-C Bond Formation) suzuki_reagents->suzuki_product sonogashira_product 4-Alkynyl-5-fluoro-2-methylpyridine (C-C Bond Formation) sonogashira_reagents->sonogashira_product buchwald_product 4-Amino-5-fluoro-2-methylpyridine (C-N Bond Formation) buchwald_reagents->buchwald_product

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The Carbon-Bromine bond at the 4-position is highly susceptible to oxidative addition to a Palladium(0) complex, initiating the catalytic cycles of several powerful cross-coupling reactions. The general order of reactivity for halide leaving groups in these transformations is I > Br > Cl.[5] Bromides offer a good balance of high reactivity and stability, making them ideal for these syntheses.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, owing to the operational simplicity, mild reaction conditions, and commercial availability of a vast array of boronic acid coupling partners.[8][9]

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos) is often more effective for heteroaryl halides than pre-formed catalysts like Pd(PPh₃)₄, providing higher yields and tolerating a broader range of functional groups.[10]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required.[8] The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8][10]

G A 1. Combine Reagents (Pyridine, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Add Solvent (1,4-Dioxane/H₂O) A->B C 3. Degas Mixture (N₂ or Ar purge) B->C D 4. Heat Reaction (e.g., 100 °C, 12 h) C->D E 5. Work-up (Extraction) D->E F 6. Purify (Chromatography) E->F G Characterize Product (NMR, MS) F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Add potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-Dioxane and water (e.g., 4:1 ratio) to the vial.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.[10]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-5-fluoro-2-methylpyridine.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active for heteroaryl halides, promotes efficient coupling.[10]
Base K₃PO₄Strong enough to activate boronic acid without degrading sensitive functional groups.[8]
Solvent 1,4-Dioxane / H₂OBiphasic system effectively dissolves all reaction components.
Temperature 90-100 °CProvides sufficient thermal energy for efficient catalytic turnover.[10]
Expected Yield >90%Based on similar substrates reported in the literature.[10]
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne.[11] This reaction is invaluable for introducing alkyne functionalities, which are themselves versatile intermediates for further synthesis or key components in materials science and medicinal chemistry.[12]

  • Dual Catalyst System: The reaction traditionally employs a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent.[13]

  • Inert Atmosphere: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed anhydrous solvent (e.g., a mixture of THF and Triethylamine).[13]

  • Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS. For less reactive substrates, gentle heating (40-60 °C) may be required.[13]

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-2-methyl-4-(phenylethynyl)pyridine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ / CuIClassic and reliable system for Sonogashira couplings.[13]
Base Triethylamine (Et₃N)Acts as both base and co-solvent, scavenging HBr byproduct.[13]
Solvent THFAprotic solvent that effectively dissolves organic reagents.
Temperature Room TemperatureMild conditions are often sufficient and minimize side reactions.
Expected Yield 70-90%Typical range for efficient Sonogashira reactions.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[14] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, replacing harsher classical methods.[15][16]

  • Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich alkyl-biaryl phosphine ligands (e.g., XPhos, RuPhos) are critical.[14] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.[17] The base is crucial for deprotonating the amine in the catalytic cycle.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable ligand (e.g., XPhos, 0.04 eq) to a dry reaction vessel.

  • Add Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous toluene as the solvent.

  • Finally, add the amine coupling partner, morpholine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate 4-(5-fluoro-2-methylpyridin-4-yl)morpholine.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA powerful "third-generation" catalyst system for C-N coupling.
Base NaOtBuStrong, non-nucleophilic base essential for amine deprotonation.
Solvent TolueneHigh-boiling, aprotic solvent suitable for the required temperature.
Temperature 100-110 °CNecessary to drive the catalytic cycle, especially the reductive elimination step.
Expected Yield >80%High yields are common with modern Buchwald-Hartwig protocols.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and chemical synthesis. Its differential reactivity, with a C-Br bond readily activated for palladium-catalyzed cross-coupling and a relatively inert C-F bond, allows for precise and regioselective molecular construction. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide researchers with robust and reliable methods to access a diverse range of substituted pyridine derivatives, paving the way for the development of novel chemical entities.

References

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. (URL: [Link])
  • Buchwald–Hartwig amin
  • Lam, P. Y., et al. A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. (URL: [Link])
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Sharma, A., et al. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC - PubMed Central. (URL: [Link])
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Beaver, B., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. (URL: [Link])
  • Ali, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
  • This compound - PubChem. (URL: [Link])
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchG
  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (URL: [Link])
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (URL: [Link])
  • Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-...
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-fluoro-2-methylpyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions makes it a privileged motif for targeting enzymes and receptors.[2] The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance their pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3] The compound 4-Bromo-5-fluoro-2-methylpyridine represents a valuable and versatile building block, combining the key features of a pyridine core with the advantageous properties of fluorine and a bromine handle for synthetic diversification.

This guide provides an in-depth technical overview of the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key substrate. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The resulting 4-aryl-5-fluoro-2-methylpyridine derivatives are of significant interest in the discovery of novel therapeutics, including PI3K-γ inhibitors and PPARγ modulators.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. This reaction has become one of the most important and widely used methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl [R²-B(OR)₃]⁻ RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration Boronate [R²-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for the Suzuki-Miyaura Coupling of this compound

The following protocols are based on established procedures found in the patent literature and are designed to be a reliable starting point for the synthesis of 4-aryl-5-fluoro-2-methylpyridine derivatives.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Reaction vessel (e.g., Schlenk tube, microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-10 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-5-fluoro-2-methylpyridine.

Example Protocol: Synthesis of Methyl 5-(5-fluoro-2-methylpyridin-4-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate

This specific protocol is adapted from the patent literature and demonstrates a practical application of the general procedure.

Reagents:

  • (3-(methoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid (1.20 g, 4.72 mmol, 1.0 eq.)

  • This compound (1.34 g, 7.09 mmol, 1.5 eq.)

  • Pd(dppf)Cl₂ (0.69 g, 0.95 mmol, 0.2 eq.)

  • K₂CO₃ (1.30 g, 9.45 mmol, 2.0 eq.)

  • 1,4-Dioxane (20 mL)

  • Water (5 mL)

Procedure:

  • A stirred solution of (3-(methoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid (1.20 g, 4.72 mmol) in a mixture of 1,4-dioxane (20 mL) and water (5 mL) was prepared in a round-bottom flask.

  • To this solution were added this compound (1.34 g, 7.09 mmol), Pd(dppf)Cl₂ (0.69 g, 0.95 mmol), and K₂CO₃ (1.30 g, 9.45 mmol).

  • The reaction mixture was degassed by bubbling nitrogen through the solution for 15 minutes.

  • The flask was then heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture was filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure.

  • The residue was purified by column chromatography to yield the final product.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on literature precedents and general best practices.

Boronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
(3-(methoxycarbonyl)-1-(THP)-1H-pyrazol-5-yl)boronic acidPd(dppf)Cl₂ (20)K₂CO₃1,4-Dioxane/H₂O9012Good
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016>80
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O10012HighGeneral
3-Thienylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DMF1108GoodGeneral
Bis(pinacolato)diboron (Miyaura Borylation)Pd(dppf)Cl₂ (3)KOAcTHF140 (μW)0.33N/A

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the steps of a protocol, but the reasoning behind them. The success of a Suzuki-Miyaura coupling, particularly with a heteroaromatic substrate like this compound, is highly dependent on the careful selection of several key parameters.

  • Choice of Catalyst and Ligand: The electronic nature of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, necessitates a robust catalyst system. Palladium(0) is the active catalytic species. Pre-catalysts like Pd(dppf)Cl₂ are often favored due to their air stability and efficient in-situ reduction to Pd(0). The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a good general-purpose ligand for Suzuki couplings, offering a good balance of electron-donating properties and steric bulk, which facilitates both oxidative addition and reductive elimination. For more challenging couplings, more electron-rich and bulky ligands from the Buchwald family (e.g., SPhos, XPhos) may be screened.

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is a stronger base than K₂CO₃ and can be effective in cases where transmetalation is sluggish. Cs₂CO₃ is often used for more challenging couplings due to its higher solubility in organic solvents. The presence of water can also be beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Solvent System: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Aprotic polar solvents like 1,4-dioxane, DMF, and toluene are frequently employed. Often, a co-solvent of water is used to dissolve the base. It is critical that the solvent is thoroughly degassed to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and render it inactive.

  • Impact of the Fluorine Substituent: The fluorine atom at the 5-position has a significant electronic effect on the pyridine ring. Its electron-withdrawing nature increases the electrophilicity of the C4-Br bond, which can facilitate the oxidative addition step. However, it can also make the resulting 4-aryl-5-fluoro-2-methylpyridine product more susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally not a major side reaction in well-optimized Suzuki couplings.

Trustworthiness: A Self-Validating System

Every protocol described herein should be treated as a self-validating system. This means that for each reaction, it is imperative to:

  • Confirm the Identity and Purity of Starting Materials: Ensure the this compound and the boronic acid are of high purity. Impurities can inhibit the catalyst or lead to unwanted side reactions.

  • Monitor Reaction Progress: Regularly check the reaction's progress by TLC, GC-MS, or LC-MS. This will help determine the optimal reaction time and identify any potential issues, such as stalling or decomposition.

  • Characterize the Final Product: Thoroughly characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Perform a Control Reaction: In case of failure, running a control reaction with a known successful substrate-boronic acid pair can help troubleshoot issues with the catalyst, base, or solvent quality.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Boronic Acid - Base - Catalyst Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 90-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Characterize Characterization: - NMR - Mass Spectrometry Purify->Characterize End End Product: 4-Aryl-5-fluoro-2-methylpyridine Characterize->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

  • HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. WO2017223414A1.
  • PPARg MODULATORS AND METHODS OF USE. US20230062861A1.
  • INDOLIN-2-ONE AND 1,3-DIHYDRO-PYRROLO[3,2-c]PYRIDIN-2-ONE DERIV
  • INDOLIN-2-ONE AND 1,3-DIHYDRO-PYRROLO[3,2-C]PYRIDIN-2-ONE DERIVATIVES.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Decarbonylative Fluoroalkylation at Palladium(II)
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. [Link]
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions (RSC Publishing). [Link]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]
  • 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. PubMed. [Link]
  • FDA-Approved Fluorinated Heterocyclic Drugs

Sources

Application Notes and Protocols: Purification of 4-Bromo-5-fluoro-2-methylpyridine Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-fluoro-2-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural motifs serve as a versatile scaffold for the synthesis of complex molecules with potential biological activity.[1] The precise arrangement of the bromo, fluoro, and methyl substituents on the pyridine ring provides multiple sites for further chemical modification, such as cross-coupling reactions, making it a valuable intermediate in the development of novel therapeutic agents.[1]

Synthetic routes to this compound and its derivatives can often result in a mixture of products, including unreacted starting materials, isomers, and over-halogenated byproducts.[2][3] Therefore, a robust purification strategy is paramount to isolate the desired compound with high purity, which is a critical requirement for subsequent synthetic steps and pharmacological testing. This application note provides a detailed guide to the purification of this compound reaction products using flash column chromatography, a widely adopted and effective technique for this purpose.[2][4]

Pre-Purification Considerations: Safety and Handling

Before commencing any purification protocol, it is crucial to handle this compound and its crude reaction mixtures with appropriate safety precautions. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[6][7][8]

  • Ventilation: Conduct all handling and purification steps in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[6][7]

  • Spill Management: In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for proper waste disposal.[6]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Purification Strategy: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying reaction products of this compound due to its efficiency in separating compounds with different polarities.[1][2][4] The general workflow involves an initial aqueous work-up followed by chromatographic separation on a silica gel column.[10]

Part 1: Aqueous Work-up and Extraction

An initial work-up is essential to remove inorganic salts and other water-soluble impurities from the crude reaction mixture.

Protocol 1: General Aqueous Work-up

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., DMF, methanol), quench the reaction by carefully adding water.

  • Extract the aqueous mixture multiple times (typically 3x) with a water-immiscible organic solvent such as ethyl acetate.[10]

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution) to remove residual water.[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Part 2: Method Development with Thin-Layer Chromatography (TLC)

Before performing flash chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired product and impurities, with a target retention factor (Rƒ) of approximately 0.3 for the product.

Protocol 2: TLC Method Development

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the separated spots under a UV lamp.

  • Adjust the polarity of the solvent system to achieve optimal separation. A common starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes.[1][4]

Part 3: Flash Column Chromatography Protocol

Once an effective solvent system is identified, proceed with the flash column chromatography.

Protocol 3: Purification by Flash Column Chromatography

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. Pack the column using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[10] Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder can also improve resolution.

  • Elution: Begin eluting the column with the low-polarity mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexanes) to elute the compounds from the column.[10]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the logical steps involved in the purification process.

Caption: A logical workflow for the purification of this compound.

Data Summary and Interpretation

The success of the purification is determined by analyzing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this assessment.

ParameterTypical Conditions/ResultsPurpose
Stationary Phase Silica Gel (for TLC and Flash Chromatography)Standard adsorbent for separating compounds of varying polarity.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%)[4]Allows for the separation of non-polar impurities from the more polar product.
TLC Rƒ of Product ~0.3Indicates an appropriate mobile phase for good separation on the column.
Detection UV light (254 nm)Visualization of aromatic compounds like pyridine derivatives on TLC plates.
Purity Assessment >98% (by HPLC/NMR)Confirms the removal of impurities and the isolation of the target compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation/Overlapping Spots - Inappropriate solvent system. - Column overloading.- Re-optimize the mobile phase using TLC; consider a different solvent system. - Reduce the amount of crude material loaded onto the column.
Peak Tailing in HPLC Analysis - Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column.- Use a mobile phase additive like triethylamine (TEA) to mask the silanol groups.[11] - Adjust the mobile phase pH to be more alkaline, using a pH-stable column.[11]
Low Recovery of Product - Product is too soluble in the aqueous phase. - Irreversible adsorption onto the silica gel.- Increase the number of extractions during the aqueous work-up. - Consider using a different stationary phase, such as alumina.

Conclusion

The purification of this compound reaction products is a critical step to ensure the quality and reliability of subsequent research and development activities. Flash column chromatography, preceded by a standard aqueous work-up and guided by TLC method development, provides a robust and efficient means of isolating this important building block in high purity. Adherence to safety protocols is essential throughout the process to ensure the well-being of the researcher. The methodologies and troubleshooting guidance provided in this application note serve as a comprehensive resource for scientists working with this and similar halogenated pyridine derivatives.

References

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • Scypinski, S., et al. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A.
  • Schade, M. A., & Brückner, R. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). Halogenation of pyridine compounds.
  • PubChem. (n.d.). This compound.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

Sources

analytical methods for "4-Bromo-5-fluoro-2-methylpyridine" characterization (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analytical Characterization of 4-Bromo-5-fluoro-2-methylpyridine using HPLC and GC-MS

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a versatile synthetic intermediate, its structural features, including bromo, fluoro, and methyl substituents, offer multiple reaction sites for developing more complex molecules and novel therapeutic agents.[1] The purity and identity of such key building blocks are paramount to ensure the reliability, reproducibility, and safety of the subsequent synthesis and final active pharmaceutical ingredient (API).

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and validated protocols for the characterization of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and impurity identification.

Compound Properties

A precise understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1211590-24-7PubChem[2]
Molecular Formula C₆H₅BrFNPubChem[2]
Molecular Weight 190.01 g/mol PubChem[2]
Canonical SMILES CC1=CC(=C(C=N1)F)BrPubChem[2]

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules like this compound. The method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[3]

The choice of a C18 column provides excellent retention for moderately polar compounds. Pyridine derivatives can exhibit peak tailing on older silica-based columns due to interactions with residual silanols.[4] Using a modern, end-capped C18 column and controlling the mobile phase pH minimizes these secondary interactions, ensuring sharp, symmetrical peaks essential for accurate quantification.[4] UV detection at 254 nm is suitable as the pyridine ring contains a chromophore that absorbs light in this region.[3][5]

Experimental Protocol: HPLC Purity Analysis

This protocol is designed to provide a robust and reproducible method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 25 °C.[6]

3. Sample Preparation:

  • Accurately weigh and prepare a stock solution of the this compound sample in acetonitrile to a concentration of 1 mg/mL.[3]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulates.[3]

4. HPLC Procedure:

  • Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample (10 µL) into the HPLC system.[3]

  • Run the gradient program and collect the chromatogram for a sufficient duration to ensure all impurities are eluted.

  • Integrate the peaks in the resulting chromatogram.

5. Data Analysis and Purity Calculation:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability and Expected Results

To ensure the validity of the results, system suitability tests should be performed before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Reproducibility (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms the precision of the injection and system.

Under the specified conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the exact gradient profile and system, but serves as a key identifier.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in ACN (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inject Inject 10 µL prep3->hplc_inject hplc_system HPLC System (C18 Column, ACN/H₂O Gradient) hplc_inject->hplc_system uv_detect UV Detection (254 nm) hplc_system->uv_detect chromatogram Generate Chromatogram uv_detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Final Purity Report calculate->report

Caption: A generalized workflow for HPLC purity analysis.

Part 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a capillary column.[7] The separated components then enter the mass spectrometer, which acts as a definitive detector.

For this application, Electron Ionization (EI) is the method of choice. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV).[8] This high energy is used because it maximizes the ionization efficiency for most organic molecules and produces reproducible fragmentation patterns that are suitable for library matching.[8] The process is energetic enough to not only create a molecular ion (M⁺˙) but also to cause predictable fragmentation. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will produce a characteristic M+2 isotopic pattern, which is a key diagnostic feature.

Experimental Protocol: GC-MS Identity Analysis

This protocol provides a reliable method for confirming the identity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane (DCM) or other suitable volatile solvent (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. Instrumentation and Conditions:

  • GC-MS System: A GC system coupled to a mass spectrometer with an EI source.[3]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium.[3]

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[3]

  • MS Ionization: Electron Ionization (EI) at 70 eV.[8]

  • Mass Range: Scan from m/z 40 to 300.

3. Sample Preparation:

  • Prepare a dilute solution of the sample in dichloromethane at a concentration of approximately 100 µg/mL.[3]

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

4. GC-MS Procedure:

  • Set up the GC-MS instrument with the specified parameters.

  • Inject 1 µL of the prepared sample into the GC inlet.

  • Initiate the GC run and data acquisition.

5. Data Analysis and Identity Confirmation:

  • Examine the total ion chromatogram (TIC) to find the peak corresponding to the main component.

  • Extract the mass spectrum for this peak.

  • Confirm the identity by comparing the obtained mass spectrum with the expected fragmentation pattern. Key diagnostic ions include:

    • Molecular Ion (M⁺˙): Look for a cluster around m/z 189/191, representing the molecule with ⁷⁹Br and ⁸¹Br isotopes. The relative abundance should be approximately 1:1.

    • Key Fragments: Identify other significant fragments. For instance, the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺) are common fragmentation pathways.

Expected Mass Spectral Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Ion IdentitySignificance
189 / 191[C₆H₅⁷⁹BrFN]⁺˙ / [C₆H₅⁸¹BrFN]⁺˙Molecular Ion Cluster (M⁺˙) : Confirms molecular weight. The ~1:1 ratio is characteristic of a single bromine atom.
174 / 176[M-CH₃]⁺Loss of a methyl group.
110[M-Br]⁺Loss of the bromine atom.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Processing prep1 Prepare Dilute Solution (100 µg/mL in DCM) gc_inject Inject 1 µL prep1->gc_inject gc_system GC Separation (DB-5ms Column) gc_inject->gc_system ei_source EI Source (70 eV) gc_system->ei_source analyzer Mass Analyzer ei_source->analyzer detector Detector analyzer->detector tic Generate TIC detector->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret Interpret Spectrum (M⁺˙, Fragments, Isotopes) extract_ms->interpret confirm Confirm Identity interpret->confirm

Caption: Workflow for identity confirmation by GC-MS.

References

  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
  • This compound | C6H5BrFN | CID 57374634. PubChem. [Link]
  • A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • HPLC Methods for analysis of Pyridine.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Understanding Electron Ionization Processes for GC–MS.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 4-Bromo-5-fluoro-2-methylpyridine is a key heterocyclic building block in contemporary drug discovery and development.[1] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1] The strategic placement of these functional groups allows for precise molecular tailoring, which is critical in optimizing the efficacy and pharmacokinetic profiles of new drug candidates. This guide provides a comprehensive overview of a proposed scale-up synthesis for this important molecule, including a detailed protocol, process optimization strategies, and essential safety considerations.

Synthetic Strategy: A Multi-Step Approach

While various methods can be envisioned for the synthesis of polysubstituted pyridines, a robust and scalable approach is paramount for industrial applications.[1][2] A multi-step synthesis commencing from a readily available precursor is often favored for its control over regioselectivity and potential for higher overall yields compared to direct functionalization of a pre-formed pyridine ring, which can lead to isomeric mixtures that are challenging to separate on a large scale.[2][3]

The proposed synthetic pathway involves the following key transformations:

  • Nitration: Introduction of a nitro group to a commercially available picoline.

  • Reduction: Conversion of the nitro group to an amine.

  • Sandmeyer-type Reaction: Diazotization of the amine followed by bromination.

  • Balz-Schiemann Reaction: Introduction of the fluorine atom via a diazonium salt.

This sequence is designed to control the introduction of each substituent, thereby minimizing the formation of unwanted isomers.

Detailed Scale-Up Synthesis Protocol

This protocol is a generalized representation and may require optimization for specific laboratory or plant conditions.

Step 1: Synthesis of 2-Methyl-5-nitropyridine

This step is adapted from a similar synthesis of 5-nitro-2-picoline.[2]

  • Materials: 2-Methylpyridine (1.0 equiv.), Fuming nitric acid (3.0 equiv.), Concentrated sulfuric acid (3.0 equiv.).

  • Procedure:

    • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the concentrated sulfuric acid.

    • Cool the reactor to 0-5 °C using a suitable cooling system.

    • Slowly add 2-methylpyridine to the sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid via the addition funnel, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine.

Step 2: Synthesis of 5-Amino-2-methylpyridine

This step involves the hydrogenation of the nitro group.[2]

  • Materials: 2-Methyl-5-nitropyridine (1.0 equiv.), Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas.

  • Procedure:

    • Charge a hydrogenation reactor with 2-methyl-5-nitropyridine and the solvent.

    • Carefully add the Pd/C catalyst.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50 °C.

    • Stir the mixture vigorously until hydrogen uptake ceases.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 5-amino-2-methylpyridine.

Step 3: Synthesis of 5-Bromo-2-methylpyridine

This is a Sandmeyer-type reaction.

  • Materials: 5-Amino-2-methylpyridine (1.0 equiv.), Hydrobromic acid (48%, 4.0 equiv.), Sodium nitrite (1.1 equiv.), Copper(I) bromide (0.2 equiv.).

  • Procedure:

    • In a reactor, dissolve 5-amino-2-methylpyridine in hydrobromic acid at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate vessel, dissolve copper(I) bromide in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to 60 °C for 1-2 hours.

    • Cool the mixture to room temperature and neutralize with a base (e.g., sodium hydroxide).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 5-bromo-2-methylpyridine.

Step 4: Synthesis of this compound

This step is a conceptual adaptation of a Balz-Schiemann reaction on a substituted pyridine, as specific literature for this exact transformation is limited.[4]

  • Materials: 5-Bromo-2-methylpyridine (1.0 equiv.), Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄), Sodium nitrite (1.1 equiv.).

  • Procedure:

    • Caution: Anhydrous HF is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized facility.

    • A potential route involves the lithiation of 5-bromo-2-methylpyridine followed by reaction with an electrophilic fluorinating agent. However, regioselectivity can be an issue.[5][6]

    • An alternative, and likely more controllable route on scale, would be to start from a precursor where the fluorine is already incorporated, such as 3-fluoro-6-methylpyridine, and then perform a regioselective bromination. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired 4-bromo isomer.[3]

    • Given the challenges of direct fluorination, a more plausible industrial route would involve starting with a fluorinated precursor. For the purpose of this guide, we will outline a hypothetical final bromination step on a suitable fluorinated pyridine.

Alternative Final Step: Regioselective Bromination

This is a more likely scalable approach.

  • Materials: 5-Fluoro-2-methylpyridine (1.0 equiv.), N-Bromosuccinimide (NBS) (1.05 equiv.), Sulfuric acid.

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

    • Slowly add 5-fluoro-2-methylpyridine.

    • Portion-wise, add N-bromosuccinimide, maintaining the low temperature.

    • Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for several hours.[3]

    • Monitor the reaction for the formation of the desired product and the consumption of the starting material. Isomer formation is a key challenge to monitor.[3]

    • Upon completion, quench the reaction by pouring it onto ice.

    • Neutralize with a base and extract the product.

    • The crude product will likely contain a mixture of isomers that will require purification by column chromatography or fractional distillation.[3]

Process Flow Diagram

Scale_Up_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination cluster_step4 Step 4: Fluorination & Bromination (Conceptual) A 2-Methylpyridine C 2-Methyl-5-nitropyridine A->C Nitration B Nitrating Mixture (HNO₃/H₂SO₄) B->C E 5-Amino-2-methylpyridine C->E Hydrogenation D H₂, Pd/C D->E G 5-Bromo-2-methylpyridine E->G Sandmeyer Reaction F HBr, NaNO₂, CuBr F->G I This compound G->I Multi-step/Alternative Route H Fluorinating/Brominating Agents H->I

Caption: A conceptual workflow for the scale-up synthesis of this compound.

Process Optimization and Troubleshooting

Scaling up chemical reactions often presents challenges that are not apparent at the laboratory scale. The following table outlines potential issues and mitigation strategies for the synthesis of this compound.

Potential Issue Probable Cause(s) Recommended Solution(s)
Low Yield in Nitration Incomplete reaction; Side reactions due to poor temperature control.Optimize reaction time and temperature. Ensure efficient cooling and controlled addition of reagents.
Incomplete Hydrogenation Catalyst poisoning or deactivation; Insufficient hydrogen pressure.Use fresh, high-quality catalyst. Ensure proper inerting of the reactor. Optimize hydrogen pressure and reaction temperature.
Poor Yield in Sandmeyer Reaction Decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) during diazotization. Use the diazonium salt immediately after its formation.
Formation of Isomeric Byproducts in Bromination Lack of regioselectivity in the electrophilic substitution.[3]Optimize reaction temperature; lower temperatures often favor selectivity.[3] Experiment with different brominating agents (e.g., bromine in a suitable solvent).[3]
Difficult Purification Presence of closely-related isomers.[3]Employ high-performance liquid chromatography (HPLC) for analytical monitoring to develop an effective purification method.[7] Consider fractional distillation under reduced pressure or preparative chromatography.[3]

Safety and Hazard Analysis

The scale-up synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.[8][9][10][11][12]

  • Hazardous Reagents:

    • Fuming Nitric Acid & Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

    • Hydrogen Gas: Highly flammable. Use in a properly rated hydrogenation reactor with appropriate grounding and ventilation.

    • Hydrobromic Acid: Corrosive and can cause severe burns. Use in a fume hood with proper PPE.

    • Sodium Nitrite: Oxidizing agent and toxic if swallowed.

    • N-Bromosuccinimide (NBS): Lachrymator and corrosive. Handle in a fume hood.

    • Halogenated Pyridines: Generally, these compounds are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9][10][12]

  • General Safety Precautions:

    • All operations should be conducted in a well-ventilated laboratory or a plant with appropriate engineering controls.[9][12]

    • Personnel must be equipped with and wear appropriate PPE, including safety glasses, lab coats, and gloves.[9][10][12]

    • Ensure that safety showers and eyewash stations are readily accessible.[10]

    • Develop a detailed standard operating procedure (SOP) for each step of the synthesis, including emergency procedures.

    • Conduct a thorough process hazard analysis (PHA) before commencing any scale-up activities.

Analytical Characterization

The purity and identity of the final product and intermediates should be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any isomeric impurities.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[7]

  • Gas Chromatography (GC): Can be used to monitor reaction progress and purity.[3]

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. The proposed multi-step synthetic route, while requiring careful optimization at each stage, offers a logical and controllable pathway to this valuable building block. By paying close attention to reaction conditions, implementing robust analytical controls, and adhering to strict safety protocols, researchers and drug development professionals can successfully produce this key intermediate for the advancement of new therapeutic agents.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (2013, January 30). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (2011, February 2). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. This compound.
  • RSC Publishing. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine.
  • ChemRxiv. (2023, July 12). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • ResearchGate. (2019, June). Scale-up synthesis and synthetic application of bromination product....
  • ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
  • NIH. (2015, May 18). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Aggregative activation in heterocyclic chemistry. Part 5.† Lithiation of pyridine and quinoline with the complex base BuLi·Me2N(CH2)2OLi (BuLi·LiDMAE).
  • MDPI. (2020, May 22). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
  • ACS Publications. (2022, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, September 3). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2012, January). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methylpyridine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have made it an indispensable tool for forging carbon-carbon bonds.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of biaryl compounds utilizing 4-Bromo-5-fluoro-2-methylpyridine as a key building block.

Substituted fluoro-pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. The strategic placement of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Therefore, reliable and efficient methods for the elaboration of halogenated pyridine intermediates, such as the title compound, are of paramount importance in drug discovery programs.[6][7] This document aims to provide researchers with a robust experimental procedure, grounded in a clear understanding of the underlying reaction mechanism and parameter selection.

Mechanistic Rationale: A Self-Validating Catalytic System

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium-catalyzed cycle. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle is broadly accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Pillar 1: Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-bromine bond of the this compound.[1][9] This step, often rate-determining, forms a Pd(II) intermediate. The choice of ligand is crucial here; electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are known to accelerate this step, especially for less reactive heteroaryl halides.[2][10]

  • Pillar 2: Transmetalation: This step involves the transfer of the organic moiety from the boron atom to the palladium center.[1] Critically, this process requires the activation of the boronic acid by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the electrophilic Pd(II) center, displacing the halide.[11][12]

  • Pillar 3: Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex are coupled, forming the new C-C bond of the desired biaryl product.[4][8] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle

Detailed Experimental Protocol

This protocol describes a representative coupling of this compound with a generic arylboronic acid. Researchers should adapt stoichiometry based on the specific molecular weights of their chosen coupling partners.

Reagents and Materials
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
This compoundC₆H₅BrFN190.011.01.0190 mg
Arylboronic Acid (Example)Ar-B(OH)₂Varies1.21.2Varies
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.640.030.03 (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5345 mg
1,4-DioxaneC₄H₈O₂88.11--4.0 mL
Deionized WaterH₂O18.02--1.0 mL
Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (345 mg, 2.5 equiv.).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen. Oxygen can be detrimental, leading to the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.

  • Degassing: Sparge the resulting suspension by bubbling the inert gas through the liquid via a long needle for 10-15 minutes. This step is crucial for removing any dissolved oxygen from the solvents.[13]

  • Catalyst Addition: While maintaining a positive flow of inert gas, quickly remove the septum and add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol). The mixture will typically turn a dark red or brown color.

  • Reaction Execution: Reseal the flask, ensuring a secure seal. Place the flask in a preheated oil bath at 90 °C.

  • Monitoring: Allow the reaction to stir vigorously overnight (12-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot, quenching it with water, and extracting it with ethyl acetate.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[5][8]

Workflow Visualization & Troubleshooting

Workflow

Troubleshooting Guide
IssueProbable CauseSuggested Solution
Low or No Conversion Ineffective degassing; dead catalyst.Ensure all inerting and degassing steps are performed meticulously. Use freshly opened or purified solvents.[13] Consider a more robust ligand like SPhos or XPhos.[10]
Low reaction temperature.Increase temperature to 100-110 °C (ensure the vessel is properly sealed for higher temperatures).
Protodeboronation Side Product Boronic acid instability.Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[2][10]
Homocoupling of Boronic Acid Presence of Pd(II) without aryl halide ligand; presence of oxygen.Ensure proper degassing. Add the palladium catalyst last, after all other reagents and solvents are degassed.
Dehalogenation of Starting Material Hydride source in the reaction.This can sometimes occur if using certain amine bases or alcohol solvents. The proposed protocol minimizes this risk. Ensure solvents are pure.

Safety Precautions

  • Chemical Hazards: Palladium catalysts are toxic and should be handled in a fume hood. Organic solvents like dioxane are flammable and harmful. Aryl halides and boronic acids can be irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reaction Hazards: Suzuki reactions can be exothermic, especially at a larger scale.[14] Monitor the reaction temperature during the initial heating phase. If using a sealed vessel, never exceed its pressure rating and always use a blast shield.[8]

Conclusion

This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura cross-coupling of this compound. By grounding the experimental procedure in a solid mechanistic understanding, researchers are better equipped to optimize conditions for their specific substrates and troubleshoot potential issues. The successful application of this methodology will facilitate the rapid synthesis of diverse and novel pyridine-containing biaryl structures, accelerating discovery programs in medicinal chemistry and related fields.

References

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • What is the proper way to set up a suzuki coupling? : r/chemistry. Reddit. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

Sources

Application Note: Leveraging 4-Bromo-5-fluoro-2-methylpyridine for Diverse Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-5-fluoro-2-methylpyridine as a versatile building block for the construction of diverse chemical libraries via parallel synthesis. We present an in-depth analysis of its reactivity profile and provide optimized, step-by-step protocols for high-throughput Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies are designed for compatibility with standard 24- or 96-well plate formats, enabling the rapid generation of novel compound collections for hit identification and lead optimization programs.[4]

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[3][5][6] The specific substitution pattern of this compound (Figure 1) offers a unique combination of features for library synthesis:

  • Orthogonal Reactivity: The C4-Bromo position is the primary site for palladium-catalyzed cross-coupling, as the C-Br bond is significantly more reactive towards oxidative addition than the C-F bond.[7] This inherent regioselectivity allows the C5-fluoro position to be retained for later-stage modification or to serve as a key electronic modulator and metabolic blocking point.

  • Electronic Tuning: The electron-withdrawing fluorine atom influences the electronic properties of the pyridine ring, impacting both its reactivity and the pKa of the pyridine nitrogen.

  • Steric Influence: The C2-methyl group provides a steric handle that can influence the conformation of final compounds, potentially improving binding affinity or selectivity for biological targets.

This combination of features makes this compound an ideal starting scaffold for generating libraries of novel, three-dimensional molecules with diverse substitution patterns.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.[8]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is critical for successful reaction optimization in a parallel synthesis format.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
CAS Number 1211590-24-7ChemicalBook[9]
Molecular Formula C₆H₅BrFNPubChem[8]
Molecular Weight 190.01 g/mol PubChem[8]
Reactivity Order C(4)-Br > C(5)-FGeneral Principle[7]

Expert Insight on Reactivity: The primary reactive handle is the bromine atom at the C4 position. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The bond dissociation energy follows the trend C-I < C-Br < C-Cl < C-F.[7] Consequently, the C-Br bond of this compound will react selectively over the much stronger C-F bond, providing a predictable and reliable outcome for library synthesis. This selective reactivity is crucial for building molecular complexity in a controlled, stepwise manner.

Parallel Library Synthesis: Core Reaction Protocols

The following protocols are optimized for use in 24- or 96-well reaction blocks, a common format for parallel synthesis.[4] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures.[10][11] Its tolerance for a wide range of functional groups makes it ideal for library synthesis.[11]

Workflow Visualization:

Suzuki_Workflow cluster_0 Parallel Synthesis Plate Setup cluster_1 Reaction & Workup cluster_2 Output Start 4-Bromo-5-fluoro- 2-methylpyridine (Scaffold) Reaction Pd-Catalyzed Suzuki Coupling Start->Reaction Common Reagent Reagents Diverse Boronic Acids (R¹-B(OH)₂, R²-B(OH)₂, ... Rⁿ-B(OH)₂) Reagents->Reaction Variable Reagents Workup Parallel Filtration & Solvent Evaporation Reaction->Workup Library Diverse Product Library (Scaffold-R¹, Scaffold-R², ... Scaffold-Rⁿ) Workup->Library Analysis QC by LC-MS Library->Analysis

Caption: Workflow for generating a diverse library via Suzuki coupling.

Detailed Protocol:

  • Reagent Stock Solution Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in 1,4-dioxane.

    • Base Stock: Prepare a 2.0 M aqueous solution of K₃PO₄.

    • Catalyst/Ligand Stock: In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%) in 1,4-dioxane to create a stable stock solution. Scientist's Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the rate-limiting oxidative addition step and facilitates the reductive elimination, leading to higher yields and preventing catalyst decomposition, especially with heteroaromatic halides.

  • Arraying Reagents (in a 96-well plate):

    • To each well, add the appropriate boronic acid (1.2 equivalents, solid). This is typically done using a powder-handling robot or by pre-weighing into the plate.

    • Using a multichannel pipette, dispense 500 µL of the Scaffold Stock solution (0.1 mmol, 1.0 equiv) into each well.

    • Dispense 150 µL of the aqueous K₃PO₄ solution (0.3 mmol, 3.0 equiv) into each well.

    • Dispense 100 µL of the Catalyst/Ligand stock solution into each well.

  • Reaction Execution:

    • Seal the reaction plate with a pierceable, chemically resistant cap mat.

    • Place the plate on a shaker/heater block and heat to 90 °C with vigorous shaking for 12-18 hours.

  • Work-up and Isolation:

    • Cool the plate to room temperature.

    • Add 1.0 mL of ethyl acetate to each well and shake.

    • Filter the contents of each well through a filter plate packed with a small plug of Celite into a clean collection plate.

    • Evaporate the solvent from the collection plate using a centrifugal evaporator. The resulting crude products are typically of sufficient purity for initial screening or can be purified via parallel HPLC.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation for synthesizing compounds with drug-like properties.[12][13][14]

Detailed Protocol:

  • Reagent Stock Solution Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in anhydrous toluene.

    • Catalyst Premix: In a glovebox, prepare a stock solution of Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Scientist's Note: RuPhos is a highly effective ligand for coupling a wide range of primary and secondary amines, including those that are sterically hindered or electron-deficient.[15] Its use often leads to cleaner reactions and higher yields compared to first-generation ligands.

  • Arraying Reagents (in a 96-well plate within a glovebox):

    • To each well, add the desired primary or secondary amine (1.3 equivalents).

    • Add sodium tert-butoxide (NaOtBu, 1.5 equivalents, solid) to each well. Caution: NaOtBu is highly hygroscopic and should be handled in an inert atmosphere.

    • Dispense 500 µL of the Scaffold Stock solution (0.1 mmol, 1.0 equiv) into each well.

    • Dispense 100 µL of the Catalyst Premix into each well.

  • Reaction Execution:

    • Seal the reaction plate securely.

    • Remove the plate from the glovebox and place it on a shaker/heater block.

    • Heat to 100 °C with vigorous shaking for 12-24 hours.

  • Work-up and Isolation:

    • Cool the plate to room temperature.

    • Quench the reaction by adding 500 µL of saturated aqueous NH₄Cl to each well.

    • Add 1.0 mL of ethyl acetate and shake to extract the product.

    • Separate the organic layer using a filter plate equipped with a phase separator.

    • Evaporate the solvent to yield the crude amine products.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling provides access to aryl alkynes, which are valuable intermediates and structural motifs in their own right.[16][17][18]

Detailed Protocol:

  • Reagent Stock Solution Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in anhydrous THF.

    • Catalyst Premix: Prepare a stock solution of PdCl₂(PPh₃)₂ (2.5 mol%) and Copper(I) Iodide (CuI, 5 mol%) in anhydrous THF. Scientist's Note: The copper(I) co-catalyst is essential for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][19] Ensure all reagents are anhydrous as moisture can hinder the reaction.

  • Arraying Reagents (in a 96-well plate):

    • To each well, add the terminal alkyne (1.5 equivalents).

    • Dispense 500 µL of the Scaffold Stock solution (0.1 mmol, 1.0 equiv) into each well.

    • Dispense 100 µL of the Catalyst Premix into each well.

    • Finally, add triethylamine (Et₃N, 3.0 equivalents) to each well. The base acts as both a solvent and an acid scavenger.

  • Reaction Execution:

    • Seal the reaction plate.

    • Heat to 60 °C with shaking for 8-16 hours.

  • Work-up and Isolation:

    • Cool the plate to room temperature.

    • Dilute each well with 1.0 mL of ethyl acetate.

    • Filter the mixture through a plug of silica gel in a filter plate to remove palladium salts and triethylamine hydrobromide.

    • Evaporate the solvent to yield the crude alkynylated pyridine products.

Library Design and Diversification Strategy

The power of parallel synthesis lies in the combinatorial explosion of products from a set of starting materials. Using this compound as the central scaffold, a multi-dimensional library can be constructed.

Library_Design cluster_suzuki Suzuki Partners (Ar) cluster_buchwald Buchwald Partners (NR¹R²) cluster_sonogashira Sonogashira Partners (Alkyne) Scaffold 4-Bromo-5-fluoro- 2-methylpyridine B1 Phenyl-B(OH)₂ Scaffold->B1 Suzuki B2 Thiophene-B(OH)₂ Scaffold->B2 Suzuki B3 Indole-B(OH)₂ Scaffold->B3 Suzuki N1 Aniline Scaffold->N1 Buchwald N2 Morpholine Scaffold->N2 Buchwald N3 Benzylamine Scaffold->N3 Buchwald A1 Phenylacetylene Scaffold->A1 Sonogashira A2 Propargyl Alcohol Scaffold->A2 Sonogashira A3 TMS-acetylene Scaffold->A3 Sonogashira

Caption: Diversification strategy using the central scaffold.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis. Its well-defined regioselectivity allows for predictable and efficient functionalization via robust palladium-catalyzed cross-coupling reactions. The protocols detailed in this note provide a reliable starting point for the rapid generation of large, diverse libraries of novel substituted pyridines, thereby accelerating the hit-to-lead process in modern drug discovery programs.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57374634, this compound.
  • Hossain, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. In Themed Collections.
  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubMed. (2005). Parallel and automated library synthesis of 2-long alkyl chain benzoazoles and azole[4,5-b]pyridines under microwave irradiation. Mol Divers, 9(4), 361-9.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem, 87(5), 2559-2568.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2024). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.

Sources

Application Notes and Protocols for the Strategic Functionalization of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals and agrochemicals. The strategic introduction of various functionalities onto the pyridine core is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview and detailed experimental protocols for the functionalization of the versatile building block, 4-Bromo-5-fluoro-2-methylpyridine. We will explore key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), nucleophilic aromatic substitution (SNAr), and metallation-based approaches. The causality behind experimental choices, field-proven insights, and self-validating protocols are emphasized to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is a highly valuable synthetic intermediate due to its distinct electronic properties and multiple reactive sites. The pyridine nitrogen renders the ring electron-deficient, activating the C4 position for nucleophilic attack. The bromine atom at this position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The fluorine atom at C5 and the methyl group at C2 provide steric and electronic modulation, influencing the reactivity and physicochemical properties of the resulting derivatives. This unique substitution pattern allows for a diverse range of synthetic transformations, making it a key building block in the construction of complex molecular architectures for drug discovery and materials science.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[2] The bromine atom at the C4 position of this compound is well-suited for these transformations.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling enables the formation of biaryl and vinyl-pyridine structures, which are prevalent in many biologically active molecules.[3][4] This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5]

Causality of Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The base is crucial for the transmetalation step, activating the boronic acid.[4]

Experimental Protocol: Synthesis of 4-Aryl-5-fluoro-2-methylpyridines

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[3]

  • Reaction Conditions: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterConditionPurpose
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyzes the C-C bond formation
Ligand (Implicit in catalyst)Stabilizes the palladium center and facilitates the catalytic cycle
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane/WaterSolubilizes reactants and facilitates the reaction
Temperature 85-95 °CProvides thermal energy to overcome the activation barrier
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and reagents

A generalized workflow for the Suzuki-Miyaura coupling is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Boronic Acid, and Base B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Degas and Heat under Inert Atmosphere C->D E Cool, Dilute, and Wash D->E F Purify by Chromatography E->F G Characterize Product (NMR, MS) F->G

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[9]

Causality of Protocol Design: The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction, as it promotes the reductive elimination step, which is often rate-limiting.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide are typically used to deprotonate the amine and facilitate its coordination to the palladium center.[9]

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methylpyridines

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with a palladium precursor like Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand such as BINAP (4 mol%), and sodium tert-butoxide (1.4 eq.).[12]

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent and Reaction: Add anhydrous toluene as the solvent. Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Reagent/ParameterConditionPurpose
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand BINAP, XPhos, or SPhosFacilitates oxidative addition and reductive elimination
Base NaOt-Bu or K₃PO₄Deprotonates the amine
Solvent Toluene or DioxaneAnhydrous, non-protic solvent
Temperature 80-110 °CTo drive the reaction to completion
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) LigEx Ar-Pd(II)-NHR'₂(L)₂ OxAdd->LigEx Amine Binding & Deprotonation (HNR'₂, Base) LigEx->Pd0 Reductive Elimination RedElim Ar-NR'₂ LigEx->RedElim

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne.[13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[14]

Causality of Protocol Design: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] The use of an amine base, such as triethylamine, serves both as a base and as a solvent. For electron-deficient substrates, the reaction often proceeds under mild conditions.[15]

Experimental Protocol: Synthesis of 4-Alkynyl-5-fluoro-2-methylpyridines

  • Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (3 mol%).[15]

  • Reagent Addition: Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Reagent/ParameterConditionPurpose
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Main catalyst for the cross-coupling
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide
Base Et₃N or DIPAActs as a base and often as a solvent
Solvent THF or DMFCo-solvent to ensure solubility
Temperature Room Temperature to 60 °CGenerally mild conditions are sufficient
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and reagents

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.[5][16] In this compound, both the C4 (bromo) and C5 (fluoro) positions are activated. However, due to the greater electronegativity of fluorine and its ability to better stabilize the Meisenheimer intermediate, the C-F bond is more polarized, making the C5 position a potential site for nucleophilic attack. Conversely, bromide is generally a better leaving group than fluoride in many contexts. For SNAr on electron-deficient rings, the rate of displacement often follows F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the polarization of the C-X bond.

Regioselectivity: For a related isomer, 2-Bromo-4-fluoro-5-methylpyridine, it has been established that nucleophilic attack preferentially occurs at the 4-position, leading to the displacement of the fluoride ion.[17] This is because attack at the 4-position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative ring nitrogen, which is a significant stabilizing factor.[17] By analogy, for this compound, while both positions are activated, the relative reactivity will depend on the specific nucleophile and reaction conditions.

Metallation Strategies for Functionalization

Metallation reactions, such as Grignard reagent formation and directed lithiation, provide alternative pathways to functionalize the pyridine ring by creating a nucleophilic carbon center.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound via magnesium insertion or halogen-magnesium exchange would create a powerful nucleophile. This pyridylmagnesium halide can then be reacted with a variety of electrophiles.

Causality of Protocol Design: The formation of Grignard reagents requires strictly anhydrous conditions, as they are highly reactive towards protic solvents.[18] The use of an activator, such as iodine, can help initiate the reaction.[19] Halogen-magnesium exchange using a more reactive Grignard reagent like isopropylmagnesium chloride can be a milder alternative to direct magnesium insertion.[15]

Experimental Protocol: Grignard Exchange and Electrophilic Quench

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Grignard Exchange: Cool the solution to 0-15 °C and slowly add a solution of isopropylmagnesium chloride (1.0-1.2 eq.) in THF. Stir for 1-2 hours at this temperature.[15]

  • Electrophilic Quench: Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for aldehydes or ketones) and add the desired electrophile (e.g., an aldehyde, ketone, or DMF).

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.[3][20] In this compound, the pyridine nitrogen can act as a DMG, directing lithiation to the C3 position. However, the presence of the bromine and fluorine atoms complicates this, and halogen-lithium exchange at the C4 position is a likely competing pathway.

Causality of Protocol Design: The choice of base and temperature is critical to control the regioselectivity. A bulky lithium amide base like LDA or LiTMP is often used for pyridines to minimize nucleophilic addition to the C=N bond.[21] Halogen-lithium exchange is typically very fast at low temperatures.

Experimental Protocol: Lithiation and Electrophilic Quench

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 1 hour at this temperature.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) at -78 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[21] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. The strategic choice between palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metallation-based approaches allows for the introduction of diverse substituents at key positions on the pyridine ring. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to develop novel molecules for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine. BenchChem.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. Department of Chemistry, University of Massachusetts.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • The Organic Chemistry Tutor. (2012, April 6).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025).
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
  • ResearchGate. (n.d.). 2. Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles.
  • Chemguide. (n.d.). An introduction to Grignard reagents.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)
  • MDPI. (2017).
  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
  • El-Shafiy, H. F. (2015).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes & Protocols: Strategic Use of N-Oxide Protection for 4-Bromo-5-fluoro-2-methylpyridine Derivatives in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed examination of protecting group strategies for 4-bromo-5-fluoro-2-methylpyridine, a highly functionalized heterocyclic building block pivotal in medicinal chemistry and drug development.[1] The inherent reactivity of the pyridine nitrogen often complicates synthetic routes by interfering with organometallic reagents, Lewis acids, and certain catalytic systems. We present an in-depth analysis and field-proven protocols for the strategic application of the N-oxide as a robust and versatile protecting group. This document outlines the rationale, step-by-step experimental procedures for protection and deprotection, and the strategic advantages of this approach, enabling researchers to unlock the full synthetic potential of this valuable scaffold.

Foundational Analysis: Reactivity of the this compound Scaffold

Before implementing any protecting group strategy, a thorough understanding of the substrate's intrinsic reactivity is paramount. The this compound ring is a confluence of competing electronic effects that dictate its behavior in chemical transformations.

  • Pyridine Nitrogen: The endocyclic nitrogen atom possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. This basicity is a primary source of synthetic challenges, as it can lead to undesired side reactions, catalyst quenching, or unpredictable reactivity, particularly in metal-catalyzed cross-coupling and reactions involving strong bases or organometallics.[2] The pKa of the parent pyridine is approximately 5.2, a value that signifies its potential to interfere in a vast number of reaction conditions.[3]

  • Ring Substituents:

    • 4-Bromo: This position is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The bromine atom is an excellent leaving group in such transformations.[1]

    • 5-Fluoro: As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing effect via induction. This deactivates the ring toward electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an ortho or para position.

    • 2-Methyl: The methyl group is weakly electron-donating, slightly increasing the electron density of the ring.

The primary synthetic hurdle arises from the need to perform transformations at the 4-bromo position without interference from the pyridine nitrogen. Direct protection of the nitrogen is therefore not merely an ancillary step but a critical strategic decision.

The N-Oxide Strategy: A Robust Solution for Masking Pyridine Reactivity

Formation of a pyridine N-oxide is a highly effective and widely adopted strategy to temporarily mask the nitrogen's reactivity.[3][4][5] This simple transformation fundamentally alters the electronic landscape of the heterocycle, providing several key advantages.

Causality Behind N-Oxide Protection:

  • Elimination of Basicity: The nitrogen lone pair becomes engaged in the N-O bond, drastically reducing its nucleophilicity and basicity. The pKa of pyridine N-oxide drops to approximately 0.79, rendering it compatible with a much broader range of reagents and conditions.[3]

  • Electronic Modulation: The potent dipole of the N-O bond makes the entire ring system more electron-deficient. This enhances the reactivity of the 4-bromo position towards certain catalytic cycles and can alter the regioselectivity of other potential transformations.[3]

  • Stability and Compatibility: Pyridine N-oxides are generally stable crystalline solids that are compatible with a wide array of reaction conditions, including the palladium-catalyzed cross-coupling reactions frequently employed for functionalizing the 4-bromo position.[6]

The following sections provide detailed, validated protocols for the complete workflow: N-oxide formation (protection), its use in a representative cross-coupling reaction, and subsequent deoxygenation (deprotection).

Experimental Protocols

Protocol 1: Protection via N-Oxide Formation

Objective: To achieve high-yield, chemoselective N-oxidation of this compound without disturbing the halogen substituents.

Rationale for Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this transformation. It is commercially available, highly effective for oxidizing pyridines, and operates under mild conditions that preserve the sensitive C-Br and C-F bonds.[5] The reaction proceeds cleanly, and the byproduct, meta-chlorobenzoic acid, is easily removed via a simple basic wash.

Workflow Diagram: N-Oxide Protection

protection_workflow cluster_start Starting Material cluster_process Process Steps cluster_end Product start 4-Bromo-5-fluoro- 2-methylpyridine dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_mcpba 3. Add m-CPBA cool->add_mcpba warm_stir 4. Stir at RT add_mcpba->warm_stir workup 5. Aqueous Work-up (Na₂S₂O₃, NaHCO₃) warm_stir->workup purify 6. Purify (Chromatography) workup->purify end_product Protected N-Oxide purify->end_product

Caption: Workflow for the N-oxidation of the pyridine substrate.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Oxidant Addition: Add m-CPBA (77% max, 1.2 eq) portion-wise over 15 minutes. Critical Insight: Careful, portion-wise addition is crucial to control the exotherm and prevent potential side reactions. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting material is observed.

  • Quench and Work-up: Cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x). Trustworthiness Check: The bicarbonate wash is essential to remove the m-chlorobenzoic acid byproduct. The disappearance of this byproduct can be tracked by TLC.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure this compound N-oxide.

Protocol 2: Deprotection via N-Oxide Reduction

Objective: To cleanly and efficiently remove the N-oxide group post-synthesis to reveal the final functionalized pyridine product.

Rationale for Reagent Choice: Phosphorus trichloride (PCl₃) is a powerful and highly reliable deoxygenating agent for pyridine N-oxides.[4][7] The reaction is typically rapid, high-yielding, and proceeds under mild conditions. The phosphorus(III) center is readily oxidized to phosphorus(V), driving the reaction to completion.[8]

Workflow Diagram: N-Oxide Deprotection

deprotection_workflow cluster_start Starting Material cluster_process Process Steps cluster_end Product start Functionalized Pyridine N-Oxide dissolve 1. Dissolve in CHCl₃ start->dissolve cool 2. Cool to 0 °C dissolve->cool add_pcl3 3. Add PCl₃ (dropwise) cool->add_pcl3 stir 4. Stir at 0 °C to RT add_pcl3->stir workup 5. Quench on ice, basify (K₂CO₃) stir->workup purify 6. Extract & Purify workup->purify end_product Deprotected Pyridine purify->end_product

Caption: Workflow for the deoxygenation of the N-oxide.

Step-by-Step Methodology:

  • Setup: Dissolve the functionalized pyridine N-oxide (1.0 eq) in anhydrous chloroform (CHCl₃) or DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus trichloride (PCl₃, 1.1 eq) dropwise via syringe. Critical Insight: This addition is exothermic and should be performed slowly to maintain control over the reaction temperature.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Quench and Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. Stir until all the ice has melted. Slowly basify the cold aqueous solution by adding solid potassium carbonate (K₂CO₃) or a saturated aqueous solution until the pH is > 8. This step neutralizes the acidic byproducts and ensures the pyridine product is in its free base form.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and extract with DCM or chloroform (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography as needed to yield the final deprotected pyridine derivative.

Data Summary and Orthogonal Considerations

The N-oxide strategy provides a linear and highly effective path for functionalizing this compound.

Table 1: N-Oxide Protecting Group Strategy Summary

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsCompatibility & Key Considerations
N-Oxide m-CPBA, DCM, 0 °C to RTPCl₃, CHCl₃, 0 °C to RT- Stable to: Pd-catalyzed cross-coupling, mild acidic/basic conditions. - Reduces Basicity: Prevents interference with organometallics and Lewis acids. - Clean Removal: Deprotection is high-yielding and byproducts are easily removed.

Orthogonal Strategy Insights:

The concept of orthogonality involves using multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting one another.[9][10] While the N-oxide is the primary focus for the pyridine core, if a substituent introduced at the 4-position contains, for example, a primary alcohol, an orthogonal protecting group like a silyl ether (e.g., TBS) would be required.

  • Scenario: A TBS-protected alcohol on a side chain.

  • Orthogonality: The N-oxide can be removed with PCl₃ without affecting the TBS group. Subsequently, the TBS group can be removed with a fluoride source (e.g., TBAF) without affecting the pyridine ring. This allows for selective manipulation of different parts of the molecule.

Conclusion

The N-oxide protecting group strategy represents a superior method for managing the synthesis of complex derivatives of this compound. By temporarily passivating the pyridine nitrogen, this approach facilitates clean, high-yielding transformations at the C4-bromo position, most notably in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are robust, scalable, and founded on well-established chemical principles, providing researchers, scientists, and drug development professionals with a reliable toolkit to accelerate their synthetic programs.

References

  • Synthesis with Florencio Zaragoza. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Daniher, F. A., & Hackley, B. E. (1969). U.S. Patent No. 3,467,659. Washington, DC: U.S.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
  • orthocresol. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange.
  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Zard, S. Z. (2002). An Application of Borane As a Protecting Group for Pyridine. Organic Letters, 4(12), 2121-2123.
  • LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard. Chemistry LibreTexts.
  • Mol, J. C., & Buffa, F. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(3), 2091-2096.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An internal technical support page for a chemical company.

Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-5-fluoro-2-methylpyridine . This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and nuances of this versatile but sometimes challenging substrate. Our goal is to provide actionable, evidence-based solutions to common experimental hurdles.

Understanding the Substrate: Key Reactivity Considerations

This compound is a heteroaromatic halide with distinct electronic and steric features that significantly influence its reactivity in palladium-catalyzed cross-coupling. A clear understanding of these properties is the first step toward rational optimization.

  • Electronic Effects : The pyridine nitrogen and the C5-fluoro substituent are both electron-withdrawing. This makes the C4-Br bond electron-deficient, which generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[1] However, this is counterbalanced by the potential for the pyridine nitrogen to coordinate to the palladium center, which can act as an inhibitor and slow down the reaction.[2][3]

  • Steric Hindrance : The C2-methyl group provides moderate steric hindrance around the pyridine nitrogen. While not directly adjacent to the reacting C-Br bond, it can influence how ligands coordinate to the palladium center and the overall stability of catalytic intermediates.

  • Potential Side Reactions : Like many heteroaromatic systems, this substrate can be susceptible to side reactions such as protodeboronation of the boronic acid partner and dehalogenation of the starting material.[1][2]

This unique combination of features requires a carefully tuned catalytic system to achieve high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Question: My reaction shows low to no conversion of the this compound starting material. What are the most likely causes and how do I address them?

Answer:

Low or no conversion is typically rooted in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents.

Primary Cause 1: Inefficient Catalyst Activation or Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it or preventing the formation of the active Pd(0) species.[3] The initial oxidative addition step, while electronically favored, may be kinetically slow if the catalyst is not optimal.

Solutions:

  • Switch to a More Effective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Move to bulky, electron-rich phosphine ligands which are known to accelerate both oxidative addition and reductive elimination for challenging substrates.[4][5]

    • Recommendation: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points.[5][6][7] These ligands create a more reactive, coordinatively unsaturated palladium center that is less susceptible to pyridine inhibition.

  • Use a Pre-formed Catalyst (Precatalyst): Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined precatalyst.[8] Precatalysts often form the active catalytic species rapidly and under milder conditions, which can be crucial when dealing with sensitive substrates.[8]

    • Recommendation: SPhos Pd G3 or XPhos Pd G3 precatalysts are highly effective and commercially available.

Primary Cause 2: Suboptimal Base or Solvent Choice The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[4][6] An incorrect choice can halt the catalytic cycle.

Solutions:

  • Evaluate Your Base: If you are using a strong, coordinating base like NaOH or KOH, it might be detrimental. A moderately weak, non-coordinating base is often superior.

    • Recommendation: Potassium phosphate (K₃PO₄) is a widely effective base for Suzuki couplings, particularly with heteroaromatic substrates.[2][8] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, alternative.[9]

  • Ensure Proper Solvent System: The reaction often requires a biphasic solvent system to dissolve both the organic substrates and the inorganic base.[7]

    • Recommendation: A combination of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 10:1 ratio) is a standard and effective choice.[2][9] Anhydrous polar aprotic solvents like DMF can also be effective but may promote different side reactions.[10][11]

Primary Cause 3: Reagent or Atmosphere Integrity Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the reaction. Water content can also be critical; while some water is necessary for many base systems, too much can accelerate boronic acid decomposition.

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. The freeze-pump-thaw method is highly effective. Alternatively, sparging with argon or nitrogen for at least 30 minutes can suffice.[9]

  • Check Boronic Acid Quality: Boronic acids can degrade over time, especially if they are electron-deficient or heteroaromatic.[1][8] Consider using a fresh bottle or purifying the existing stock. Using the more stable pinacol boronate ester version of your coupling partner can also resolve this issue.

Question: I am getting my desired product, but the yield is compromised by a significant amount of 2-methyl-5-fluoropyridine (dehalogenated byproduct). How can I minimize this?

Answer:

Dehalogenation arises when the Ar-Pd(II)-Br intermediate undergoes a competing reaction, often involving a hydride source, before it can transmetalate with the boronic acid.[1]

Solutions:

  • Scrutinize Your Base and Solvent: Certain bases and solvents can act as hydride donors. For example, using an alcohol as a solvent or an alkoxide base can sometimes lead to dehalogenation. Amines used as bases are also known culprits.[1]

    • Recommendation: Switch to a non-hydride-donating base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane/water.

  • Increase Transmetalation Rate: The faster the transmetalation, the less time the intermediate has to undergo dehalogenation.

    • Recommendation: Ensure your base is sufficiently strong and soluble. K₃PO₄ is often better than K₂CO₃ for this reason. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also push the equilibrium towards transmetalation.

  • Lower Reaction Temperature: If the desired coupling is still efficient at a lower temperature, reducing the thermal energy of the system can often suppress side reactions. This is only viable if the catalyst system is active enough. Using a highly active ligand like SPhos may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[5]

Question: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?

Answer:

Boronic acid homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium. It occurs when two boronic acid molecules couple with each other instead of with the aryl halide.

Solutions:

  • Improve Degassing Technique: This is the most critical factor. The presence of residual oxygen in the reaction vessel is a primary driver of homocoupling.

    • Recommendation: Use the freeze-pump-thaw method (at least 3 cycles) for the most rigorous oxygen removal. Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.[9]

  • Control the Order of Addition: Adding the palladium catalyst last to the fully assembled and degassed mixture of substrates, base, and solvent can minimize premature side reactions.

  • Use a Boronate Ester: Pinacol boronate esters are generally more robust and less prone to homocoupling than their corresponding boronic acids.

Logical Troubleshooting Workflow

When encountering low yields, follow this systematic approach to diagnose and solve the issue.

G Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Quality - Fresh Aryl Halide? - Active Boronic Acid/Ester? - Dry/Pure Base? Start->CheckReagents Start Here CheckSetup Step 2: Review Reaction Setup - Inert Atmosphere Secure? - Solvents Properly Degassed? CheckReagents->CheckSetup Reagents OK OptimizeCatalyst Step 3: Optimize Catalyst System - Switch to Buchwald Ligand (SPhos, XPhos) - Use a G3/G4 Precatalyst CheckSetup->OptimizeCatalyst Setup OK OptimizeBase Step 4: Optimize Base & Solvent - Switch to K₃PO₄ or Cs₂CO₃ - Use Dioxane/H₂O or Toluene/H₂O OptimizeCatalyst->OptimizeBase Still Low Yield Success Yield Improved OptimizeCatalyst->Success Problem Solved SideReaction Problem Persists: Analyze Byproducts OptimizeBase->SideReaction Still Low Yield OptimizeBase->Success Problem Solved Dehalogenation Dehalogenation Dominant? - Check for Hydride Source - Lower Temperature - Use Less Base SideReaction->Dehalogenation Dehalogenation Byproduct ID'd Homocoupling Homocoupling Dominant? - Improve Degassing Technique - Use Boronate Ester SideReaction->Homocoupling Homocoupling Byproduct ID'd Dehalogenation->Success Problem Solved Homocoupling->Success Problem Solved

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: What is the best "out-of-the-box" catalyst system for coupling with this compound?

For a reliable starting point, we recommend a modern palladium precatalyst system. These systems are air-stable, easy to handle, and provide highly reproducible results.

ComponentRecommendationLoading (mol%)Rationale
Pd Precatalyst SPhos Pd G31 - 3 mol%Forms the active L-Pd(0) species quickly and efficiently. SPhos is a bulky, electron-rich ligand ideal for heteroaryl couplings.[5]
Base K₃PO₄ (potassium phosphate)2 - 3 equivalentsEffective, non-coordinating base that promotes transmetalation without degrading the catalyst.[2][8]
Solvent 1,4-Dioxane / H₂O (4:1)-A robust biphasic system that effectively dissolves both organic and inorganic components.[2]
Temperature 80 - 100 °C-A good starting range that balances reaction rate with thermal stability.

Q2: How does the choice of boronic acid vs. boronate ester affect the reaction?

Boronic acids are the classic coupling partner, but they can be prone to decomposition via protodeboronation, especially under basic aqueous conditions at high temperatures.[2][8] Pinacol boronate esters (Bpin) are generally more stable, less prone to side reactions like homocoupling, and are often easier to purify. If you are struggling with reproducibility or boronic acid-related side reactions, switching to the corresponding pinacol ester is a highly recommended strategy.

Q3: Can I run this reaction "ligand-free"?

While some Suzuki couplings on simple substrates can work with a palladium source like Pd(OAc)₂ without an added phosphine ligand, it is strongly discouraged for a challenging substrate like this compound.[7][12] The pyridine nitrogen will likely coordinate to the "ligandless" palladium and shut down catalysis. A bulky supporting ligand is essential to shield the palladium center and promote the required catalytic steps.[4]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_inputs pd0 L-Pd(0) Active Catalyst oa Oxidative Addition pd0->oa pd2 L-Pd(II)(Ar¹)(X) Intermediate oa->pd2 + Ar¹-X trans Transmetalation pd2->trans + Ar²-B(OR)₂ (Base Mediated) pd2_2 L-Pd(II)(Ar¹)(Ar²) Intermediate trans->pd2_2 re Reductive Elimination pd2_2->re re->pd0 Product Ar¹-Ar² Ar1X Ar¹-X = This compound Ar2B Ar²-B(OR)₂ = Boronic Acid/Ester

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Optimization

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq, 2 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, to achieve a concentration of ~0.1 M). If not using a glovebox, seal the vial and purge the headspace with argon for 5 minutes.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening (HTS) for Ligand/Base Optimization

When initial conditions fail, a small, parallel screen can quickly identify a productive system.

  • Array Setup: In a 24-well plate or an array of vials, dispense the this compound and the boronic acid partner into each well.

  • Variable Addition:

    • Row-wise: Add a different base to each row (e.g., Row A: K₃PO₄, Row B: Cs₂CO₃, Row C: K₂CO₃).

    • Column-wise: Add a different palladium/ligand system to each column (e.g., Col 1: Pd(PPh₃)₄, Col 2: SPhos Pd G3, Col 3: XPhos Pd G3, Col 4: Pd(dppf)Cl₂).

  • Solvent & Reaction: Add the chosen solvent system to all wells, seal the plate, and heat for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each well for LC-MS analysis to determine the percent conversion to the desired product, allowing for rapid identification of the optimal conditions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium....
  • National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2025, July 2). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.
  • ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.

Sources

Technical Support Center: Cross-Coupling Reactions with 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Bromo-5-fluoro-2-methylpyridine in cross-coupling reactions. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common challenges and side reactions encountered in the laboratory. We aim to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes effectively.

The structure of this compound presents unique challenges. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence reactivity, while the Lewis basic nitrogen atom can interact with and inhibit palladium catalysts, a well-documented issue with pyridine-containing substrates.[1][2][3][4] This guide will help you navigate these complexities.

General Troubleshooting: The First Steps
Q1: My cross-coupling reaction with this compound is not working at all (no product, only starting material). What are the first things I should check?

A1: When a reaction fails completely, it's crucial to systematically verify the foundational parameters before exploring more complex variables. Several factors are critical for the success of any palladium-catalyzed cross-coupling.[1][5]

Core Checklist:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[6]

  • Solvent and Reagent Quality:

    • Solvents: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common cause of catalyst deactivation and side reactions like homocoupling.[6]

    • Reagents: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade over time or contain inhibitory impurities.[1] Amines can absorb water and carbon dioxide from the air.

  • Catalyst System Integrity:

    • Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[6] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable Pd(0) G3/G4 precatalyst to ensure the active catalyst is generated.[5]

    • Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, inhibiting the reaction.[1][2] Standard ligands may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the desired catalytic cycle and prevent catalyst inhibition.[1]

Start Reaction Failure: No Product Formation Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents & solvents pure, anhydrous & degassed? Check_Inert->Check_Reagents Yes Fix_Inert Action: Improve degassing (e.g., freeze-pump-thaw) and ensure positive pressure. Check_Inert->Fix_Inert No Check_Catalyst Is the catalyst system (Pd source + ligand) appropriate and active? Check_Reagents->Check_Catalyst Yes Fix_Reagents Action: Purify starting materials. Use fresh, anhydrous/degassed solvents. Check_Reagents->Fix_Reagents No Fix_Catalyst Action: Screen bulky ligands (e.g., Buchwald type). Use a Pd(0) source or pre-activated catalyst. Check_Catalyst->Fix_Catalyst No Success Re-run Optimized Reaction Check_Catalyst->Success Yes Fix_Inert->Success Fix_Reagents->Success Fix_Catalyst->Success

Caption: Initial troubleshooting workflow for failed cross-coupling reactions.
Suzuki-Miyaura Coupling Troubleshooting
Q2: My main side product is 5-fluoro-2-methylpyridine. What is this hydrodehalogenation reaction and how can I stop it?

A2: The replacement of the bromine atom with a hydrogen atom is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium intermediate, formed after oxidative addition of Pd(0) into the C-Br bond, reacts with a hydride source before it can engage in the desired transmetalation step with the boronic acid.

Primary Causes and Solutions:

  • Proton Sources: The most common hydride source is water.[1] Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Base: Certain bases or their byproducts can act as hydride donors. While strong bases are needed, screening different options (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) can identify one less prone to this side reaction for your specific system.[1]

  • Solvent: Some solvents, particularly alcohols, can be hydride sources. If using an alcohol-containing solvent system, consider switching to purely aprotic solvents like dioxane or toluene.

  • Reaction Kinetics: If the desired transmetalation step is slow, hydrodehalogenation has more time to occur. Using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the productive pathway, outcompeting the side reaction.

ArylHalide Ar-Br (this compound) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Intermediate Ar-Pd(II)(Br)L_n OxAdd->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Protonolysis Protonolysis/ Hydride Transfer Intermediate->Protonolysis BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation CouplingIntermediate Ar-Pd(II)(R)L_n Transmetalation->CouplingIntermediate ReductiveElim Reductive Elimination CouplingIntermediate->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) ReductiveElim->Product HydrideSource Hydride Source (H₂O, Base, Solvent) HydrideSource->Protonolysis Dehalogenated Side Product (Ar-H) Protonolysis->Dehalogenated

Caption: Competing pathways: Suzuki coupling vs. Hydrodehalogenation.
Q3: I am losing my boronic acid coupling partner to protodeboronation. Why are pyridine-based boronic acids so susceptible?

A3: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[7][8] While this can affect many boronic acids, 2-pyridineboronic acids are notoriously unstable.[7][9] This instability arises from a unique mechanism where, under neutral pH conditions, the molecule can form a zwitterionic species.[7][8] This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C–B bond.[7][10]

Strategies to Minimize Protodeboronation:

  • Use Stable Boronic Acid Surrogates: Instead of the free boronic acid, use more robust derivatives which slowly release the active reagent under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low.[7]

    • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids.[7]

    • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and are a common choice to suppress protodeboronation.[7]

    • Pinacol Esters: While less stable than MIDA boronates, they are significantly more robust than the corresponding boronic acids.[7]

  • Control pH: The maximum rate of decomposition for many pyridine boronic acids is near neutral pH.[7] The choice of base is critical; a strong base like K₃PO₄ or Cs₂CO₃ can shift the equilibrium away from the reactive zwitterionic intermediate, slowing decomposition.[7]

  • One-Pot Procedures: Consider generating the boronic acid derivative in situ from the corresponding halide, immediately followed by the cross-coupling step, to avoid isolating the unstable intermediate.

cluster_suzuki Key Suzuki Side Reactions ArylHalide Ar-Br DesiredProduct Desired Product Ar-R ArylHalide->DesiredProduct BoronicAcid R-B(OH)₂ BoronicAcid->DesiredProduct Protodeboronation Protodeboronation (H⁺ source) BoronicAcid->Protodeboronation Homocoupling Homocoupling (O₂ present) BoronicAcid->Homocoupling Catalyst Pd(0) / Base DeboronatedProduct Side Product R-H Protodeboronation->DeboronatedProduct HomocoupledProduct Side Product R-R Homocoupling->HomocoupledProduct

Caption: Common side reactions consuming the boronic acid nucleophile.
Side ReactionPrimary Cause(s)Key Solutions
Hydrodehalogenation Moisture, certain bases/solvents acting as hydride donors.Use anhydrous reagents/solvents; screen bases (e.g., K₃PO₄); use aprotic solvents.
Protodeboronation Inherent instability of boronic acid (especially heteroaryl); non-optimal pH.Use stable surrogates (MIDA, -BF₃K, pinacol esters); use a strong, appropriate base.
Homocoupling Presence of oxygen; incomplete reduction of Pd(II) pre-catalyst.Rigorously degas solvents; use a direct Pd(0) source (e.g., Pd₂(dba)₃).[1][6]

Optimized Starting Protocol for Suzuki Coupling: To be performed under a rigorous inert atmosphere (glovebox or Schlenk line).

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ 2 mol%, SPhos 4 mol%).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add degassed, anhydrous 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination Troubleshooting
Q4: Similar to the Suzuki reaction, I am observing significant hydrodehalogenation. Are the causes the same?

A4: Yes, the fundamental cause is the same: the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before reductive elimination of the desired C-N bond can occur.[11][12] In the context of Buchwald-Hartwig amination, the potential hydride sources can be slightly different.

Common Sources in Amination:

  • Amine Reagent: The amine itself or impurities within it can sometimes act as a hydrogen donor. Using a high-purity amine is recommended.[1]

  • Base: Strong bases like sodium tert-butoxide (NaOtBu) are common. While effective for deprotonating the amine, they can also promote side reactions. Screening different strong, non-nucleophilic bases (e.g., LHMDS, K₃PO₄) may be necessary.[1]

  • Moisture: As with all cross-couplings, water is a potential proton and subsequent hydride source. Ensure all components are anhydrous.[1]

An unproductive side reaction pathway can also compete where the palladium amide intermediate undergoes beta-hydride elimination, although this is more relevant when the amine has beta-hydrogens.[11]

Q5: The reaction is very sluggish and gives low conversion. Could the substrate be poisoning my catalyst?

A5: This is a very likely cause. The Lewis basic lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalytically inactive or less active species.[1][3] This is a well-known challenge for coupling reactions involving pyridyl halides.

Solutions for Catalyst Inhibition:

  • Ligand Choice is Critical: The key is to use a ligand that is both bulky and electron-rich. The bulkiness creates a sterically hindered environment around the palladium that disfavors coordination by the pyridine nitrogen, while the electron-rich nature promotes the crucial oxidative addition and reductive elimination steps.

  • Recommended Ligand Classes:

    • Bulky Biarylphosphines: Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are the gold standard for these types of challenging substrates.

    • N-Heterocyclic Carbenes (NHCs): These can also be highly effective due to their strong electron-donating properties and steric bulk.

ParameterRecommended Starting PointRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) and Pd(II) sources.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands to overcome catalyst inhibition by the pyridine nitrogen.[1]
Base NaOtBu or LHMDSStrong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard.
Temperature 80 - 110 °CSufficient thermal energy is typically required.

General Starting Protocol for Buchwald-Hartwig Amination: To be performed under a rigorous inert atmosphere.

  • In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4.5 mol%) to an oven-dried reaction vial.

  • Add a stir bar, seal the vial, and remove it from the glovebox.

  • Add degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor reaction progress by LC-MS.

Sonogashira Coupling Troubleshooting
Q6: My main impurity is a dimer of my alkyne coupling partner. How do I prevent this homocoupling?

A6: The formation of a di-yne from the terminal alkyne is known as Glaser or Hay coupling.[13] This is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most often oxygen.[13]

Strategies to Suppress Alkyne Homocoupling:

  • Strict Anaerobic Conditions: Since oxygen is a key ingredient for homocoupling, rigorous degassing of solvents and maintaining a strict inert atmosphere is the most critical first step.[13]

  • Minimize Copper Catalyst: Use the lowest effective loading of the copper(I) salt (e.g., CuI). In some cases, reducing the amount can disfavor the homocoupling pathway relative to the cross-coupling.

  • Run a "Copper-Free" Sonogashira: For many substrates, the copper co-catalyst is not strictly necessary, although the reaction may be slower. Palladium/phosphine systems can facilitate the coupling alone, completely avoiding the primary catalyst for the side reaction.

  • Use a Mild Reducing Atmosphere: Some literature reports suggest that running the reaction under a diluted hydrogen atmosphere can drastically diminish the formation of homocoupling byproducts.[13]

General Starting Protocol for Sonogashira Coupling: To be performed under a rigorous inert atmosphere.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3-5 mol%), and CuI (3-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed, anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.

References
  • Technical Support Center: Protodeboronation in Suzuki Reactions. Benchchem.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Protodeboronation. Wikipedia.
  • Carrow, B. P., & Hartwig, J. F. (2011). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Schwartz, L. A., et al. (2022). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH.
  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. OSTI.GOV.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.
  • Synthesis of 4-substituted pyridine by Suzuki and Sonogashira reactions. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • HETEROCYCLIC COMPOUNDS AS TRKA KINASE INHIBITORS. Google Patents.

Sources

preventing dehalogenation of "4-Bromo-5-fluoro-2-methylpyridine" in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for "4-Bromo-5-fluoro-2-methylpyridine." This resource is designed for researchers, scientists, and professionals in drug development. Here, we address the common and often frustrating issue of dehalogenation during palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting guides, evidence-based protocols, and a clear understanding of the mechanistic principles to help you maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1] This leads to the formation of the byproduct 5-fluoro-2-methylpyridine. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired coupled product, and complicates the purification process.[1]

The substrate, this compound, is an electron-deficient N-heterocyclic halide. Such substrates are generally more susceptible to dehalogenation compared to their electron-rich carbocyclic analogues.[1][2]

Q2: What is the primary mechanism that leads to dehalogenation in my coupling reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can originate from several sources within your reaction mixture, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate Pd-H species, especially at elevated temperatures.[3]

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[1][4][5] Even aprotic solvents like DMF can decompose to generate hydride sources.[3][6]

  • Reagents: Trace impurities, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[3]

Once formed, the Pd-H species can react with the palladium-bound pyridine intermediate, leading to the undesired dehalogenated byproduct.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Dehalogenation

If you are observing significant dehalogenation, this guide provides a systematic workflow to diagnose and resolve the issue.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Nodes Start [label="High Dehalogenation\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Evaluate Ligand\nIs it bulky and electron-rich?", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Change the Base\nIs the base too strong?", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Change the Solvent\nIs it a potential hydride source?", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Step 4: Lower Temperature\nCan kinetics be favored?", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Step 5: Check Reagent Purity\nAre anhydrous/degassed\nconditions rigorous?", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Dehalogenation Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with descriptive labels Start -> Step1 [label="Begin Optimization"]; Step1 -> Step2 [label="If dehalogenation persists"]; Step2 -> Step3 [label="If dehalogenation persists"]; Step3 -> Step4 [label="If dehalogenation persists"]; Step4 -> Step5 [label="If dehalogenation persists"]; Step5 -> Success [label="Problem Solved"];

// Styling for clarity Start [width=3]; Success [width=3]; Step1, Step2, Step3, Step4, Step5 [width=4, height=1]; }

Caption: A workflow for troubleshooting dehalogenation.
Step 1: Evaluate Your Ligand Choice

The ligand is a critical component for controlling the selectivity of the reaction.[1] Bulky, electron-rich phosphine ligands are highly recommended as they accelerate the desired reductive elimination step, which forms your product, helping it to outcompete the dehalogenation pathway.[1][3]

  • Recommendation: Switch to ligands like XPhos, SPhos, or RuPhos. These have proven effective in minimizing dehalogenation for challenging substrates.[1][3][7]

  • Avoid: Less bulky ligands like PPh₃ may not be as effective in preventing this side reaction.[2]

Step 2: Optimize the Base

Strong bases, particularly alkoxides, are common culprits in promoting dehalogenation.[1][3]

  • Recommendation: Switch to weaker, non-nucleophilic inorganic bases. Finely ground and dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1][2][7]

  • Avoid: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), unless absolutely necessary for your specific transformation.

Step 3: Re-evaluate the Solvent

Your solvent can be a direct or indirect source of hydrides.

  • Recommendation: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[2] Ensure they are thoroughly degassed to remove oxygen.

  • Avoid: Protic solvents like alcohols.[3] Be cautious with solvents like DMF, which can decompose at high temperatures and provide a hydride source.[1][8]

Step 4: Control the Reaction Temperature

Higher temperatures can accelerate the rate of side reactions, including dehalogenation.[7]

  • Recommendation: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[1] While this may slow down the reaction, it can significantly improve the product-to-byproduct ratio.

Step 5: Ensure Reagent and Reaction Purity

The presence of water or other impurities can be a major source of hydrides.[1][4][5]

  • Recommendation:

    • Use high-purity, anhydrous, and degassed solvents.[1]

    • Ensure all reagents are of high purity to avoid hydride sources.

    • Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude oxygen and moisture.

Optimized Protocols to Minimize Dehalogenation

The following protocols are designed as robust starting points for Suzuki and Buchwald-Hartwig reactions with this compound, incorporating best practices to suppress dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for the C-C bond formation between this compound and an arylboronic acid.

Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, Ligand, Base)--> 4-(Ar)-5-fluoro-2-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict argon atmosphere, add the Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to 80-100°C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for the C-N coupling of this compound with a primary or secondary amine.

Reaction Scheme: this compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 4-(R¹R²N)-5-fluoro-2-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2.0 mol%)

  • RuPhos (4.0 mol%)

  • Cesium carbonate (Cs₂CO₃), dried (1.5 eq)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and RuPhos.

  • Evacuate the tube and backfill with an inert gas. Repeat three times.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool to room temperature and dilute with ethyl acetate. Filter through a plug of Celite® and wash the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effect of different reaction parameters on the formation of the desired cross-coupled product versus the dehalogenated byproduct.

ParameterCondition Favoring CouplingCondition Favoring DehalogenationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)[1][9]Less bulky (e.g., PPh₃)Bulky ligands promote faster reductive elimination of the desired product.[1]
Base Weaker, inorganic (e.g., K₃PO₄, Cs₂CO₃)[1][2]Strong alkoxides (e.g., NaOtBu)[1][3]Strong bases can be a source of Pd-H species.[3]
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)[2][8]Protic or wet solvents (e.g., alcohols, water)[1][5]Protic solvents are direct hydride sources.[1]
Temperature Lower (e.g., 80-100 °C)Higher (e.g., >110 °C)Higher temperatures can increase the rate of side reactions.[7]

Mechanistic Overview: Competing Pathways

The schematic below illustrates the divergence in the palladium catalytic cycle that leads to either the desired product or the dehalogenated byproduct.

graph CatalyticCycle { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-Br(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)-R(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Product\n(Ar-R)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehalogenation [label="Dehalogenated Byproduct\n(Ar-H)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdH [label="H-Pd(II)-Br(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; HydrideSource [label="Hydride Source\n(Base, Solvent, H₂O)", shape=box, style="dashed,filled", fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [label="Oxidative Addition\n(Ar-Br)"]; OxAdd -> Transmetal [label="Transmetalation\n(R-M) or\nAmine Coordination", color="#34A853"]; Transmetal -> Pd0 [label="Reductive Elimination", color="#34A853"]; Transmetal -> Product [style=dashed, arrowhead=none, color="#34A853"];

OxAdd -> PdH [label="Reaction with\nHydride Source", color="#EA4335"]; HydrideSource -> PdH [style=dashed, arrowhead=open, color="#EA4335"]; PdH -> Dehalogenation [label="Reductive Elimination", color="#EA4335"]; PdH -> Pd0 [style=dashed, color="#EA4335"];

// Invisible nodes for alignment {rank=same; OxAdd; HydrideSource;} }

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

By carefully selecting your reaction conditions—specifically your ligand, base, and solvent—you can steer the reaction away from the dehalogenation pathway and towards the formation of your desired coupled product.

References

  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Tech Support.
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Tech Support.
  • Orbach, M., Choudhury, J., Lahav, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Aziz, J., et al. (2024).
  • Reddit. (2019).
  • Wikipedia. (n.d.).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Chelucci, G., et al. (2007). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis.
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. BenchChem Tech Support.
  • Célanire, S., et al. (2002).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • ResearchGate. (2011). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Wang, Y., et al. (2025).
  • Spletstoser, J. T., & White, I. M. (2017).
  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • BenchChem. (2025). preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine. BenchChem Tech Support.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Wang, Y., et al. (2025).
  • MDPI. (n.d.). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Tcyrulnikov, S., et al. (2019). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

impact of base selection on "4-Bromo-5-fluoro-2-methylpyridine" Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation, with a core focus on the critical impact of base selection on reaction outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: I am observing very low to no conversion of my this compound. What is the likely cause related to my choice of base?

Answer:

Low or no conversion in the Suzuki coupling of this substrate often points to inefficient transmetalation, a critical step in the catalytic cycle that is highly dependent on the base.[1] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can effectively transfer its organic group to the palladium center.[2][3]

  • Insufficient Basicity: Your chosen base may be too weak to deprotonate the boronic acid effectively, particularly if the boronic acid itself is electron-deficient. For a substrate like this compound, which is an electron-deficient heteroaromatic halide, a moderately strong base is typically required to drive the reaction forward.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base like potassium carbonate (K₂CO₃) in a purely anhydrous organic solvent such as toluene, its efficacy will be limited. The addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the active boronate species.[4]

Troubleshooting Steps:

  • Switch to a Stronger Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger, yet non-nucleophilic, base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6] Cs₂CO₃ is often a good choice for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the catalytic cycle.[6]

  • Optimize the Solvent System: If using an inorganic base, ensure a biphasic solvent system (e.g., dioxane/water, toluene/water) to aid in its dissolution.[7] A typical ratio is 4:1 to 10:1 organic solvent to water.

  • Consider a Homogeneous Organic Base: In some cases, a soluble organic base like triethylamine (NEt₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, although they can sometimes complicate product purification.[8]

Question 2: My main side product is the dehalogenated starting material (5-fluoro-2-methylpyridine). How can I mitigate this?

Answer:

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, especially with electron-deficient heteroaromatic halides like this compound.[9] This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can be formed from various sources in the reaction mixture. The choice of base can significantly influence the formation of these detrimental Pd-H species.[9]

  • Base-Mediated Formation of Pd-H: Strong, sterically hindered bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased dehalogenation.[10] While effective for some couplings, these very strong bases may be too harsh for your substrate.

  • Protodeboronation of the Boronic Acid: The base can also promote the undesired cleavage of the C-B bond in the boronic acid, a process called protodeboronation.[4] This not only consumes the coupling partner but can also contribute to a reaction environment that favors dehalogenation of the aryl halide.

Troubleshooting Steps:

  • Use a Weaker, Non-Nucleophilic Base: Switch from strong alkoxide bases to inorganic carbonates or phosphates. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote the desired coupling while being less prone to inducing dehalogenation compared to stronger bases.[11]

  • Careful Control of Water Content: While some water is often beneficial, excess water can be a proton source that facilitates dehalogenation.[9] Ensure your solvents are not excessively wet. If using a biphasic system, adhere to the recommended ratios.

  • Ligand Optimization: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[9][12]

Question 3: I am seeing decomposition of my starting material or product. Could the base be responsible?

Answer:

Yes, an inappropriate choice of base can lead to the degradation of your starting material or desired product, especially with functionalized pyridines.

  • Hydrolysis of Functional Groups: If your boronic acid or aryl halide contains base-sensitive functional groups (e.g., esters), a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can cause hydrolysis.[2] In such cases, milder bases are necessary.

  • Ring-Opening or Rearrangement: While less common for this specific substrate under typical Suzuki conditions, highly basic conditions can potentially promote undesired reactions with the pyridine ring itself, especially at elevated temperatures.

Troubleshooting Steps:

  • Use a Mild Base: If you suspect base-mediated decomposition, switch to a milder base like potassium fluoride (KF) or even an organic amine base under anhydrous conditions.[2] KF is particularly useful for reactions with base-sensitive functional groups.[2]

  • Lower the Reaction Temperature: High temperatures in combination with a strong base can accelerate decomposition. Try running the reaction at a lower temperature for a longer period.

  • Screen Different Bases: A systematic screening of bases with varying strengths and properties is often the most effective way to identify the optimal conditions for your specific coupling partners.

Base Selection Summary Table

The following table provides a comparative overview of common bases used in Suzuki coupling reactions, with recommendations for the this compound system.

BaseChemical FormulaStrengthSolubilityKey Considerations for this compound
Potassium CarbonateK₂CO₃ModerateLow in organic solventsA good starting point. Requires a biphasic solvent system (e.g., dioxane/H₂O).[5][7]
Cesium CarbonateCs₂CO₃Moderate-StrongGood in many organic solventsOften gives higher yields for challenging couplings. Can be used in monophasic or biphasic systems.[6]
Potassium PhosphateK₃PO₄Moderate-StrongLow in organic solventsExcellent for minimizing dehalogenation. Requires a biphasic solvent system.[11]
Sodium tert-ButoxideNaOtBuStrongSoluble in organic solventsUse with caution. High potential for dehalogenation and side reactions with this substrate.[10]
Potassium FluorideKFMildLow in organic solventsIdeal for substrates with base-sensitive functional groups. May require higher temperatures.[2]
TriethylamineNEt₃Mild (Organic)Soluble in organic solventsCan be used in anhydrous conditions. May be too weak for this electron-deficient system.[1]

FAQ: Base Selection for Suzuki Coupling of this compound

Q: Why is a base necessary for the Suzuki coupling reaction?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the organoboronic acid to form a more nucleophilic "ate" complex (a boronate). This activation enhances the ability of the organic group to transfer from the boron atom to the palladium(II) center, which is a rate-determining step in many Suzuki couplings.[1][3]

Q: How do I choose the right amount of base?

A: Typically, 2 to 3 equivalents of the base relative to the limiting reagent (usually the aryl halide) are used. Using a significant excess is generally not beneficial and can increase the risk of side reactions.[6]

Q: Can I run the reaction under anhydrous conditions?

A: While some Suzuki couplings can be performed under anhydrous conditions, especially with soluble organic bases or highly soluble inorganic bases like Cs₂CO₃, the use of inorganic bases like K₂CO₃ or K₃PO₄ generally requires the presence of water to be effective. For this compound, a biphasic system is a robust starting point.

Q: What is the impact of the cation (e.g., K⁺ vs. Cs⁺) in the base?

A: The cation can influence the solubility and reactivity of the base. Cesium (Cs⁺) salts are generally more soluble in organic solvents than their potassium (K⁺) or sodium (Na⁺) counterparts. This increased solubility can lead to higher effective concentrations of the base in the organic phase, often resulting in faster reaction rates and higher yields, particularly in difficult couplings.[6]

Q: Should I be concerned about the purity of my base?

A: Absolutely. The purity of all reagents is critical. Low-quality bases may contain impurities that can poison the palladium catalyst or introduce unwanted water, leading to inconsistent results. Always use a high-purity grade of base from a reputable supplier.

Logical Workflow for Base Selection

The following diagram illustrates a decision-making process for selecting and optimizing the base for the Suzuki coupling of this compound.

BaseSelectionWorkflow cluster_start Initial Condition Selection cluster_troubleshooting Troubleshooting Pathway cluster_solutions Optimization Strategies start Start with Standard Conditions: This compound + Boronic Acid + Pd Catalyst/Ligand initial_base Choose a reliable base: K₂CO₃ (2-3 equiv) in Dioxane/H₂O (4:1) start->initial_base reaction_outcome Evaluate Reaction Outcome initial_base->reaction_outcome low_conversion Low/No Conversion reaction_outcome->low_conversion < 50% Yield dehalogenation Dehalogenation Side Product reaction_outcome->dehalogenation > 10% Side Product decomposition Substrate/Product Decomposition reaction_outcome->decomposition Degradation Observed success High Yield of Desired Product reaction_outcome->success > 80% Yield sol_conversion Switch to Stronger Base: 1. Cs₂CO₃ 2. K₃PO₄ low_conversion->sol_conversion sol_dehalogenation Use Milder, Non-nucleophilic Base: 1. K₃PO₄ 2. Optimize Ligand (e.g., SPhos) dehalogenation->sol_dehalogenation sol_decomposition Use Milder Base: 1. KF 2. Lower Reaction Temperature decomposition->sol_decomposition end_node Optimized Protocol success->end_node sol_conversion->reaction_outcome Re-evaluate sol_dehalogenation->reaction_outcome Re-evaluate sol_decomposition->reaction_outcome Re-evaluate

Caption: Decision workflow for base selection and troubleshooting.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • PubChem. (n.d.). This compound.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.
  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Bromo-5-fluoro-2-methylpyridine in catalytic reactions. This guide is designed to provide in-depth troubleshooting strategies and preventative measures for one of the most common failure modes in palladium-catalyzed cross-coupling: catalyst poisoning. By understanding the root causes and implementing robust diagnostic and preventative protocols, you can enhance reaction reliability, improve yields, and accelerate your research.

Troubleshooting Guide: When Your Reaction Fails

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and resolve problems.

Q1: My reaction has stalled or shows very low conversion. How can I determine if catalyst poisoning is the culprit?

A1: A stalled or low-yielding reaction is a primary indicator of catalyst deactivation, with poisoning being a frequent cause. The formation of a black precipitate, known as palladium black, is a strong visual cue of catalyst decomposition and inactivation.[1] To systematically diagnose the issue, follow this workflow:

Diagnostic Workflow:

  • Run a Control Experiment: Set up a parallel reaction using a reliable, "clean" substrate (e.g., 4-bromotoluene) with the same batch of catalyst, ligand, base, and solvent. If this control reaction proceeds as expected, the issue likely lies with the purity of your this compound or another reaction-specific component.

  • Perform a Catalyst Spike Test: To the stalled reaction mixture, add a fresh aliquot of the palladium catalyst (and ligand, if applicable) under strictly inert conditions. If the reaction restarts and proceeds to a higher conversion, it strongly suggests that the initial catalyst charge was deactivated or "poisoned" during the initial phase of the reaction.

  • Analyze Starting Material Purity: Impurities in the starting material are a common source of catalyst poisons.[2][3] Analyze your this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile organic impurities or Elemental Analysis to check for contaminants like sulfur.[4]

G Start Reaction Stalled or Low Conversion? ControlRxn Run Control Reaction (e.g., with 4-bromotoluene) Start->ControlRxn ControlResult Control Reaction OK? ControlRxn->ControlResult SpikeTest Add Fresh Catalyst to Stalled Reaction ControlResult->SpikeTest Yes ProblemSystem Root Cause: Issue with Catalyst/Ligand Batch or General Conditions ControlResult->ProblemSystem No SpikeResult Reaction Restarts? SpikeTest->SpikeResult AnalyzeSM Analyze Purity of this compound SpikeResult->AnalyzeSM Yes ProblemCatalyst Root Cause: General Catalyst Deactivation (e.g., Oxygen, Temp) SpikeResult->ProblemCatalyst No ProblemSM Root Cause: Poison in Starting Material or Reagents AnalyzeSM->ProblemSM

Caption: Troubleshooting workflow for stalled reactions.

Q2: My reaction mixture turned dark black and a precipitate formed. What does this mean?

A2: The formation of a black precipitate is typically palladium black, which consists of finely divided, catalytically inactive palladium metal.[1] This indicates that the active Pd(0) species has been either oxidized or has agglomerated and fallen out of the catalytic cycle. This decomposition can be triggered by several factors:

  • Presence of Oxygen: Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to oxidation and decomposition.[1]

  • High Temperatures: Excessive heat can cause thermal degradation of the catalyst or ligands, leading to the formation of palladium black.[1]

  • Catalyst Poisons: Certain impurities can strip ligands from the palladium center or induce decomposition pathways.

To mitigate this, ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed before use.[5]

Q3: I'm observing significant dehalogenation of my starting material. Is this related to poisoning?

A3: While not a direct act of poisoning, dehalogenation (replacement of the bromine atom with hydrogen) is a common side reaction that can be exacerbated by a compromised or inefficient catalytic system.[1] When the desired cross-coupling pathway is slowed—for instance, by a partially poisoned catalyst—competing side reactions can become more prominent. This issue is often linked to:

  • Choice of Base and Solvent: Some bases or solvent impurities can act as hydride sources.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be converted back to its corresponding hydrocarbon, which can also be linked to excess water or harsh basic conditions.[5]

Focus on optimizing your reaction conditions, such as screening milder bases or ensuring anhydrous conditions, to minimize this side reaction.[5]

Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the causes of catalyst poisoning and preventative strategies.

Q1: What are the most common catalyst poisons in reactions involving this compound?

A1: Palladium catalysts are susceptible to a range of poisons.[6] For this specific substrate, the most critical to consider are sulfur compounds and the nitrogen heterocycle itself.

Poison Category Specific Examples Common Sources Mechanism of Poisoning
Sulfur Compounds Elemental sulfur (S₈), hydrogen sulfide (H₂S), thiols, thioethers, sulfoxidesImpurities from the synthesis of the halo-pyridine starting material.[2][3]Strong, often irreversible, coordination to the palladium center, blocking active sites for the catalytic cycle.[7][8]
Nitrogen Heterocycles The pyridine substrate/product itself, other nitrogen-containing impuritiesThe reaction components.The lone pair on the nitrogen atom can coordinate to the palladium center, acting as a competitive inhibitor to the desired ligand or substrate binding.[9]
Oxygen & Water Atmospheric O₂, residual H₂O in solvents/reagentsImproperly dried solvents/reagents, leaks in the inert atmosphere setup.Promotes catalyst decomposition to inactive Pd-black and can facilitate undesired side reactions like protodeboronation of boronic acids.[1][5]
Other Contaminants Excess phosphine ligands, cyanides, halides (e.g., excess iodide), heavy metals (As, Hg, Pb).[8][10]Impure reagents, degradation of ligands, carryover from previous synthetic steps.Strong binding to active sites, disruption of the catalytic cycle, or formation of stable, inactive palladium complexes.[11]
Q2: How can I proactively prevent catalyst poisoning?

A2: A robust experimental setup is the best defense against catalyst poisoning. Integrating the following best practices into your workflow is essential.

Best Practices Protocol:

  • Purify Starting Materials: If you suspect impurities, purify the this compound via recrystallization, sublimation, or column chromatography.

  • Use High-Purity Reagents: Whenever possible, use freshly opened, high-purity solvents and reagents.

  • Ensure a Rigorously Inert Atmosphere:

    • Dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen).

    • Thoroughly degas all solvents and liquid reagents. A common method is to bubble an inert gas through the liquid for 15-30 minutes.[5]

    • Assemble the reaction under a positive pressure of inert gas.

  • Select an Optimal Ligand System: For challenging substrates like substituted pyridines, standard catalysts like Pd(PPh₃)₄ may be less effective. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1]

  • Consider Guard Beds for Industrial Scale: In larger-scale operations, passing feedstocks through a "guard bed" of material designed to adsorb specific poisons (like sulfur) can protect the main catalyst bed.[12]

G cluster_cycle Palladium Catalytic Cycle cluster_poisons Poison Interruption A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Product) F->G P1 Sulfur Compounds P1->A Blocks Active Site P2 Pyridine N-Coordination P2->A Competitive Inhibition P3 O₂ / H₂O P3->A Decomposition to Pd Black

Sources

Technical Support Center: Enhancing the Purity of 4-Bromo-5-fluoro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-5-fluoro-2-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their purification processes. Here, we will delve into common challenges, provide detailed, actionable solutions, and explain the scientific principles behind our recommendations.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API). This guide will equip you with the knowledge to identify, mitigate, and remove common impurities, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Presence of an Isomeric Impurity

Question: My post-reaction analysis (GC-MS or LC-MS) shows a significant peak with the same mass-to-charge ratio as my desired product, this compound. What is this impurity, and how can I remove it?

Answer:

This is a classic case of isomeric impurity, a common challenge in the synthesis of substituted pyridines. The most likely culprit is a regioisomer formed during the bromination step.

  • Causality: The directing effects of the fluorine and methyl groups on the pyridine ring guide the electrophilic substitution of bromine. While the desired C4-bromo isomer is typically the major product, bromination can also occur at other positions, leading to the formation of isomers.

  • Identification:

    • GC-MS: Will show two or more peaks with identical mass spectra.

    • ¹H NMR: Isomeric impurities will exhibit distinct patterns of chemical shifts and coupling constants for the aromatic protons compared to the target molecule.[1]

  • Solution:

    • Flash Column Chromatography: This is the most effective method for separating isomers with different polarities.[1] A systematic approach to developing your chromatography method is crucial.

      Experimental Protocol: Flash Column Chromatography for Isomer Separation

      • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

      • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A common choice is a gradient of ethyl acetate in hexanes.

      • Method Development:

        • Scouting: Begin with a shallow gradient (e.g., 0-10% ethyl acetate in hexanes) to get a preliminary separation.

        • Optimization: If the separation is poor, you can:

          • Flatten the Gradient: A slower increase in polarity often provides better resolution.

          • Introduce a Third Solvent: Adding a solvent with different properties, like dichloromethane (DCM), can alter the selectivity of the separation.[2]

      • Execution:

        • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the initial eluent).

        • Load the sample onto the column.

        • Run the gradient, collecting fractions.

        • Monitor the fractions by TLC to identify and combine those containing the pure product.

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica GelStandard choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientGood starting point for many organic compounds.
Gradient Shallow and LinearImproves separation of closely eluting compounds.
Alternative Solvents Dichloromethane (DCM)Can alter selectivity and improve separation.

Diagram: Workflow for Isomer Separation

G cluster_0 Impurity Identification cluster_1 Purification A Crude Product B GC-MS Analysis A->B Inject sample C NMR Analysis A->C Dissolve in CDCl3 D Isomer Confirmed B->D Isomeric peak detected C->D Confirm structural isomer E Flash Column Chromatography D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for identifying and separating isomeric impurities.

Issue 2: Presence of Di-brominated Byproduct

Question: My mass spectrometry results show a peak with a mass corresponding to the addition of a second bromine atom. How do I deal with this?

Answer:

This indicates the presence of a di-brominated byproduct.

  • Causality: Over-bromination of the starting material or the desired product can occur, especially if an excess of the brominating agent is used or the reaction time is prolonged.[1]

  • Identification:

    • GC-MS/LC-MS: A peak with a mass-to-charge ratio that is 78.9 units (the isotopic mass of bromine) higher than the product.

    • ¹H NMR: Fewer aromatic proton signals than the target product.[1]

  • Solution:

    • Prevention is Key:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.

      • Monitor the Reaction: Use TLC or GC to closely monitor the reaction's progress and stop it once the starting material is consumed.[1]

    • Removal:

      • Column Chromatography: The di-brominated product is typically less polar than the mono-brominated product and will elute first in normal-phase chromatography. A standard hexanes/ethyl acetate gradient should effectively separate it.

      • Recrystallization: If the desired product is a solid, recrystallization can be an effective method for removing the di-brominated impurity, which is often present in smaller quantities and may remain in the mother liquor.

Issue 3: Challenges with Recrystallization

Question: I'm trying to purify my solid this compound derivative by recrystallization, but I'm encountering issues like "oiling out" or very low recovery. What should I do?

Answer:

Recrystallization is a powerful technique, but it requires careful optimization.

  • "Oiling Out": This occurs when the solid melts in the hot solvent instead of dissolving, and then separates as an oil on cooling.[3][4]

    • Causality: The melting point of your compound is lower than the boiling point of the solvent. It can also be caused by significant impurities depressing the melting point.[5]

    • Troubleshooting:

      • Add More Solvent: Re-heat the mixture and add more of the "good" solvent to fully dissolve the oil.[4]

      • Lower the Temperature: Choose a solvent or solvent mixture with a lower boiling point.

      • Slow Cooling: Allow the solution to cool very slowly to encourage crystal formation instead of oiling.[3]

      • Change Solvents: If the problem persists, a different solvent system is necessary.

  • Low Recovery:

    • Causality:

      • Too much solvent was used: This is the most common reason for low yield, as a significant amount of the product remains in the mother liquor.[3][6]

      • The product is too soluble in the cold solvent.

    • Troubleshooting:

      • Reduce Solvent Volume: If you've already filtered your crystals and suspect low recovery, you can concentrate the mother liquor by rotary evaporation and cool it again to obtain a second crop of crystals.[3]

      • Optimize Solvent System: A mixed solvent system can be beneficial. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, heat to redissolve and cool slowly. Common systems for similar compounds include ethyl acetate/petroleum ether or ethanol/water.[7][8]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

G A Start Recrystallization B Dissolve in Hot Solvent A->B C Cool Solution B->C D Pure Crystals Form C->D Success E Problem Encountered C->E Issue F Oiling Out E->F Oil forms G Low Recovery E->G Few crystals H Re-heat & Add More 'Good' Solvent F->H J Concentrate Mother Liquor G->J I Cool Slowly H->I I->C K Obtain Second Crop J->K

Sources

Technical Support Center: Managing Impurities in 4-Bromo-5-fluoro-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your material and the success of your subsequent experiments.

Troubleshooting Guide: From Unexpected Peaks to Low Yields

This section addresses specific issues that may arise during the synthesis of this compound, providing clear identification methods, exploring the root causes, and offering robust solutions.

Problem 1: Presence of an Isomeric Impurity

You've run a preliminary analysis of your crude product, and you suspect the presence of an isomer. This is a common issue in the synthesis of substituted pyridines.

Identification:

The most common isomeric byproduct is 6-Bromo-4-fluoro-3-methylpyridine, arising from bromination at the C6 position instead of the desired C2 position.[1] Differentiating between these isomers is critical and can be achieved through a combination of analytical techniques.

  • GC-MS Analysis: While both the desired product and the isomeric impurity will have the same mass-to-charge ratio (m/z), their different polarities will result in distinct retention times.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons will be different for each isomer, providing a definitive identification.

Table 1: Hypothetical ¹H NMR and GC-MS Data for Isomer Identification

CompoundAromatic Proton 1Aromatic Proton 2GC Retention Time (relative)
This compound (Product) ~7.8 ppm (d)~7.2 ppm (d)1.0
6-Bromo-4-fluoro-3-methylpyridine (Impurity) ~7.6 ppm (s)~7.4 ppm (s)0.9

Causality:

The formation of the 6-bromo isomer is influenced by the directing effects of the fluorine and methyl groups on the pyridine ring. While the C2 position is generally favored, changes in reaction conditions can alter the regioselectivity of the bromination.

Solutions:

  • Reaction Optimization:

    • Temperature Control: Maintain a controlled, low temperature (e.g., 0-5 °C) during the addition of the brominating agent to enhance selectivity.

    • Brominating Agent: The choice of brominating agent can impact the outcome. Consider using a bulkier agent which may favor the less sterically hindered position.

    • Catalyst: If an acid catalyst is used, its nature and concentration can influence the isomeric ratio.

  • Purification Protocol: Column Chromatography

    • Stationary Phase: Silica gel is effective for separating these isomers.[1]

    • Mobile Phase: A gradient elution with a mixture of hexanes and ethyl acetate is recommended. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

    • Monitoring: Track the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Problem 2: Presence of a Di-brominated Byproduct

Your GC-MS data shows a peak with a significantly higher mass than your target compound, suggesting a di-brominated species.

Identification:

  • GC-MS: A peak with a mass-to-charge ratio corresponding to the addition of two bromine atoms (e.g., C₆H₄Br₂FN) is indicative of a di-brominated impurity.[1]

  • ¹H NMR: The spectrum will show fewer aromatic protons than expected for the mono-brominated product.

Causality:

Over-bromination of the starting material or the desired product leads to the formation of di-brominated byproducts.[1] This is often a result of:

  • Using an excess of the brominating agent.

  • Prolonged reaction times.

  • Elevated reaction temperatures.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Purification: The di-brominated byproduct, being less polar than the mono-brominated product, can typically be separated by column chromatography.

Problem 3: Residual Starting Material

Analysis of your crude product reveals the presence of unreacted 5-fluoro-2-methylpyridine.

Identification:

  • GC/HPLC and NMR: The presence of the starting material can be confirmed by comparing the analytical data of your crude product with a reference standard of 5-fluoro-2-methylpyridine.

Causality:

An incomplete reaction is the direct cause, which can stem from:

  • Insufficient reaction time.

  • Reaction temperature being too low.

  • Deactivated or impure reagents.

  • Inadequate mixing.

Solutions:

  • Reaction Completion:

    • Time and Temperature: If monitoring shows an incomplete reaction, consider extending the reaction time or gradually increasing the temperature.

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents.

  • Purification: Unreacted starting material can be removed through column chromatography or, if the boiling points are sufficiently different, by fractional distillation under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry place, away from light.[2] Some suppliers suggest refrigeration at 2-8°C.[2] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[2]

Q2: What are the potential degradation pathways for this compound?

While specific degradation studies for this compound are not extensively published, related compounds can degrade via:

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis.[2]

  • Photodegradation: Exposure to light can lead to the cleavage of the carbon-halogen bonds.[2]

  • Oxidation: Strong oxidizing agents can react with the pyridine ring.[2]

Q3: What analytical methods are recommended for routine purity checks?

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like 0.1% formic acid for better peak shape) is a robust method for purity assessment.[3][4]

  • Gas Chromatography (GC): A non-polar capillary column is suitable for analyzing the volatility and purity of the compound.[3]

Q4: How can I definitively confirm the structure of my synthesized this compound?

A combination of spectroscopic techniques is essential for unambiguous structural confirmation:

  • ¹H, ¹³C, and ¹⁹F NMR: Provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation.[1][3]

Q5: Are there any known chemical incompatibilities for this compound?

Avoid strong oxidizing agents, as they can react with the pyridine moiety.[2] As with many organic halides, it should also be kept away from strong bases and nucleophiles unless a reaction is intended.

Visualizations

G cluster_synthesis Synthetic Pathway and Impurity Formation Starting Material 5-fluoro-2-methylpyridine Reaction Bromination Starting Material->Reaction Product This compound Reaction->Product Major Pathway Isomer 6-Bromo-4-fluoro-3-methylpyridine Reaction->Isomer Minor Pathway (Side Reaction) Dibromo Di-brominated Byproduct Product->Dibromo Over-bromination

Caption: Synthetic pathway and common impurity formation.

G cluster_troubleshooting Troubleshooting Workflow Start Crude Product Analysis (GC-MS, NMR) Check_Purity Is Purity > 99%? Start->Check_Purity Impurity_ID Identify Impurities Check_Purity->Impurity_ID No End Pure Product Check_Purity->End Yes Isomer_Check Isomeric Impurity? Impurity_ID->Isomer_Check Dibromo_Check Di-brominated? Isomer_Check->Dibromo_Check No Column_Chromatography Perform Column Chromatography Isomer_Check->Column_Chromatography Yes SM_Check Residual Starting Material? Dibromo_Check->SM_Check No Optimize_Reaction Optimize Reaction Conditions (Temp, Stoichiometry) Dibromo_Check->Optimize_Reaction Yes SM_Check->Optimize_Reaction Yes Optimize_Reaction->Start Column_Chromatography->Start

Caption: A workflow for troubleshooting impurities.

References

  • PubChem. This compound.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
  • MDPI. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.
  • TSEALINE. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price.

Sources

effect of temperature on the stability of "4-Bromo-5-fluoro-2-methylpyridine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Temperature Effects on the Stability and Reactivity of 4-Bromo-5-fluoro-2-methylpyridine

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with this compound. This versatile fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to construct complex molecular architectures.[1][2] However, its reactivity and stability are critically dependent on temperature. Mismanagement of thermal conditions can lead to failed reactions, impurity generation, and inconsistent results.

As Senior Application Scientists, we have developed this resource to provide not just protocols, but the underlying principles governing the thermal behavior of this reagent. This guide will help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions - Stability and Storage

This section addresses the most common questions regarding the intrinsic thermal stability and proper handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the compound's purity and reactivity. Based on supplier recommendations and the general behavior of halogenated heterocycles, the following conditions are advised:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended to minimize the rate of potential degradation reactions.[2]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and atmospheric contaminants.[2]

  • Light: Protect from light, as exposure can potentially induce photodegradation, leading to the cleavage of carbon-halogen bonds.[2]

Q2: What happens if the compound is exposed to high temperatures during storage or handling?

A2: While specific thermal decomposition data for this compound is not extensively published, high temperatures can initiate several degradation pathways common to brominated organic compounds.[2] At moderately elevated temperatures, you risk slow hydrolysis if moisture is present. At very high temperatures (e.g., in a fire or during thermal analysis), decomposition can release toxic and corrosive gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[3][4] Therefore, avoiding excessive heat during handling, such as prolonged heating when dissolving, is a critical safety and quality measure.

Q3: Are there any chemical incompatibilities I should be aware of, especially concerning temperature?

A3: Yes. Avoid strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions, especially upon heating.[2] Additionally, while this compound is often used with strong bases (e.g., sodium tert-butoxide) in reactions, prolonged storage in the presence of such reagents, particularly at non-cryogenic temperatures, is not advised as it can lead to slow degradation or side reactions.

Part 2: Troubleshooting Guide - Temperature in Cross-Coupling Reactions

Temperature is arguably the most critical parameter to control in palladium-catalyzed cross-coupling reactions involving this compound. This section provides troubleshooting advice for common issues encountered during Suzuki and Buchwald-Hartwig reactions.

Logical Flow for Troubleshooting Temperature-Related Failures

Below is a generalized workflow for diagnosing reaction failures where temperature is a potential root cause.

G cluster_0 Reaction Outcome Analysis cluster_1 Troubleshooting Path start Low Conversion or No Reaction check_temp Was the internal reaction temperature verified? start->check_temp Stalled Reaction high_impurity Significant Impurity (e.g., Protodebromination) high_impurity->check_temp catalyst_death Catalyst Decomposition (Pd Black Observed) catalyst_death->check_temp Decomposition temp_low Action: Increase temperature in increments of 5-10°C. Monitor kinetics. check_temp->temp_low Yes, and it was too low temp_high Action: Decrease temperature. Consider slower addition of reagents or use a more active catalyst system. check_temp->temp_high Yes, and it was too high temp_ok Problem is likely not temperature. Investigate other parameters (catalyst, base, solvent purity, reagent quality). check_temp->temp_ok Yes, and it was in the optimal range G cluster_legend Legend Pd0 Pd(0)L₂ ArPdBr ArPd(II)BrL₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) Temp Dependent ArPdNu ArPd(II)NuL₂ ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Base Mediated ArPdNu->Pd0 Reductive Elimination Temp Dependent Product Ar-Nu ArPdNu->Product Ar Ar = 4-(5-fluoro-2-methylpyridyl) Nu Nu = R (Suzuki) or NHR (Buchwald) L L = Phosphine Ligand

Sources

Technical Support Center: Workup Procedures for Reactions Containing 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-5-fluoro-2-methylpyridine. As a versatile building block in medicinal chemistry and materials science, this halogenated pyridine derivative offers multiple reaction sites for functionalization.[1] However, its unique electronic and physical properties can present challenges during reaction workup and purification. This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities and ensure the integrity of your experimental outcomes.

Understanding the Reagent: Key Physicochemical Properties

A thorough understanding of your starting material is the foundation of a successful workup. The pyridine nitrogen introduces basicity and potential for strong interactions with acidic media or stationary phases, while the halogen substituents dictate its reactivity in cross-coupling and substitution reactions.

PropertyValueSource
Molecular Formula C₆H₅BrFNPubChem[2]
Molecular Weight 190.01 g/mol PubChem[2]
Appearance Solid, semi-solid, or liquidSigma-Aldrich[3]
LogP 2.29 (Computed)Benchchem[1]
Topological Polar Surface Area 12.9 ŲPubChem[2]
Storage Conditions 2-8°C, sealed in dry, inert atmosphereSigma-Aldrich[3]

Troubleshooting Guide: Common Workup Issues & Solutions

This section addresses specific problems you may encounter during the workup of reactions involving this compound, organized by the stage of the procedure.

Diagram: General Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving common issues encountered after a reaction.

G cluster_0 Post-Reaction Analysis cluster_1 Workup & Extraction cluster_2 Purification & Analysis TLC_Check Run TLC/LC-MS on Crude Reaction Mixture Quench Quench Reaction TLC_Check->Quench Product Formed Extract Aqueous Extraction Quench->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine / Filter through Celite / Centrifuge Emulsion->BreakEmulsion Yes Dry Dry Organic Layer (e.g., Na2SO4) Emulsion->Dry No BreakEmulsion->Dry Concentrate Concentrate Solvent Dry->Concentrate Purify Column Chromatography Concentrate->Purify Yield_Check Low Final Yield? Purify->Yield_Check Yield_Troubleshoot Troubleshoot Yield Loss (See Table Below) Yield_Check->Yield_Troubleshoot Yes Final_Product Characterize Pure Product Yield_Check->Final_Product No Yield_Troubleshoot->Final_Product

Caption: A generalized workflow for reaction workup and troubleshooting.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Aqueous Extraction The pyridine nitrogen is protonated by acidic conditions, making the product water-soluble.Action: Before extraction, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ to a pH > 8.[4] This ensures the pyridine is in its neutral, more organosoluble form. Verification: Check the pH of the aqueous layer after neutralization. If significant product loss is suspected, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane (3x).
Persistent Emulsion During Extraction High concentrations of polar byproducts or residual high-boiling solvents (e.g., DMF, DMSO) can cause emulsions.[5] Vigorous shaking of the separatory funnel can also contribute.Action 1: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion. Action 2: If brine fails, filter the entire biphasic mixture through a pad of Celite®. Action 3: For stubborn emulsions, transfer the mixture to a centrifuge tube and spin for several minutes. Prevention: Use gentle inversions rather than vigorous shaking during extraction. If using DMF or DMSO, dilute the reaction mixture significantly with the extraction solvent (e.g., 10-20 volumes) and wash with water multiple times.[5]
Incomplete Removal of Palladium Catalyst (from Cross-Coupling)Palladium catalysts and their byproducts can be difficult to separate from pyridine-containing products due to coordination.Action 1 (Pre-Workup): After the reaction is complete, cool the mixture, dilute with a solvent like ethyl acetate, and filter it through a pad of Celite or silica gel to remove the bulk of the palladium on its solid support.[6] Action 2 (Aqueous Wash): Wash the organic layer with a 1M aqueous solution of KF if tin byproducts are present (from Stille coupling)[5], or a saturated aqueous NH₄Cl solution for copper salts.[5] For palladium, washing with an aqueous solution containing thiourea or L-cysteine can help scavenge residual metal.
Product Streaking/Tailing During Column Chromatography The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor separation and tailing.Action: Deactivate the silica gel by adding a small amount of a basic modifier to the eluent system. Typically, 0.5-2% triethylamine (Et₃N) or pyridine is sufficient.[5] This additive competitively binds to the acidic sites on the silica, allowing your product to elute more cleanly. Alternative: Use a less acidic stationary phase, such as alumina (neutral or basic) or a polymer-based column.
Appearance of a Debrominated Side Product Reductive dehalogenation can occur, replacing the C-Br bond with a C-H bond. This is a known side reaction for aryl bromides, particularly under certain catalytic (e.g., hydrogenation) or photoredox conditions.[7][8][9]Action: If debromination is undesired, carefully select reaction conditions. Avoid overly potent reducing agents or hydrogen sources. In cross-coupling reactions, ensure the catalytic cycle proceeds efficiently to favor coupling over reduction. Monitor the reaction closely by TLC or LC-MS to minimize reaction times once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced: bromine at C4 or fluorine at C5?

A: The position of the halogen is more critical than its identity in this case. The pyridine nitrogen activates the C2, C4, and C6 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance.[10] Therefore, the bromine at the activated C4 position is significantly more susceptible to SNAr than the fluorine at the C5 position, which is not activated.

Q2: I've performed a Suzuki coupling. How do I remove the boronic acid-related impurities?

A: Boronic acids and their anhydrides (boroxines) can be challenging to remove. A common and effective method is to repeatedly concentrate the crude product from methanol (MeOH) on a rotary evaporator.[5] This process forms the volatile trimethyl borate (B(OMe)₃), which is removed under vacuum. Alternatively, performing a liquid-liquid extraction with a basic aqueous wash (e.g., 1M NaOH) can help by converting the boronic acid into a water-soluble borate salt.

Q3: My reaction was run in pyridine as the solvent. What is the most efficient way to remove it before workup?

A: Pyridine has a high boiling point (115°C), making simple evaporation inefficient. The best method is azeotropic removal. Add a solvent like toluene or heptane to your crude reaction mixture and concentrate it on a rotary evaporator.[11][12] This process is typically repeated 2-3 times. The azeotrope of toluene-pyridine or heptane-pyridine has a lower boiling point than pyridine alone, allowing for its efficient removal.

Q4: Can I expect any "halogen dance" rearrangements with this molecule under strong base/litihiation conditions?

A: Yes, this is a distinct possibility. Halogen dance is a known phenomenon in dihalopyridines, where a lithiated intermediate can rearrange to a more thermodynamically stable species before being trapped by an electrophile.[13] If you are performing reactions involving strong bases like LDA or n-BuLi at low temperatures, be aware that the initial site of deprotonation or lithium-halogen exchange may not be the final position of functionalization. Careful analysis of the product isomers is crucial.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for a Cross-Coupling Reaction

This protocol assumes a palladium-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig) in a solvent like dioxane or toluene.

  • Cool and Filter: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with 5-10 volumes of ethyl acetate. Filter the mixture through a pad of Celite® to remove the solid catalyst and inorganic salts.[6] Wash the Celite® pad with additional ethyl acetate.

  • Combine and Wash: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (1x) to neutralize any acids.

    • Water (1x).

    • Saturated aqueous NaCl (brine) (1x) to remove the bulk of dissolved water.[11]

  • Dry and Concentrate: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify: Purify the resulting crude residue by flash column chromatography using a silica gel column and an appropriate eluent system (e.g., hexanes/ethyl acetate) containing 0.5-1% triethylamine to prevent product tailing.

Protocol 2: Purification via Acid-Base Extraction

This technique is useful for separating your basic pyridine product from neutral organic impurities.

  • Dissolve: Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract it with 1M aqueous HCl (3x). The basic pyridine product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Isolate Aqueous Layer: Combine the acidic aqueous layers. If desired, wash this combined aqueous layer with fresh ethyl acetate (1x) to remove any remaining neutral impurities.

  • Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >9. This deprotonates your product, causing it to precipitate or become organosoluble.

  • Final Extraction: Extract the basified aqueous layer with ethyl acetate or DCM (3x).

  • Dry and Concentrate: Combine the organic layers from the final extraction, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA) Chemistry Department.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
  • 2-Bromo-5-fluoro-4-methylpyridine. PubChem, National Center for Biotechnology Information.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions. MDPI.
  • Rate of dehalogenation of (a) 3-bromopyridine... ResearchGate.
  • Pyridine reaction workup: color change... Reddit.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides... Organic Chemistry Portal.
  • Workup: Drying Methods. University of Rochester Chemistry Department.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Process Research & Development Vol. 11 No. 5. ACS Publications.
  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions... ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines... PubMed.
  • What is best method to remove pyridine from a reaction mixture? ResearchGate.
  • Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][5] thiadiazole... ResearchGate.
  • Struggling with Suzuki Reaction. Reddit.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH).
  • Pyridine synthesis. Organic Chemistry Portal.
  • Dehalogenation. Wikipedia.
  • Arene, alkene or alkane synthesis by dehalogenation... Organic Chemistry Portal.
  • Synthesis and Late-Stage Functionalization of Complex Molecules... Journal of the American Chemical Society.

Sources

avoiding homo-coupling of boronic acids with "4-Bromo-5-fluoro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Minimize Boronic Acid Homo-coupling with 4-Bromo-5-fluoro-2-methylpyridine

Audience: Researchers, scientists, and drug development professionals

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, when working with challenging substrates such as the electron-deficient heteroaryl halide, This compound , researchers often encounter a persistent and yield-diminishing side reaction: the homo-coupling of the boronic acid partner. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to help you suppress this unwanted pathway and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homo-coupling, and why is it a significant issue with my specific substrate?

Boronic acid homo-coupling is a side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl. This process directly consumes your nucleophile, reducing the potential yield of the intended product and introducing a byproduct that can complicate purification.

With an electron-deficient electrophile like this compound, the oxidative addition step (the insertion of Pd(0) into the C-Br bond) can be sluggish. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially slowing the catalytic cycle.[2] This slower consumption of the starting materials provides a larger window of opportunity for competing side reactions, such as homo-coupling, to occur.

Q2: What are the primary mechanistic drivers of boronic acid homo-coupling?

There are two principal culprits that promote the undesired homo-coupling pathway:

  • Presence of Molecular Oxygen: Oxygen is a notorious promoter of boronic acid homo-coupling.[3][4] It can act as an oxidant in a palladium-catalyzed cycle, leading to the formation of the biaryl byproduct. Rigorous exclusion of oxygen is the single most critical step to prevent this.[5]

  • Excess Palladium(II) Species: Many common Suzuki pre-catalysts are Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). For the catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) state. This reduction can occur via a stoichiometric reaction with the boronic acid, which unfortunately generates the homo-coupled product alongside Pd(0).[5][6] While this can be a necessary evil to initiate the primary reaction, controlling the concentration of free Pd(II) is key to minimizing the damage.

Troubleshooting Guide: Diagnosing & Solving Homo-Coupling Issues

This section provides a logical workflow to identify and remedy the root cause of excessive homo-coupling in your reaction.

G start High Homocoupling Observed atmosphere Is the reaction atmosphere rigorously inert? start->atmosphere catalyst What is the palladium source (Pd(0) vs Pd(II))? atmosphere->catalyst Yes degas ACTION: Improve degassing protocol. (Sparge longer, use freeze-pump-thaw) atmosphere->degas No conditions Are the reaction conditions (ligand, base, solvent) optimized? catalyst->conditions Using Pd(0) pd0 ACTION: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reductant (e.g., K-formate). catalyst->pd0 Using Pd(II) ligand ACTION: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate cross-coupling. conditions->ligand No resolution Resolution: Minimized Homocoupling conditions->resolution Yes degas->atmosphere pd0->conditions ligand->resolution

Caption: Troubleshooting workflow for homo-coupling.

Q3: My pre-catalyst is Pd(OAc)₂. How can I mitigate the initial homo-coupling during catalyst activation?

This is a common challenge. While some homo-coupling may be unavoidable to generate the active Pd(0) catalyst, you can suppress it significantly with two key strategies:

  • Add a Sacrificial Reductant: Introducing a mild reducing agent, such as potassium formate, can reduce the Pd(II) to Pd(0) without involving the boronic acid.[5][7] This "pre-reduction" step effectively removes the Pd(II) before it has a chance to cause extensive homo-coupling.

  • Staggered Reagent Addition: A practical lab technique is to pre-heat the mixture of the palladium catalyst, base, solvent, and your electrophile (this compound) for 10-15 minutes at the reaction temperature before adding the boronic acid.[3] This can help ensure the Pd(II) is reduced and the initial oxidative addition complex is formed prior to introducing the sensitive nucleophile.

Q4: Which catalyst and ligand system is recommended for this challenging pyridine substrate?

For electron-deficient and potentially coordinating heteroaryl halides, the choice of ligand is critical. The goal is to accelerate the oxidative addition and reductive elimination steps to outcompete the homo-coupling pathway.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are the gold standard. They increase electron density on the palladium center, facilitating oxidative addition, and their steric bulk promotes the final reductive elimination step.[8] Excellent choices include:

    • SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine)[9]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Tricyclohexylphosphine (PCy₃) [10]

  • Recommended Pre-catalysts: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the above ligands, pre-formed catalysts (pre-catalysts) are often more efficient and reproducible. Consider using commercially available palladacycle pre-catalysts which are designed for high activity with challenging substrates.

Q5: How do my choices of base and solvent impact this side reaction?

The base and solvent define the reaction environment and directly influence the rates of the productive versus unproductive pathways.

  • Base Selection: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[1][11] For pyridyl substrates, moderately strong inorganic bases are often preferred to avoid undesired side reactions.

    • Good Choices: Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃).[12][13]

  • Solvent Selection: The solvent must solubilize all components and facilitate the reaction. Polar aprotic solvents are standard.[14]

    • Good Choices: 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, often with a small amount of water (e.g., 4:1 or 5:1 organic:water) to aid in dissolving the base and boronate.[13]

    • Crucial Note: Always use high-purity, anhydrous solvents (unless water is a co-solvent) and ensure they are thoroughly degassed before use. Solvent impurities can poison the catalyst.[15]

Visualizing the Competing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura cycle and the interfering homo-coupling pathway.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX Oxidative Addition ArX 4-Bromo-5-fluoro- 2-methylpyridine ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation BaseBoronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ BaseBoronic->Boronate Boronate->ArPdX ArPdR->Pd0 Reductive Elimination Product Product ArPdR->Product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homo_Coupling_Cycle PdII Pd(II) Pre-catalyst RPdX R-Pd(II)-X PdII->RPdX 1. Transmetalation Boronic1 R-B(OH)₂ Boronic1->RPdX RPdR R-Pd(II)-R RPdX->RPdR 2. Transmetalation Boronic2 R-B(OH)₂ Boronic2->RPdR Byproduct R-R (Homo-coupling) RPdR->Byproduct Pd0 Pd(0)L₂ RPdR->Pd0 Reductive Elimination Oxygen O₂ Oxygen->PdII (promotes)

Caption: The competing boronic acid homo-coupling pathway.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize homo-coupling for the reaction between this compound and a generic arylboronic acid.

Reaction: this compound + Arylboronic Acid → 4-Aryl-5-fluoro-2-methylpyridine

ComponentMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0190 mgLimiting Reagent
Arylboronic Acid1.21.2 mmolA slight excess is typical.
Pd(OAc)₂0.024.5 mgPalladium Pre-catalyst (Pd(II) source)
SPhos0.0416.4 mgBulky, electron-rich ligand
K₃PO₄2.0424 mgBase
1,4-Dioxane-4 mLSolvent
Water-1 mLCo-solvent

Step-by-Step Methodology:

  • Degassing: Place the solvent mixture (4 mL 1,4-Dioxane and 1 mL Water) in a flask and sparge with a stream of argon or nitrogen gas for at least 30 minutes to rigorously remove dissolved oxygen.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is under a completely inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

  • Pre-heating (Optional but Recommended): Stir the mixture at the desired reaction temperature (e.g., 80-90 °C) for 15 minutes before adding the boronic acid. This allows for the formation of the active catalyst.

  • Boronic Acid Addition: Add the arylboronic acid (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at 80-100 °C. Monitor the progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]
  • ResearchGate.
  • Vallejo, J. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Chevenier, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
  • Jesus, A. D., & Pilli, R. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
  • Nolan, S. P., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • Jones, A. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Jones, A. G., et al. (2023). Preformed Pd(II)
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-5-fluoro-2-methylpyridine is a versatile heterocyclic building block prized in medicinal chemistry and materials science. Its synthetic utility is derived from two distinct reactive centers: a carbon-bromine bond amenable to cross-coupling reactions and a carbon-fluorine bond highly activated towards nucleophilic aromatic substitution (SNAr). However, harnessing the full potential of this substrate requires a nuanced understanding of how reaction solvents dictate reactivity and selectivity. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common experimental challenges and answering frequently asked questions related to solvent effects in reactions involving this key intermediate.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of this compound and the critical role of the solvent environment.

Q1: What are the primary reactive sites on this compound, and how do solvents influence their reactivity?

Answer: The molecule has two key positions for functionalization: the bromine at C4 and the fluorine at C5.

  • C4-Bromine Bond: This site is the primary handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The solvent's main role here is to facilitate the dissolution of all reaction components (substrate, catalyst, base, and coupling partner) and to stabilize the catalytic intermediates. Aprotic solvents of varying polarity are typically employed.

  • C5-Fluorine Bond: The fluorine atom is positioned meta to the ring nitrogen. While the nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack, the electronic landscape of this specific isomer makes the C-F bond a potential site for nucleophilic aromatic substitution (SNAr) under certain conditions, although less activated than halogens at the 2-, 4-, or 6-positions. For SNAr, the solvent's ability to stabilize the charged Meisenheimer complex intermediate is paramount. Polar aprotic solvents are highly effective in this regard.

The choice of reaction type (cross-coupling vs. SNAr) is the first and most critical decision, which then dictates the logical selection of a solvent system.

Q2: How do I choose between a polar protic, polar aprotic, and nonpolar aprotic solvent for my reaction?

Answer: The choice is dictated by the reaction mechanism you aim to promote.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for Nucleophilic Aromatic Substitution (SNAr) . They excel at solvating cations while leaving the anionic nucleophile "bare" and highly reactive. This dramatically accelerates the rate-determining step of many SNAr reactions—the initial nucleophilic attack.

  • Aprotic Solvents (Polar and Nonpolar, e.g., 1,4-Dioxane, Toluene, THF): These are the workhorses for Palladium-Catalyzed Cross-Coupling Reactions . Their primary function is to provide a medium that can dissolve the organic substrate and the lipophilic catalyst complex. Toluene is excellent for many Buchwald-Hartwig reactions, while ethereal solvents like dioxane and THF are common in both Suzuki and Buchwald-Hartwig chemistry.[1][2] Their inability to form strong hydrogen bonds prevents deactivation of the nucleophilic species involved in the catalytic cycle.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents are generally avoided in SNAr reactions involving this compound because they can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction significantly.[3] However, they are frequently used as a co-solvent in Suzuki-Miyaura couplings . A mixture like dioxane/water or toluene/water is common, as the water helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required to activate the boronic acid for transmetalation.[4][5]

Q3: What are the most common classes of reactions for this substrate, and what are the typical starting solvent systems?

Answer: Three main reaction classes dominate the functionalization of this scaffold. The following table provides a starting point for solvent selection.

Reaction TypeTarget BondTypical Solvent System(s)Rationale & Causality
Suzuki-Miyaura Coupling C4-Aryl/Vinyl1,4-Dioxane/H₂O; Toluene/H₂OThe organic solvent dissolves the substrate and catalyst, while water dissolves the inorganic base, facilitating the crucial transmetalation step.[2][4]
Buchwald-Hartwig Amination C4-NitrogenToluene; 1,4-Dioxane; THFThese aprotic solvents effectively dissolve the substrate, amine, and palladium-ligand complex without interfering with the catalytic cycle.[1][6]
Nucleophilic Aromatic Substitution (SNAr) C5-Nu (O, N, S)DMSO; DMFThese polar aprotic solvents stabilize the charged intermediate and accelerate the substitution reaction, typically at the more activated C-F bond if a suitable nucleophile is used.[7]

Section 2: Troubleshooting Guides for Common Reactions

This section provides specific advice for overcoming common issues encountered during experimentation, with a focus on solvent-related causes and solutions.

Focus: Suzuki-Miyaura Coupling

Answer: Yes, the solvent system is a frequent culprit. Here are several troubleshooting steps:

  • Check Solubility: Visually inspect your reaction mixture at room temperature and at the target reaction temperature. If any of the key reagents (especially the base or boronic acid) appear insoluble, the reaction will be slow. For highly polar substrates, switching from toluene to a more polar solvent like dioxane or DMF might be beneficial.[2]

  • Ensure Proper Degassing: Palladium(0) catalysts are sensitive to oxidation. The solvent must be rigorously degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-30 minutes or by using several freeze-pump-thaw cycles.[5] Failure to do so is a leading cause of catalyst deactivation and reaction failure.

  • Verify the Role of Water: In biphasic systems (e.g., dioxane/water), the phase transfer of the activated boronate species to the organic phase is critical. Insufficient mixing or an incorrect solvent ratio can stall the reaction. Ensure vigorous stirring. If your boronic acid is hydrophobic, a surfactant or a different solvent system may be required.

Focus: Buchwald-Hartwig Amination

Answer: Low yields in this reaction are often traced back to the solvent's properties and purity.

  • Solvent Purity and Anhydrous Conditions: The strong bases used in this reaction (e.g., NaOt-Bu, LHMDS) are extremely sensitive to moisture. Use of high-purity, anhydrous solvents is non-negotiable. Solvents should be sourced from a sealed bottle or freshly distilled/passed through a solvent purification system.

  • Solvent Polarity and Base Solubility: The solubility of the base is critical. Sodium tert-butoxide (NaOt-Bu) has limited solubility in toluene but is more soluble in THF or dioxane. If your reaction is stalling, consider switching to a solvent that better dissolves the base, or use a more soluble base like LHMDS.[1]

  • Reaction Temperature: The boiling point of the solvent dictates the maximum temperature of the reaction. While many modern catalyst systems work at or near room temperature, some less reactive aryl bromides may require heating. Toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) allow for higher reaction temperatures than THF (b.p. 66 °C).

Focus: Nucleophilic Aromatic Substitution (SNAr)

Answer: This is a classic sign of using a suboptimal solvent. To accelerate an SNAr reaction, you must use a polar aprotic solvent .

  • The Rationale: The rate-determining step in most SNAr reactions is the formation of a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents like DMSO and DMF have large dipole moments and can stabilize this charged intermediate, thus lowering the activation energy of the reaction.[7] In contrast, nonpolar solvents like toluene cannot provide this stabilization, and protic solvents like ethanol will cage the nucleophile in a solvent shell via hydrogen bonding, drastically reducing its reactivity.[3]

  • Troubleshooting Step: If your reaction is slow in a solvent like THF or acetonitrile, switching to DMSO or DMF will almost certainly provide a significant rate enhancement.

Section 3: Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Via syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[4]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Self-Validation: A parallel reaction conducted without the palladium catalyst should show no product formation, confirming the catalytic nature of the transformation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.[6]

  • Seal the tube and heat the reaction to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Self-Validation: The absence of product in a control reaction lacking the phosphine ligand would demonstrate its essential role in the catalytic cycle.

Section 4: Visual Guides

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Desired Transformation? reaction_type Reaction Type start->reaction_type cross_coupling Palladium-Catalyzed Cross-Coupling reaction_type->cross_coupling C-C or C-N bond snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-O, C-N, C-S bond (via substitution) suzuki Suzuki-Miyaura cross_coupling->suzuki Boronic Acid Partner buchwald Buchwald-Hartwig cross_coupling->buchwald Amine Partner solvent_snar Solvent Choice: DMSO, DMF, NMP (Polar Aprotic) snar->solvent_snar solvent_suzuki Solvent Choice: 1,4-Dioxane/H₂O Toluene/H₂O suzuki->solvent_suzuki solvent_buchwald Solvent Choice: Toluene, Dioxane, THF (Anhydrous) buchwald->solvent_buchwald

Caption: Decision tree for initial solvent selection.

Diagram 2: Simplified Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex Ar = 4-(5-fluoro-2-methylpyridinyl) X = Br transmetal Transmetalation (R-B(OR)₂ + Base) pd2_complex->transmetal pd2_ar_r Ar-Pd(II)L₂-R transmetal->pd2_ar_r red_elim Reductive Elimination pd2_ar_r->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-R) red_elim->product solvent_context Solvent Role: - Dissolves all species - H₂O co-solvent dissolves base,  facilitating transmetalation

Caption: The role of solvent in the Suzuki-Miyaura cycle.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Buriki, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
  • PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-Bromo-5-fluoro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of ligand selection and reaction optimization for this specific substrate. Here, we synthesize fundamental mechanistic principles with practical, field-proven insights to help you troubleshoot common issues and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for palladium-catalyzed cross-coupling?

A1: The reactivity of this compound is governed by a combination of electronic and steric factors. The pyridine nitrogen atom can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes that hinder catalytic turnover. Furthermore, the pyridine ring is rendered electron-deficient by the electronegative fluorine atom and the nitrogen heteroatom, which influences the rate of oxidative addition. While the C-Br bond is generally more reactive than a C-Cl bond, the electronic nature of the ring can make this step more challenging than with simple aryl bromides.[1][2][3]

Q2: How do the fluoro and methyl substituents influence the reactivity?

A2: The substituents create a push-pull electronic effect. The fluorine atom at the 5-position is strongly electron-withdrawing via induction, which generally makes the C-Br bond at the 4-position more susceptible to oxidative addition by an electron-rich Pd(0) center. Conversely, the methyl group at the 2-position is weakly electron-donating. This electronic tug-of-war modulates the electron density of the aromatic ring and can influence both the oxidative addition and reductive elimination steps of the catalytic cycle. Understanding this balance is key to selecting the appropriate ligand.

Q3: Which palladium-catalyzed reactions are most commonly performed with this substrate?

A3: The most prevalent and synthetically useful transformations for this substrate are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters, creating biaryl structures.

  • Buchwald-Hartwig Amination: For C-N bond formation with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to arylalkyne scaffolds.[4]

Each of these reactions requires a tailored approach to ligand and catalyst selection for optimal results.

Ligand Selection Philosophy: A Mechanistic Approach

The success of any cross-coupling reaction with this substrate hinges on the choice of phosphine ligand. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For an electron-deficient heteroaryl halide like this compound, the ideal ligand should possess specific characteristics.

  • Electron-Rich: To increase the electron density on the palladium center, which promotes the oxidative addition of the C-Br bond. This is often the rate-limiting step for aryl bromides.[5][6]

  • Sterically Bulky: To promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Bulkiness also accelerates the final reductive elimination step and can suppress the formation of undesired side products.[1][5][6]

This leads us to the general recommendation of biaryl monophosphine ligands , often referred to as "Buchwald ligands," as a first-line choice for this class of substrate.[1][7]

Decision Tree for Initial Ligand Selection

Here is a simple decision tree to guide your initial ligand choice for different cross-coupling reactions.

LigandSelection Substrate Substrate: This compound CouplingType Select Coupling Type Substrate->CouplingType Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Amine Sonogashira Sonogashira (C-C, alkyne) CouplingType->Sonogashira Terminal Alkyne Ligand_SPhos SPhos / XPhos (General, robust) Suzuki->Ligand_SPhos Buchwald->Ligand_SPhos Ligand_RuPhos RuPhos / BrettPhos (For hindered amines) Buchwald->Ligand_RuPhos Sterically demanding coupling partner Ligand_PPh3 PPh3 / P(t-Bu)3 (Classic, less hindered) Sonogashira->Ligand_PPh3

Caption: A decision-making workflow for initial ligand selection.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low or No Yield of the Desired Biaryl Product

Potential Cause Explanation & Troubleshooting Steps
1. Catalyst Inhibition/Deactivation The pyridine nitrogen can bind to the Pd center, inhibiting catalysis. Solution: Use bulky biaryl phosphine ligands (e.g., SPhos, XPhos) that favor the formation of monoligated Pd(0) species, which are less susceptible to N-coordination.[1][7]
2. Inefficient Oxidative Addition Despite the electron-withdrawing fluorine, the overall electron deficiency of the pyridine ring can make oxidative addition challenging. Solution: Ensure your ligand is sufficiently electron-rich. SPhos and XPhos are excellent starting points. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a G3/G4 precatalyst to ensure the active catalyst is generated efficiently.[1][2]
3. Protodeboronation of Boronic Acid The boronic acid coupling partner can be degraded to the corresponding arene, especially in the presence of water and certain bases. Solution: Use anhydrous solvents and consider a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃. If the problem persists, switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).
4. Inappropriate Base/Solvent The choice of base is critical for activating the boronic acid for transmetalation.[6] Solution: K₂CO₃ or K₃PO₄ are common starting points. Screen different bases (e.g., Cs₂CO₃, Na₂CO₃). Solvents like 1,4-dioxane/water or toluene/water mixtures are standard, but ensure they are thoroughly degassed to prevent catalyst oxidation.
Comparative Data: Ligand Performance in Suzuki Couplings of Halopyridines *
LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Notes
SPhos Pd₂(dba)₃K₃PO₄TolueneRT - 80>90Excellent for electron-deficient and sterically hindered substrates.[1]
XPhos Pd(OAc)₂K₃PO₄Dioxane/H₂O100>90Highly active and versatile for a broad range of aryl halides.[1]
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8050-70"Classic" ligand, often less effective for challenging substrates.
dppf Pd(dppf)Cl₂K₂CO₃DMF/H₂O10070-85Good for many heteroaryl couplings, but may be less effective than biaryl phosphines here.[2]
*Yields are representative for similar electron-deficient bromopyridine substrates and should be used as a guide for optimization.
Guide 2: Buchwald-Hartwig Amination

Issue: Low C-N Coupling Yield or Significant Side Products

Potential Cause Explanation & Troubleshooting Steps
1. Incompatible Base Strong alkoxide bases like NaOtBu are common but can be incompatible with base-sensitive functional groups. Solution: NaOtBu is a good first choice. If functional groups are sensitive, switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which may require a more active catalyst system (e.g., a Buchwald G3/G4 precatalyst) or higher temperatures.[8][9]
2. Hydrodehalogenation (Hdh) Replacement of the bromine with a hydrogen atom is a common side reaction, especially with electron-deficient substrates. Solution: This can be caused by trace water or other proton sources. Ensure strictly anhydrous conditions. Sometimes, changing the ligand can suppress this pathway. Ligands like Xantphos have been shown to be effective in some cases.[10]
3. Catalyst Poisoning by Amine Some primary amines can form stable, inactive bis-ligated Pd(II) complexes, stalling the catalytic cycle. Solution: Use a bulky biaryl phosphine ligand (e.g., RuPhos, BrettPhos) that disfavors the formation of such species.[8]
4. Steric Hindrance Coupling with bulky secondary amines can be slow. Solution: Employ a ligand designed for sterically demanding couplings, such as RuPhos or BrettPhos. These ligands have steric profiles that facilitate both oxidative addition and reductive elimination with hindered partners.[8]
Guide 3: Sonogashira Coupling

Issue: Low Yield or Homocoupling of the Alkyne (Glaser Coupling)

Potential Cause Explanation & Troubleshooting Steps
1. Inefficient Catalyst System The classic Pd/Cu co-catalyzed system is generally effective. Solution: A common system is Pd(PPh₃)₂Cl₂ with a CuI co-catalyst. PPh₃ is often a suitable ligand. An amine base like Et₃N or i-Pr₂NH typically serves as both the base and a solvent.[4][11][12]
2. Oxygen-Induced Homocoupling The presence of oxygen promotes the oxidative homocoupling of the terminal alkyne, a major side reaction. Solution: Rigorous degassing of all solvents and reagents is critical. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[11]
3. Catalyst Deactivation The pyridine nitrogen can interfere, as with other couplings. Solution: While PPh₃ is standard, if yields are poor, consider screening other phosphine ligands. Ensure the palladium precursor is of high quality.
4. Low Reactivity The C-Br bond may not be activating efficiently under standard Sonogashira conditions. Solution: Increase the reaction temperature (typically 80-100 °C). Ensure the amine base is in sufficient excess. Some protocols for challenging substrates use DMF as a solvent, which can improve solubility and reaction rates.[4][13]

Experimental Protocols & Workflows

General Palladium Cross-Coupling Catalytic Cycle

CatalyticCycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)L₂(X) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Ar-Pd(II)L₂(R) PdII_OA->PdII_TM Transmetalation (R-M) PdII_TM->Pd0 Reductive Elimination (Ar-R) ArR Ar-R (Product) MX M-X (Byproduct) ArX Ar-X (Substrate) RM R-M (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and requires optimization for specific boronic acids.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires optimization for the specific amine.

  • Reagent Preparation: To an oven-dried sealable reaction tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.

  • Reactant Addition: Under a positive flow of argon, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.2 M) via syringe.

  • Reaction: Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol.

Troubleshooting Workflow: Low Reaction Yield

Troubleshooting Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Substrate, Pd source, Ligand, Base) Start->Check_Reagents Check_Reagents->Start Reagents Bad Check_Conditions Check Reaction Conditions (Anhydrous? Degassed? Temp?) Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Bad Screen_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Conditions->Screen_Ligand Conditions OK Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Success Reaction Optimized Screen_Solvent->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Why C–N and C–O Couplings?. Macmillan Group.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). NIH.
  • Electronic and steric dependence of oxidative addition. X = Cl or Br. ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
  • Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Preparation method of fluoropyridine compounds. Google Patents.
  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics - ACS Publications.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. NIH.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Theoretical design of new ligands to boost reaction rate and selectivity in palladium-catalyzed aromatic fluorination. PubMed.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... ResearchGate.
  • MIT Open Access Articles In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
  • Palladium-Catalyzed Allylic C−H Fluorination. The Doyle Group.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthetic utility and reactivity of 4-Bromo-5-fluoro-2-methylpyridine against other common halopyridines. The insights and data presented herein are designed to empower chemists to make informed decisions in catalyst selection, reaction optimization, and the strategic design of synthetic routes for complex molecular targets.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry. This compound (CAS 1211590-24-7) is a particularly valuable building block, offering multiple, orthogonally reactive sites for diversification.[2] The strategic placement of the methyl, fluoro, and bromo substituents creates a unique electronic and steric environment that dictates its reactivity. Understanding how this specific substitution pattern influences its performance in key transformations, compared to simpler halopyridines, is critical for its effective utilization.

This guide will dissect the reactivity of this compound in two major classes of reactions pivotal to drug discovery: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

The Theoretical Basis of Halopyridine Reactivity

The reactivity of a halopyridine is governed by a delicate interplay of electronic and steric factors. The pyridine ring is inherently electron-deficient, which facilitates both oxidative addition in cross-coupling cycles and nucleophilic attack in SNAr reactions.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The reactivity is thus dominated by the C-X bond dissociation energy, leading to a general reactivity trend of I > Br > OTf > Cl .[3] For this reason, bromopyridines are often preferred substrates over the more economical but less reactive chloropyridines, as they provide a good balance of reactivity and stability.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactivity is governed by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex and its facility as a leaving group.[4] The rate-determining step is the initial attack of the nucleophile.[5] Highly electronegative substituents, like fluorine, strongly polarize the C-X bond and stabilize the anionic intermediate through the inductive effect.[4] This results in a reactivity trend of F > Cl > Br > I , making fluoropyridines exceptionally reactive substrates for SNAr.[6][7]

In this compound, the electron-donating methyl group at C2 slightly deactivates the ring, while the strongly electron-withdrawing fluorine at C5 significantly influences the electronic character of the adjacent C4-Br bond, modulating its reactivity in complex ways.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds.[3] The reactivity of the C4-Br bond in our target molecule is robust, often providing excellent yields under standard conditions.

Mechanism Overview: Suzuki-Miyaura Catalytic Cycle The reaction proceeds via oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 LnPd(0) pd2_complex R¹-Pd(II)(X)-Ln pd0->pd2_complex pd2_trans R¹-Pd(II)(R²)-Ln pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination r1x R¹-X (Halopyridine) r1x->pd2_complex Oxidative Addition r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[9]
2-Bromo-5-fluoropyridine Phenylboronic acidPd catalyst----[10]
5-Bromo-2-methylpyridin-3-amine Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[11]
3-Bromopyridine Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF150 (MW)High[12]
3-Chloropyridine Phenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF150 (MW)Lower than Bromo[12]

Expert Analysis: The C4-Br bond in this compound is highly susceptible to oxidative addition, leading to high-yield Suzuki couplings under relatively standard conditions, such as with Pd(PPh₃)₄.[9] Its reactivity is comparable to other activated bromopyridines. When compared to chloropyridines, this compound offers significantly higher reactivity, obviating the need for the more complex, electron-rich, and bulky phosphine ligands (like SPhos or XPhos) that are often required to activate the stronger C-Cl bond.[1][12] This makes it a more reliable and versatile substrate for rapid library synthesis.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[13] The reaction couples an aryl halide with a primary or secondary amine.[14][15]

Comparative Performance Data

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene11085-98[15]
2-Bromopyridine Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[16]
Aryl Bromide PiperazineGen 1 Pd PrecatalystNaOtBu-80Quantitative[13]
Aryl Chloride Primary AminePd catalyst--MildHigh[17]

Expert Analysis: While specific data for the Buchwald-Hartwig amination of this compound is not prevalent in the provided search results, its reactivity can be confidently extrapolated from data on other bromopyridines. The C-Br bond is readily activated by common palladium/phosphine ligand systems.[15][16] Compared to analogous chloropyridines, this compound would be expected to react under milder conditions and with a broader range of amines, including less nucleophilic ones. The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate ligand, which is dictated by the steric and electronic properties of both the halopyridine and the amine coupling partner.[18][19]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of both a bromine and a fluorine atom on the pyridine ring introduces a critical question of regioselectivity in SNAr reactions.

The Decisive Factors: Leaving Group Ability vs. Ring Activation

  • Ring Position Activation: Nucleophilic attack on the pyridine ring is most favorable at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5][20]

  • Leaving Group Aptitude: As previously discussed, in SNAr, the reactivity order is F > Cl > Br > I.[20] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine, stabilizing the transition state.[4]

For this compound, the fluorine is at the C5 position, while the bromine is at the C4 position. The C4 position is highly activated toward nucleophilic attack. Despite bromine being an inferior leaving group to fluorine in the context of SNAr, its position on the ring is electronically favored for attack. However, the extreme reactivity enhancement provided by a fluorine substituent often dominates. For a similar isomer, 2-Bromo-4-fluoro-5-methylpyridine, nucleophilic attack occurs preferentially at the 4-position, displacing the fluoride ion.[20] This is due to the C4 position's activation by the ring nitrogen and the superior leaving group ability of fluorine in SNAr reactions.

SNAr_Regioselectivity cluster_snar SNAr on this compound start This compound + Nucleophile (Nu⁻) path_c4 Attack at C4 (Br) start->path_c4 path_c5 Attack at C5 (F) start->path_c5 intermediate_c4 Meisenheimer Intermediate (Charge on N possible) path_c4->intermediate_c4 Favored Position intermediate_c5 Meisenheimer Intermediate (No charge on N) path_c5->intermediate_c5 Disfavored Position product_c4 4-Nu-5-fluoro-2-methylpyridine intermediate_c4->product_c4 Eliminate Br⁻ product_c5 4-Bromo-5-Nu-2-methylpyridine intermediate_c5->product_c5 Eliminate F⁻

Caption: Logical flow of regioselectivity in SNAr reactions.

Expert Analysis: For this compound, nucleophilic attack will overwhelmingly favor the C4 position due to the resonance stabilization involving the ring nitrogen. This will lead to the displacement of the bromide. While fluorine is a better leaving group in principle for SNAr, the positional activation at C4 is the dominant factor. This regioselectivity allows for the selective introduction of nucleophiles at the C4 position, leaving the C5-fluoro and C2-methyl groups untouched, which can be valuable for subsequent synthetic manipulations.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound.

Objective: To synthesize 4-phenyl-5-fluoro-2-methylpyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (4 mL)

  • Water (1 mL)

  • Anhydrous, degassed solvents

Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow prep 1. Preparation - Add solids to Schlenk flask - (Halopyridine, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) prep->inert solvents 3. Add Solvents - Add degassed Toluene and Water inert->solvents reaction 4. Reaction - Heat to 90 °C with stirring - Monitor by TLC/LC-MS solvents->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine reaction->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify characterize 7. Characterization - NMR, MS purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Strategic Outlook

This compound emerges as a highly versatile and reactive building block.

  • In Cross-Coupling: Its C4-Br bond displays canonical reactivity for a bromopyridine, readily participating in high-yielding Suzuki and Buchwald-Hartwig reactions under standard conditions without requiring the specialized, costly ligands often needed for chloropyridines.

  • In Nucleophilic Aromatic Substitution: The molecule exhibits predictable regioselectivity, favoring nucleophilic attack at the electronically activated C4 position to displace bromide. This provides a reliable method for introducing a diverse range of nucleophiles, leaving the fluorine atom available for other potential transformations.

The predictable and robust reactivity at the C4-Br position, combined with the distinct electronic influence of the fluoro and methyl substituents, makes this compound a superior choice for complex synthesis and library generation in drug discovery programs. Its use can streamline synthetic routes, improve reliability, and provide multiple avenues for molecular diversification.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: 4-Bromo-5-fluoro-2-methylpyridine vs. 4-Chloro-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa and lipophilicity make them privileged structures in a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] This powerful transformation is instrumental in the construction of complex biaryl and heteroaryl structures that are often the core of novel therapeutic agents.

This guide provides an in-depth, objective comparison of two key building blocks, 4-Bromo-5-fluoro-2-methylpyridine and 4-Chloro-5-fluoro-2-methylpyridine , in the context of the Suzuki-Miyaura coupling. We will delve into the fundamental principles governing their reactivity, present supporting data from analogous systems, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic campaigns.

Head-to-Head Comparison: Reactivity, Catalyst Choice, and Expected Outcomes

The choice between a bromo- or chloro-substituted pyridine derivative for a Suzuki coupling is a critical decision that balances reactivity, cost, and the specific demands of the synthetic route. The fundamental difference lies in the carbon-halogen bond strength, which directly impacts the rate-determining step of the catalytic cycle: oxidative addition.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-Br bond is more readily cleaved by the palladium(0) catalyst than the stronger C-Cl bond, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.[3]

Data Presentation: A Comparative Overview

The following table illustrates the expected differences in reaction conditions and yields when coupling our two target molecules with a representative arylboronic acid. This data is synthesized from literature precedents on similar halopyridines and serves as a practical guide for what a researcher might expect.

FeatureThis compound4-Chloro-5-fluoro-2-methylpyridine
Relative Reactivity HigherLower
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes (e.g., PEPPSI-IPr)
Typical Reaction Conditions Milder (e.g., 80-100 °C)More forcing (e.g., 100-120 °C)
Expected Yield Range Good to Excellent (80-95%)Moderate to Good (60-85%)*
Key Advantage Higher reactivity, milder conditionsLower cost, readily available

*Yields for the chloro-derivative are highly dependent on the use of a highly active, specialized catalyst system.

Mechanism and Rationale: A Deeper Dive into the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding the key steps is crucial to appreciating the differing reactivity of our two substrates.

Suzuki_Coupling_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex R-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation pd2_aryl R-Pd(II)(Ar)L₂ tm->pd2_aryl re Reductive Elimination product R-Ar (Product) re->product product->pd0 Catalyst Regeneration aryl_halide Ar-X (4-Halo-5-fluoro-2-methylpyridine) aryl_halide->oa Rate-determining step boronic_acid R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical oxidative addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the pyridine. As previously discussed, the weaker C-Br bond of this compound allows this step to proceed more readily and under milder conditions than the stronger C-Cl bond of its chloro-counterpart.

For the less reactive 4-chloro-5-fluoro-2-methylpyridine, overcoming the higher activation energy of the oxidative addition step necessitates the use of more sophisticated catalyst systems.[4] These often feature bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands enhance the electron density on the palladium center, promoting its insertion into the robust C-Cl bond.

Experimental Protocols: From Theory to Practice

The following are detailed, representative protocols for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. These serve as a robust starting point for optimization.

Protocol 1: Suzuki Coupling of this compound

Protocol_Bromo start Start setup Reaction Setup: - this compound (1.0 equiv) - Phenylboronic acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(dppf)Cl₂ (3 mol%) - 1,4-Dioxane/H₂O (4:1) start->setup degas Degas Mixture (e.g., Argon sparging for 15 min) setup->degas heat Heat to 90 °C degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 4-Phenyl-5-fluoro-2-methylpyridine purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL), previously degassed by argon sparging for 15 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-5-fluoro-2-methylpyridine.

Protocol 2: Suzuki Coupling of 4-Chloro-5-fluoro-2-methylpyridine

Protocol_Chloro start Start setup Reaction Setup: - 4-Chloro-5-fluoro-2-methylpyridine (1.0 equiv) - Phenylboronic acid (1.5 equiv) - K₃PO₄ (3.0 equiv) - Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) - Toluene/H₂O (10:1) start->setup degas Degas Mixture (e.g., Argon sparging for 15 min) setup->degas heat Heat to 110 °C degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 4-Phenyl-5-fluoro-2-methylpyridine purify->product

Caption: Experimental workflow for the Suzuki coupling of 4-Chloro-5-fluoro-2-methylpyridine.

Step-by-Step Methodology:

  • In a glovebox, to a dry Schlenk tube, add 4-chloro-5-fluoro-2-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%).

  • Seal the tube, remove from the glovebox, and add degassed toluene (10 mL) and deionized water (1 mL) via syringe.

  • Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-5-fluoro-2-methylpyridine.

Conclusion: A Strategic Choice for the Synthetic Chemist

The selection between this compound and 4-chloro-5-fluoro-2-methylpyridine for Suzuki-Miyaura cross-coupling is a strategic decision guided by a trade-off between reactivity and cost. The bromo-derivative offers the advantage of higher reactivity, allowing for milder reaction conditions and often simpler, more traditional catalyst systems, which can be crucial in the synthesis of complex and sensitive molecules.[3]

Conversely, the chloro-analog is a more economical starting material, a significant consideration for large-scale synthesis. However, its successful implementation requires a judicious choice of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, and potentially more forcing reaction conditions.[5] The continuous evolution of catalyst technology is progressively narrowing the reactivity gap, making chloropyridines increasingly viable substrates in modern organic synthesis.

Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for reaction efficiency and substrate compatibility with economic considerations.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Bellina, F., & Rossi, R. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 62(32), 7577-7613. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross‐Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 665-671. [Link]
  • Oh-oka, H., & Ikawa, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Gáspár, A., & Csenkei, G. (2007). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. ARKIVOC, 2007(14), 180-191. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 45(6), 936-946. [Link]
  • Rasool, N., Noreen, M., Gull, Y., Mubarak, M. S., & Ahmad, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Am Ende, C. W., & De Vicente, J. (2014). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Journal of the American Chemical Society, 136(45), 15838-15841. [Link]
  • Nagy, V., & Kollár, L. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4995. [Link]
  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Topics in Current Chemistry, 219, 11-59. [Link]
  • Štefane, B., & Požgan, F. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 19(9), 14699-14717. [Link]
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to 4-Bromo-5-fluoro-2-methylpyridine and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for optimizing drug candidates. This guide provides an in-depth, objective comparison of 4-Bromo-5-fluoro-2-methylpyridine and its non-fluorinated counterpart, 4-Bromo-2-methylpyridine . We will explore how the introduction of a single fluorine atom can profoundly alter the physicochemical properties, reactivity, and, ultimately, the pharmaceutical potential of this versatile pyridine building block. This analysis is supported by a synthesis of established principles, available experimental data, and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

The "Fluorine Effect": A Paradigm Shift in Physicochemical Properties

The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of electronic and physical changes within a molecule. These alterations, collectively known as the "fluorine effect," are pivotal in enhancing the drug-like properties of a compound.

Modulation of Basicity (pKa)
Enhanced Metabolic Stability

A primary driver for the use of fluorine in drug design is the increased metabolic stability it confers. The carbon-fluorine bond is exceptionally strong (bond energy of ~472 kJ/mol) and is resistant to cleavage by metabolic enzymes like cytochrome P450.[2] In the case of this compound, the fluorine atom can block a potential site of metabolic oxidation, leading to a longer in vivo half-life and improved bioavailability compared to its non-fluorinated analog.[3][4]

Impact on Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also influenced by fluorination. While the effect of a single fluorine atom can be variable, it generally increases lipophilicity. This can enhance a molecule's ability to cross cellular membranes, a desirable trait for many drug candidates.

Data Summary: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and 4-Bromo-2-methylpyridine, highlighting the impact of fluorination.

PropertyThis compound4-Bromo-2-methylpyridineImpact of Fluorination
Molecular Formula C₆H₅BrFNC₆H₆BrNAddition of one fluorine atom
Molecular Weight 190.01 g/mol [5]172.02 g/mol [6]Increased molecular weight
Appearance Solid or semi-solidLight yellow liquid[2]Change in physical state
Boiling Point Not available~76°C at 14 mmHg[2]Expected to be higher
Density Not available~1.450 g/cm³[2]Expected to be higher
pKa (Predicted) Expected to be < 4.38~4.38[1]Decreased basicity
Metabolic Stability EnhancedLowerIncreased resistance to metabolism
Lipophilicity (LogP) HigherLowerIncreased lipophilicity

Reactivity in Cross-Coupling Reactions: A Synthetic Perspective

Both this compound and its non-fluorinated analog are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 4-position provides a handle for the introduction of a wide array of substituents.

The electronic changes induced by the fluorine atom in this compound can influence its reactivity in these transformations. The electron-withdrawing nature of fluorine can make the carbon-bromine bond more susceptible to oxidative addition to the palladium(0) catalyst, potentially leading to faster reaction rates. However, the overall electron-deficient nature of the fluorinated ring might also affect the subsequent steps of the catalytic cycle.

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a fundamental tool for creating carbon-carbon bonds.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup: - Bromopyridine - Boronic Acid - Palladium Catalyst - Base - Solvent inert Inert Atmosphere (Nitrogen or Argon) start->inert heating Heating and Stirring inert->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

To facilitate the practical application of these building blocks, detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-4-methylpyridine derivative.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methylpyridine

Materials:

  • 4-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.)[7]

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)[7]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Bromo-2-methylpyridine and the arylboronic acid in toluene.

  • Add the Pd(OAc)₂, PPh₃, and an aqueous solution of Na₂CO₃.

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the 2-aryl-4-methylpyridine product.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Aryl_R Ar-Pd(II)L₂(R) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion: The Strategic Advantage of Fluorination

The comparative analysis of this compound and its non-fluorinated analog underscores the profound impact of a single fluorine atom. The introduction of fluorine enhances key drug-like properties, most notably metabolic stability and modulated basicity, which are critical for the development of effective and safe pharmaceuticals. While the non-fluorinated analog remains a valuable synthetic intermediate, the fluorinated version offers a strategic advantage for researchers aiming to overcome common challenges in drug discovery, such as rapid metabolism. The choice between these two building blocks will ultimately depend on the specific goals of the research program, but the "fluorine advantage" is a compelling consideration for the design of next-generation therapeutics.

References

  • The Chemical Properties and Reactivity of 4-Bromo-2-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Bromo-2-methylpyridine 96 22282-99-1. (n.d.). Sigma-Aldrich.
  • 22282-99-1, 4-Bromo-2-methylpyridine Formula. (n.d.). ECHEMI.
  • 4-Bromo-2-methylpyridine | 22282-99-1. (2025). ChemicalBook.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • 4-Bromo-2-methylpyridine CAS#: 22282-99-1. (n.d.). ChemicalBook.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). Benchchem.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Improving the stability of 4-Bromo-2-methylpyridine in solution. (2025). Benchchem.
  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. (n.d.). ChemicalBook.
  • 4-Bromo-2-methylpyridine. (n.d.). TargetMol.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 4-Bromo-2-methylpyridine 22282-99-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • 4-Bromo-2-methylpyridine (4-Bromo-2-picoline) | Biochemical Reagent. (n.d.). MedChemExpress.
  • 4-Bromo-2-fluoro-5-methylpyridine | 1227577-02-7. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. (2025). Benchchem.
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
  • 5-Bromo-2-fluoro-4-methyl-pyridine | 864830-16-0. (2025). ChemicalBook.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of fluorinated pyridine scaffolds is a critical step in the synthesis of novel molecular entities with tailored properties. The strategic introduction of aryl and amino moieties to the pyridine core can significantly influence a compound's biological activity and physicochemical characteristics. Among the myriad of available building blocks, 4-Bromo-5-fluoro-2-methylpyridine stands out as a versatile intermediate, primed for diversification through palladium-catalyzed cross-coupling reactions.

This guide offers an in-depth comparison of common palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. Drawing upon experimental data from analogous systems and established principles of catalysis, we will explore the nuances of catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

The Strategic Importance of Cross-Coupling this compound

The this compound scaffold is of particular interest due to the distinct electronic environment of the pyridine ring. The fluorine atom at the 5-position and the methyl group at the 2-position modulate the reactivity of the C4-Br bond, influencing the efficiency of palladium-catalyzed cross-coupling reactions. The ability to selectively introduce a diverse range of substituents at the 4-position opens avenues for the rapid generation of compound libraries for drug discovery and the development of advanced materials.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely employed method for the formation of C-C bonds, typically between an organohalide and a boronic acid or ester.[1] The choice of palladium catalyst and ligand is paramount for achieving high yields and broad substrate scope.

While direct comparative studies on this compound are limited in the literature, data from structurally similar substrates provide valuable insights into expected catalyst performance. For instance, the Suzuki-Miyaura coupling of the closely related 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid has been reported to proceed in a high yield of 92%.[2] This result suggests that the fluorinated bromomethylpyridine core is amenable to efficient cross-coupling.

Based on established trends in palladium catalysis, we can extrapolate the expected performance of various catalyst systems for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids.

Table 1: Comparison of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigandBaseSolventExpected YieldKey Considerations
System 1: The Workhorse
Pd(PPh₃)₄PPh₃ (in situ)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OGood to ExcellentReadily available, cost-effective, and effective for a range of arylboronic acids.[3] May require higher catalyst loadings for challenging substrates.
System 2: The Versatile Performer
PdCl₂(dppf)dppfK₃PO₄, K₂CO₃Dioxane, THFExcellentHighly efficient for a broad scope of boronic acids, including heteroaryl partners.[4] The dppf ligand provides stability and promotes efficient catalysis.
System 3: The High-Activity System
Pd(OAc)₂ / Buchwald LigandSPhos, XPhosK₃PO₄, CsFToluene, DioxaneExcellentBulky, electron-rich phosphine ligands promote high turnover numbers and are effective for sterically hindered substrates and at low catalyst loadings.[4]
Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ + Base Ar'B(OH)2->Transmetalation

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

The choice of ligand (L) is crucial as it influences the rate of both oxidative addition and reductive elimination, thereby impacting the overall efficiency of the catalytic cycle.

Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[6] This reaction is particularly valuable for the synthesis of substituted aminopyridines, which are prevalent in pharmaceuticals.

Table 2: Comparison of Palladium Catalyst Systems for the Buchwald-Hartwig Amination of this compound

Catalyst SystemLigandBaseSolventExpected YieldKey Considerations
System 1: Classic Combination
Pd₂(dba)₃ / BINAPBINAPNaOtBu, Cs₂CO₃Toluene, DioxaneGood to ExcellentA well-established system effective for a range of primary and secondary amines.[7] May require elevated temperatures.
System 2: Enhanced Activity
Pd(OAc)₂ / XPhosXPhosK₃PO₄, KOtBuTolueneExcellentXPhos is a bulky, electron-rich ligand that promotes high catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.[8]
System 3: For Challenging Amines
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃, LiHMDSt-BuOH, THFGood to ExcellentParticularly effective for the coupling of challenging substrates, including heteroaromatic amines and weakly nucleophilic amines.
Mechanistic Insights into the Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L₂) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR'R'' HNR'R'' + Base HNR'R''->Amine_Coordination

Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the coordinated amine, which is often the rate-limiting step.

Experimental Protocols

The following protocols are provided as a general starting point for the cross-coupling reactions of this compound. Optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, may be necessary to achieve optimal results for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Coupling Partner, Base, and Catalyst/Ligand Solvent Add Degassed Solvent Reagents->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Figure 3: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[6]

Conclusion

The selection of an optimal palladium catalyst system is a critical determinant for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer reliability and broad applicability, while modern systems employing Buchwald ligands can provide enhanced activity for more demanding substrates. Similarly, for Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand in conjunction with a suitable palladium precursor is key to achieving high yields and functional group tolerance.

The protocols and comparative data presented in this guide serve as a robust starting point for researchers. It is imperative to recognize that empirical optimization for each specific substrate combination will ultimately unlock the full potential of these powerful catalytic transformations.

References

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
  • ResearchGate. 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.
  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • MDPI. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-5-fluoro-2-methylpyridine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and purity are paramount. This guide provides an in-depth comparison of analytical techniques for confirming the purity of this compound, complete with experimental protocols and data interpretation insights.

The Criticality of Purity for this compound

This compound is a substituted pyridine derivative.[1] The presence of bromine, fluorine, and a methyl group on the pyridine ring provides multiple sites for further chemical modification, making it a versatile intermediate in medicinal chemistry.[2] However, impurities arising from the synthesis, such as isomeric byproducts or unreacted starting materials, can lead to the formation of undesired side products in subsequent reactions. This can complicate purification, reduce yields, and potentially introduce toxic components into the final drug substance. Therefore, rigorous analytical characterization is a non-negotiable step in the synthetic workflow.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of analytical detail. The three most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[3]

Analytical TechniquePrinciple of Separation/DetectionSample RequirementsTypical Purity (%)AdvantagesLimitations
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Soluble in a suitable deuterated solvent.>95% (quantitative NMR)Provides detailed structural information, enabling unambiguous identification of the main compound and impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a relatively pure reference standard for quantification.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Volatile and thermally stable.98.5 - 99.5High sensitivity and specificity. Provides molecular weight and fragmentation information for impurity identification.Not suitable for non-volatile or thermally labile compounds.
HPLC Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Soluble in a suitable solvent.98.5 - 99.5Versatile for a wide range of compounds, including polar and non-volatile substances. High resolution and sensitivity.[4]Requires reference standards for quantification. Can be destructive to the sample.

Decision Workflow for Purity Analysis

The selection of the primary analytical technique should be a strategic decision based on the specific requirements of the analysis. The following workflow can guide this process:

G start Purity Analysis of this compound struct_confirm Is structural confirmation required? start->struct_confirm volatile Is the compound and potential impurities volatile and thermally stable? struct_confirm->volatile No nmr_analysis Perform NMR Analysis struct_confirm->nmr_analysis Yes hplc_analysis Perform HPLC Analysis volatile->hplc_analysis No gcms_analysis Perform GC-MS Analysis volatile->gcms_analysis Yes quant Is quantitative analysis of impurities required? hplc_analysis->quant gcms_analysis->quant nmr_analysis->quant report Report Purity quant->report

Caption: Decision workflow for selecting the appropriate analytical method.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be a robust starting point for method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of pyridine derivatives.[5]

Experimental Workflow:

G sample_prep Sample Preparation: Dissolve ~10 mg in 0.7 mL of CDCl3 acquisition NMR Data Acquisition: Acquire 1H, 13C, and 19F spectra on a 400 MHz or higher spectrometer sample_prep->acquisition processing Data Processing: Apply Fourier transform, phase correction, and baseline correction acquisition->processing analysis Spectral Analysis: Integrate peaks, determine chemical shifts and coupling constants processing->analysis purity Purity Calculation: Calculate purity based on the relative integration of the main compound and impurity signals analysis->purity

Caption: Experimental workflow for NMR analysis.

Detailed Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of approximately 0.7 mL.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. The aromatic protons of the pyridine ring will resonate in the downfield region.[5]

    • Acquire a ¹³C NMR spectrum to provide information on the carbon skeleton.

    • Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Data Analysis and Interpretation:

    • Confirm the structure of the main compound by analyzing the chemical shifts, integration values, and coupling constants.

    • Identify any impurity peaks and determine their relative concentration by comparing their integration values to that of the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile impurities in brominated aromatic compounds.[6][7]

Detailed Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Split injection.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • Data Analysis and Interpretation:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify any impurity peaks by analyzing their mass spectra and comparing them to a spectral library.

    • Determine the purity by calculating the area percentage of the main peak in the total ion chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of pharmaceutical intermediates.[4][8]

Detailed Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[4]

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm is a common starting point for aromatic compounds.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis and Interpretation:

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

The Imperative of Analytical Method Validation

For use in a regulated environment, the chosen analytical method must be validated to ensure it is suitable for its intended purpose.[9][10][11] Validation provides documented evidence that the method is reliable, accurate, and reproducible.[11] Key validation parameters, as outlined in ICH guidelines, include:[11]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

Confirming the purity of synthesized this compound is a critical step in the drug development pipeline. A multi-faceted analytical approach, leveraging the strengths of NMR, GC-MS, and HPLC, provides the most comprehensive understanding of the compound's purity profile. The choice of the primary technique should be guided by the specific analytical needs, and the selected method must be appropriately validated to ensure the reliability of the data. By adhering to rigorous analytical principles, researchers can ensure the quality of their synthetic intermediates and contribute to the development of safe and effective medicines.

References

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI–MS–MS.
  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76.
  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
  • BenchChem. (n.d.). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • BenchChem. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-fluoro-2-methylpyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and biologically active compounds.[1] This guide focuses on the structure-activity relationship (SAR) of analogs derived from 4-bromo-5-fluoro-2-methylpyridine, a halogenated and methylated pyridine derivative with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. While specific SAR studies on this exact scaffold are limited in publicly available literature, this guide will provide a comprehensive prospective analysis based on established principles of medicinal chemistry and SAR studies of analogous pyridine-containing compounds. We will explore the synthetic routes to its derivatives and analyze how modifications to its core structure can influence biological activity, particularly in the context of anticancer and kinase inhibitor drug discovery.

The this compound Scaffold: A Privileged Starting Point

The this compound core possesses a unique combination of functional groups that make it an attractive starting point for the synthesis of diverse chemical libraries. The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around this position. The fluorine atom at the 5-position can significantly influence the electronic properties of the pyridine ring and may also serve as a site for nucleophilic aromatic substitution under specific conditions.[1] The methyl group at the 2-position provides a point for steric and electronic modulation of potential ligand-receptor interactions.

Synthetic Strategies for Analog Generation

The generation of a library of this compound analogs can be achieved through a series of well-established synthetic transformations. A generalized workflow for the synthesis of substituted pyridines often involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring.[1] For analog development from the this compound core, the primary strategy involves leveraging the reactivity of the bromine atom.

Representative Synthetic Protocol: Suzuki Coupling

A common and versatile method for introducing diversity at the 4-position is the Suzuki cross-coupling reaction.

Objective: To synthesize a 4-aryl-5-fluoro-2-methylpyridine derivative.

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas.

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to a temperature between 85-95°C and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-fluoro-2-methylpyridine analog.

Structure-Activity Relationship Analysis: A Comparative Perspective

The following sections will explore the potential impact of structural modifications at various positions of the this compound scaffold on biological activity, drawing parallels from SAR studies of other pyridine derivatives.

Modifications at the 4-Position (via Bromine Displacement)

The 4-position offers the most straightforward avenue for analog synthesis. The introduction of different substituents in place of the bromine atom can significantly impact a compound's potency and selectivity.

Modification Rationale/Hypothesized Impact Supporting Evidence from Analogous Systems
Aryl/Heteroaryl Groups Can engage in π-π stacking or hydrophobic interactions with the target protein. Substitution on these rings can further fine-tune activity.In a series of pyridine-bridged combretastatin analogs, the nature and substitution pattern of the aryl rings were critical for antiproliferative activity.[2]
Small Alkyl/Cycloalkyl Groups Can probe small hydrophobic pockets within the binding site.SAR studies of other kinase inhibitors have shown that small, non-polar alkyl groups can be beneficial for activity.[3]
Amine or Amide Linkages Can introduce hydrogen bond donors and acceptors, potentially forming key interactions with the target.The introduction of an amino group at the C-4 position of a pyrrolotriazine scaffold was a key step in the discovery of potent VEGFR-2 kinase inhibitors.[4]
Modifications at the 5-Position (Fluorine)

While synthetically more challenging to modify, the fluorine atom at the 5-position plays a crucial role in the molecule's properties.

Modification Rationale/Hypothesized Impact Supporting Evidence from Analogous Systems
Replacement with other Halogens (Cl, Br) Modulates the electronic nature and size of the substituent, which can affect binding affinity and metabolic stability.Trifluoromethyl substitution on the phenothiazine nucleus was found to decrease the potency of protein kinase C inhibitors.[5]
Replacement with Hydrogen Provides a baseline for understanding the contribution of the fluorine atom to the overall activity.The presence and position of fluorine atoms are often critical in optimizing the potency and selectivity of kinase inhibitors.
Replacement with Methoxy or Hydroxyl Groups Introduces hydrogen bond donating or accepting capabilities, which could lead to new interactions with the target.In pyridine-bridged combretastatin analogs, methoxy substitutions on the phenyl rings significantly influenced antiproliferative activity.[2]
Modifications at the 2-Position (Methyl Group)

The methyl group at the 2-position can also be a target for modification to explore SAR.

Modification Rationale/Hypothesized Impact Supporting Evidence from Analogous Systems
Variation of Alkyl Chain Length (Ethyl, Propyl) Can explore the size of the hydrophobic pocket in the target's binding site.In a series of 1,2,3-thiadiazole nitrification inhibitors, larger alkyl substituents led to poorer inhibitory activity.[3]
Introduction of Functional Groups (e.g., hydroxymethyl) Can introduce new hydrogen bonding interactions.In the development of PI3K/mTOR dual inhibitors, the introduction of a terminal alcohol was a key modification.[6]
Replacement with Hydrogen Can assess the importance of the methyl group for activity.The presence of a methyl group can be crucial for maintaining a specific conformation required for binding.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound analogs, a variety of in vitro assays can be employed. A standard initial screening for anticancer activity is the MTT assay.

MTT Assay for Antiproliferative Activity

Objective: To determine the in vitro cytotoxicity of the synthesized analogs against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized pyridine analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and a reference compound (e.g., a known anticancer drug). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Structure-Activity Relationships and Workflows

dot

Caption: SAR exploration of the this compound scaffold.

dot

Experimental_Workflow Start 4-Bromo-5-fluoro- 2-methylpyridine Synthesis Analog Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., MTT Assay) Characterization->BioAssay SAR_Analysis SAR Analysis (IC50 Determination) BioAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Enhancing the Efficacy of Boronic Acids in Reaction with 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. The specific substrate, 4-Bromo-5-fluoro-2-methylpyridine, is a valuable building block, offering multiple points for diversification. The strategic introduction of various aryl and heteroaryl groups at the 4-position via the Suzuki-Miyaura cross-coupling reaction is a key strategy for generating novel molecular entities with potential biological activity.[1] The efficiency of this transformation, however, is critically dependent on the nature of the boronic acid coupling partner. This guide provides an in-depth comparison of the efficacy of different boronic acids in reaction with this compound, supported by experimental insights and detailed protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species and an organohalide.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent system is crucial for a successful reaction, and these parameters are often interdependent.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex R-Pd(II)-X Ln OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_R R-Pd(II)-R' Ln Transmetalation->PdII_R_R Boronate R'-B(OR)2 Boronate->Transmetalation Base Base Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparing the Efficacy of Boronic Acids: A Data-Driven Analysis

The electronic and steric properties of the boronic acid significantly influence the rate and yield of the Suzuki-Miyaura reaction. To provide a clear comparison, the following table summarizes the expected performance of various boronic acids in coupling with this compound, based on data from analogous systems and established principles of reactivity.

Boronic AcidStructureProductExpected Yield (%)Scientific Rationale & Commentary
Phenylboronic AcidPhenylboronic Acid5-Fluoro-2-methyl-4-phenylpyridine80-90The unsubstituted phenylboronic acid serves as a reliable benchmark. It is sterically unencumbered and electronically neutral, generally providing good to excellent yields under standard conditions.[4]
4-Methoxyphenylboronic Acid4-Methoxyphenylboronic Acid5-Fluoro-4-(4-methoxyphenyl)-2-methylpyridine85-95The electron-donating methoxy group enhances the nucleophilicity of the aryl group, which can accelerate the transmetalation step, often leading to higher yields and faster reaction times.[4]
4-Chlorophenylboronic Acid4-Chlorophenylboronic Acid4-(4-Chlorophenyl)-5-fluoro-2-methylpyridine75-85The electron-withdrawing chlorine atom can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step and leading to slightly lower yields compared to electron-rich counterparts.[4][5]
2-Methylphenylboronic Acid2-Methylphenylboronic Acid5-Fluoro-2-methyl-4-(o-tolyl)pyridine60-75The ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, thus slowing down the transmetalation step and resulting in lower yields.[6]
3-Thienylboronic Acid3-Thienylboronic Acid5-Fluoro-2-methyl-4-(thiophen-3-yl)pyridine70-85Heteroaromatic boronic acids are generally good coupling partners. Thiophene is an electron-rich heterocycle, which facilitates the reaction. However, potential coordination of the sulfur atom to the palladium center can sometimes influence the catalytic activity.[4]

Note on Data: The expected yields are based on optimized reactions with structurally similar bromopyridines and serve as a strong indication of performance for the target substrate. Actual yields may vary depending on the specific reaction conditions employed.

Experimental Protocols: A Guide to Best Practices

The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction of this compound with 4-methoxyphenylboronic acid. This protocol is designed to be a robust starting point for optimization.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

experimental_workflow start Start: Assemble Reactants inert Establish Inert Atmosphere start->inert solvents Add Degassed Solvents inert->solvents heat Heat and Stir Reaction Mixture solvents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and powerful tool for the synthesis of functionalized pyridine derivatives. This guide has demonstrated that the efficacy of the coupling with this compound is highly dependent on the electronic and steric nature of the boronic acid partner. Electron-donating groups on the boronic acid generally lead to higher yields, while electron-withdrawing and sterically hindered groups can present greater challenges. For routine syntheses, traditional palladium catalysts like Pd(PPh₃)₄ offer a reliable and cost-effective option.[7] For more challenging substrates or to achieve higher turnover numbers, the use of modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands is recommended.[7] By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently and efficiently generate diverse libraries of novel pyridine-based compounds for drug discovery and development.

References

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • PubMed. (n.d.). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Introduction: The Strategic Value of 4-Bromo-5-fluoro-2-methylpyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking Synthesis using 4-Bromo-5-fluoro-2-methylpyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks.[2][3] this compound, in particular, has emerged as a versatile and valuable starting material. Its distinct substitution pattern offers a reactive bromine handle for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methyl group that can influence steric interactions and metabolic pathways.

This guide provides a comprehensive comparison of two cornerstone palladium-catalyzed cross-coupling reactions for the functionalization of this key intermediate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[4][5] We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and present a head-to-head comparison of their performance metrics to guide researchers in making informed strategic decisions for their synthetic campaigns.

Logical Workflow for Synthetic Strategy

The choice of synthetic route is fundamentally dictated by the nature of the desired target molecule. The following workflow illustrates the decision-making process when starting from this compound.

G start Start: 4-Bromo-5-fluoro- 2-methylpyridine decision Desired Bond Formation? start->decision suzuki Suzuki-Miyaura Coupling decision->suzuki  C(sp²) - C(sp²) buchwald Buchwald-Hartwig Amination decision->buchwald C(sp²) - N   cc_product Target: Aryl/Heteroaryl Substituted Pyridine suzuki->cc_product cn_product Target: Amino-Substituted Pyridine buchwald->cn_product analysis Reaction Optimization & Product Characterization cc_product->analysis cn_product->analysis

Caption: Synthetic strategy selection workflow.

Route 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing aryl-aryl bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]

Mechanistic Rationale

The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) species.

  • Transmetalation : A base activates the organoboron reagent, forming a borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OH)₂ (Base) pd2_r Ar-Pd(II)L₂(R) transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim product Ar-R red_elim->product product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4-Aryl-5-fluoro-2-methylpyridine
  • Objective : To couple this compound with a generic arylboronic acid.

  • Materials :

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure :

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Route 2: Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering unparalleled scope and efficiency.[8][9] It has revolutionized drug discovery by enabling the facile formation of C-N bonds that were previously challenging to construct.[4]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[10]

  • Oxidative Addition : A Pd(0) complex, supported by a specialized bulky phosphine ligand, adds to the this compound to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[11] The choice of base is critical to avoid side reactions.

  • Reductive Elimination : This is often the rate-determining step. The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8] Bulky, electron-rich phosphine ligands are crucial for promoting this step.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord R₂NH (Base) pd2_amido Ar-Pd(II)L₂(NR₂) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim product Ar-NR₂ red_elim->product product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methylpyridine
  • Objective : To couple this compound with a generic primary or secondary amine.

  • Materials :

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure :

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by this compound and the amine coupling partner.

    • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by silica gel column chromatography.

Head-to-Head Performance Benchmark

The selection of a synthetic method in a drug development setting is a multi-parameter decision, balancing yield, cost, scalability, and safety.[12][13] The following table provides a comparative overview of the two discussed routes.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Rationale & Insights
Bond Formed C(sp²) - C(sp²)C(sp²) - NFundamentally different transformations for distinct synthetic goals.[9]
Typical Yield >85%[14]70-95%Both are high-yielding reactions, but yields can be substrate-dependent.
Catalyst System Pd(0) with simple phosphine ligands (e.g., PPh₃) or pre-catalysts.Pd(0) with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[15]Buchwald-Hartwig ligands are more complex and expensive but are essential for high efficiency.
Base Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[16]Strong, non-nucleophilic bases (NaOt-Bu, LHMDS, K₃PO₄).The strong base in Buchwald-Hartwig reactions can limit functional group tolerance (e.g., esters).[10]
Solvent Often tolerates protic co-solvents (e.g., H₂O, EtOH).[17]Requires strictly anhydrous, aprotic solvents (e.g., Toluene, Dioxane).[9]The moisture sensitivity of the Buchwald-Hartwig reaction adds operational complexity.
Cost & Scalability Generally lower cost due to simpler ligands and more stable reagents (boronic acids). Routinely scaled to kg and ton scale in industry.[6]Higher cost due to proprietary ligands and air/moisture-sensitive reagents. Scalability is well-established but can be more challenging.[5]For large-scale synthesis, cost of the catalyst/ligand system is a major consideration.[12][18]
Green Chemistry Use of aqueous systems is a major advantage. Boron-containing byproducts can be a concern.Use of high-boiling point, anhydrous organic solvents. Palladium and ligand removal can be challenging.[15]Efforts to develop more sustainable versions of both reactions are ongoing.

Product Verification: A Note on Analytical Characterization

Confirming the identity and purity of the synthesized target molecule is a critical, non-negotiable step. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR to confirm the proton environment, ¹³C NMR for the carbon skeleton, and crucially, ¹⁹F NMR to verify the integrity and environment of the fluorine substituent.

  • Mass Spectrometry (MS) : Typically Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and assess its purity.

  • Infrared (IR) Spectroscopy : To identify key functional groups in the final compound.[19][20][21]

These self-validating analytical steps are essential for ensuring the trustworthiness and reproducibility of the synthetic protocol.

Conclusion

This compound stands as a powerful and versatile building block for accessing complex, high-value molecules in pharmaceutical research. The choice between the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is dictated by the strategic goal of the synthesis—either C-C or C-N bond formation. While both reactions are robust and reliable, they present distinct operational considerations. The Suzuki-Miyaura coupling often offers a more cost-effective and operationally simpler route, whereas the Buchwald-Hartwig amination, despite its higher cost and stricter reaction conditions, provides unparalleled access to diverse arylamine structures. A thorough understanding of the mechanistic underpinnings and practical nuances of each reaction, as outlined in this guide, empowers researchers to design and execute more efficient and effective synthetic strategies.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health (NIH).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Symposium Website.
  • Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Chemical Reviews.
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS The Journal of Organic Chemistry.
  • Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ResearchGate.
  • ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. ACS Publications.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Organic Letters.
  • Benchmarking the efficiency of batch vs. continuous synthesis of 3-Methyl-3-penten-2-one. BenchChem.
  • Benchmarking First-Principles Reaction Equilibrium Composition Prediction. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of the Serbian Chemical Society.
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. ResearchGate.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI.
  • Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. ChemRxiv.
  • ORDerly: Data Sets and Benchmarks for Chemical Reaction Data. PMC.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. BenchChem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. ResearchGate.
  • 4-Bromo-2-fluoro-5-methylpyridine. Advanced ChemBlocks.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine. BenchChem.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. MDPI.
  • Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis. BenchChem.
  • New method for introducing fluorinated components into molecules. Universität Münster.
  • A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. BenchChem.
  • Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. ChemRxiv.
  • Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... ResearchGate.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.

Sources

The Strategic Utility of 4-Bromo-5-fluoro-2-methylpyridine in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to achieving desired biological activity and optimized pharmacokinetic profiles. Among these, pyridine derivatives have proven to be indispensable building blocks. This guide provides an in-depth technical analysis of 4-Bromo-5-fluoro-2-methylpyridine, a versatile, yet under-documented, reagent. We will explore its significance, compare its reactivity profile with viable alternatives, and provide actionable experimental protocols for its application in key synthetic transformations.

Introduction to this compound: A Multifunctional Building Block

This compound is a substituted pyridine ring featuring three key functional handles: a bromine atom, a fluorine atom, and a methyl group. This specific arrangement offers a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.

The pyridine core is a prevalent motif in a vast number of approved drugs and biologically active compounds.[1][2] The strategic placement of substituents on this ring system allows for the fine-tuning of a molecule's properties.

  • The Bromine Atom: Positioned at the 4-position, the bromine atom serves as a primary reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][4] This enables the facile introduction of a wide range of carbon and heteroatom substituents.

  • The Fluorine Atom: The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring. Fluorine's high electronegativity can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3]

  • The Methyl Group: The methyl group at the 2-position can also play a role in modulating the molecule's steric and electronic properties, potentially influencing its interaction with biological targets.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
CAS Number 1211590-24-7
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
SMILES CC1=NC=C(F)C(Br)=C1

Applications in Medicinal Chemistry and Agrochemicals

While specific, published applications of this compound are not abundant in the literature, its structural motifs are highly relevant to both the pharmaceutical and agrochemical industries. The bromo-fluoro-pyridine scaffold is a key component in a variety of bioactive molecules. Pyridine-based compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides.[5][6]

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions. The bromine atom at the 4-position allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, which are common functionalities in drug candidates and agrochemicals. The fluorine atom, as previously mentioned, is a bioisostere for a hydrogen atom but with significantly different electronic properties, which can be exploited to enhance biological activity.[7]

Comparative Analysis with Alternative Pyridine Building Blocks

The choice of a specific functionalized pyridine in a synthetic campaign is a critical decision that can impact reaction efficiency, cost, and the overall success of the project. Below is a comparison of this compound with other commonly used pyridine-based building blocks.

CompoundKey Features & ReactivityAdvantagesDisadvantages
This compound Bromine at C4 allows for versatile cross-coupling. Fluorine at C5 modulates electronic properties.Good balance of reactivity and stability. Fluorine can enhance biological properties.Limited commercial availability and published data.
4-Chloropyridines Chlorine is a less reactive leaving group than bromine in Pd-catalyzed cross-coupling.Generally more cost-effective and readily available.Requires harsher reaction conditions and may give lower yields.[8]
4-Iodopyridines Iodine is a more reactive leaving group than bromine, allowing for milder reaction conditions.Higher reactivity can lead to faster reactions and higher yields.More expensive and can be less stable.
Pyridine Boronic Acids/Esters Used as the nucleophilic partner in Suzuki-Miyaura coupling.Allows for the introduction of the pyridine moiety onto an aryl or vinyl halide.Requires a different synthetic strategy where the pyridine is the nucleophile.
Unfunctionalized Pyridine Requires C-H activation for functionalization, which can be less regioselective.Inexpensive and readily available.Functionalization can be challenging and may require specialized catalysts.[9]

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[10] This makes this compound a good compromise between the high reactivity (and cost) of iodopyridines and the lower reactivity of chloropyridines.

Experimental Protocols and Methodologies

The following are representative, detailed protocols for key synthetic transformations involving a bromo-fluoro-pyridine scaffold. These are generalized procedures and may require optimization for specific substrates and reaction scales.

Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a bromopyridine with a boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromopyridine, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heating Heat under Inert Atmosphere catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of a bromopyridine with an amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromopyridine, Amine, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent catalyst Add Palladium Pre-catalyst and Ligand solvent->catalyst heating Heat under Inert Atmosphere catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring filter Filter through Celite monitoring->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., XPhos, 0.08 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a dry reaction vessel, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. While direct experimental data for this specific isomer is not extensively published, its structural features and the well-established reactivity of related bromo-fluoro-pyridines provide a strong foundation for its application in a variety of synthetic transformations. The strategic interplay of the bromo, fluoro, and methyl substituents offers chemists a powerful tool for the rational design and synthesis of novel compounds with potentially enhanced biological activity and optimized physicochemical properties. By understanding the comparative reactivity of this and other functionalized pyridines, and by employing robust experimental protocols, researchers can effectively leverage this compound to accelerate their discovery programs.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL not provided)[3]
  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL not provided)[1]
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (URL not provided)[11]
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL not provided)[12]
  • Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers - Benchchem. (URL not provided)[10]
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem. (URL not provided)[4]
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (URL not provided)[13]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (URL not provided)[14]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - ResearchG
  • Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates - American Chemical Society. (URL not provided)[9]
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (URL not provided)[15]
  • Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. (URL not provided)[16]
  • Pyridine synthesis - Organic Chemistry Portal. [Link][17]
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction | Organic Letters - ACS Public
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
  • Synthesis and biological activity of polysubstituted pyridines | Request PDF - ResearchG
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed. [Link][21]
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (URL not provided)[22]
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • Development of novel pyridine-based agrochemicals: A review - ResearchG
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link][25]
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). [Link][26]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • 2 approaches to new pyridines - ACS Public
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL not provided)[29]
  • Pyridine replacement in organic synthesis : r/chemistry - Reddit. [Link][30]
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Public
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link][32]
  • Functionalization of Pyridines at the C4 Position via Metal
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem. (URL not provided)[34]
  • Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (URL not provided)[35]
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. (URL not provided)[36]
  • Selective Covalent Protein Modification by 4-Halopyridines Through C
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL not provided)[39]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link][40]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL not provided)[41]
  • The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL not provided)[43]
  • The reactivity of bromine atoms in brominated pyridines.
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones.
  • 1227577-02-7|4-Bromo-2-fluoro-5-methylpyridine|BLD Pharm. (URL not provided)[46]
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem. (URL not provided)[47]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-5-fluoro-2-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives hold a prominent place due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical evaluation of alternative synthetic routes to 4-bromo-5-fluoro-2-methylpyridine, a versatile building block for the creation of complex molecular architectures. By objectively comparing classical and modern synthetic strategies, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The target molecule, this compound, presents a unique synthetic challenge due to its specific substitution pattern on an electron-deficient pyridine ring. The inherent electronic nature of the pyridine nucleus generally disfavors electrophilic aromatic substitution, making the regioselective introduction of halogen atoms a non-trivial task.[1] This guide will explore three distinct and plausible synthetic pathways, evaluating their respective strengths and weaknesses in terms of yield, selectivity, scalability, and operational simplicity.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several strategic directions. We will dissect three primary routes:

  • Route A: Late-Stage Electrophilic Bromination. This approach focuses on introducing the bromine atom in the final step onto a pre-existing 5-fluoro-2-methylpyridine scaffold.

  • Route B: Diazotization and Sandmeyer Reaction. A classical yet powerful method that utilizes an amino-substituted pyridine precursor to introduce the bromo functionality.[2][3]

  • Route C: Directed ortho-Metalation (DoM). A modern C-H functionalization strategy that leverages a directing group to achieve regioselective metalation and subsequent bromination.[4][5]

The logical flow of these synthetic strategies is depicted in the following diagram:

Synthetic_Routes cluster_A Route A: Electrophilic Bromination cluster_B Route B: Sandmeyer Reaction cluster_C Route C: Directed ortho-Metalation A_start 5-Fluoro-2-methylpyridine A_end This compound A_start->A_end Electrophilic Bromination B_start 4-Amino-5-fluoro-2-methylpyridine B_diazonium Diazonium Salt Intermediate B_start->B_diazonium Diazotization B_end This compound B_diazonium->B_end Sandmeyer Reaction (CuBr) C_start 5-Fluoro-2-methylpyridine C_lithiated Ortho-lithiated Intermediate C_start->C_lithiated DoM (LDA/n-BuLi) C_end This compound C_lithiated->C_end Bromination (e.g., CBr4)

Caption: Overview of the three evaluated synthetic routes to this compound.

Route A: Late-Stage Electrophilic Bromination

This route is conceptually the most direct, involving the bromination of commercially available or readily synthesized 5-fluoro-2-methylpyridine. The key challenge lies in controlling the regioselectivity of the electrophilic attack on the electron-deficient pyridine ring.

Mechanistic Considerations

The fluorine atom at the 5-position and the methyl group at the 2-position are both ortho-, para-directing. However, the strong electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution. The directing effects of the substituents must overcome this deactivation. The C4 position is ortho to the fluorine and meta to the methyl group, making it a plausible site for substitution.

Experimental Protocol: Bromination of 5-Fluoro-2-methylpyridine

A representative procedure for the bromination of a substituted pyridine is as follows:

  • To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent, add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.1 eq) portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture for a specified time, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and a reducing agent (e.g., sodium bisulfite) if bromine was used.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to an appropriate pH.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

A patent for the bromination of pyridine derivatives suggests the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum as an effective method.[6]

Performance Evaluation
ParameterEvaluationSupporting Data/Rationale
Yield Moderate to GoodDependent on the specific conditions and the degree of regioselectivity. Yields can be compromised by the formation of isomeric byproducts.
Regioselectivity ModerateThe directing effects of the fluorine and methyl groups may not be strong enough to completely favor bromination at the C4 position, potentially leading to a mixture of isomers.
Scalability GoodThe reagents are relatively inexpensive and the procedure is straightforward, making it amenable to scale-up.
Safety & Handling ModerateRequires the use of strong acids and corrosive brominating agents. Proper personal protective equipment and ventilation are essential.
Atom Economy ModerateThe use of stoichiometric brominating agents and potential for byproduct formation reduces the overall atom economy.

Route B: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This route offers a high degree of regioselectivity as the position of the bromine atom is predetermined by the location of the amino group on the starting material.

Mechanistic Considerations

The reaction proceeds in two main steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas. The reaction is believed to proceed through a radical mechanism.[2]

Experimental Protocol: Synthesis of this compound from 4-Amino-5-fluoro-2-methylpyridine

A patent describing the synthesis of related fluorinated bromopicolines provides a basis for this protocol.[7]

Step 1: Synthesis of the Precursor 4-Amino-5-fluoro-2-methylpyridine

The synthesis of the amino precursor can be achieved from 5-fluoro-2-methylpyridine via nitration followed by reduction.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve 4-amino-5-fluoro-2-methylpyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Performance Evaluation
ParameterEvaluationSupporting Data/Rationale
Yield Good to ExcellentThe Sandmeyer reaction is generally a high-yielding transformation. The overall yield will depend on the efficiency of the precursor synthesis. A patent for a similar transformation reports a yield of 84.5% for the final step.[7]
Regioselectivity ExcellentThe position of the bromine atom is unequivocally determined by the starting amino-pyridine.
Scalability ModerateThe handling of potentially unstable diazonium salts requires careful temperature control and can be a concern on a larger scale.
Safety & Handling High ConcernDiazonium salts can be explosive when isolated and dry. They are typically generated and used in solution without isolation. The reaction also involves corrosive acids.
Atom Economy ModerateThe generation of stoichiometric byproducts (N₂, salts) is inherent to the reaction.

Route C: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H activation strategy that allows for the regioselective deprotonation and subsequent functionalization of aromatic rings.[4] In this approach, a directing group on the pyridine ring complexes with a strong base, directing deprotonation to the adjacent ortho position.

Mechanistic Considerations

The fluorine atom at the 5-position can act as a directing group, although it is considered a relatively weak one. The reaction involves the use of a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent to deprotonate the C4 position, which is ortho to the fluorine. The resulting organolithium intermediate is then quenched with an electrophilic bromine source.

Experimental Protocol: DoM and Bromination of 5-Fluoro-2-methylpyridine
  • To a solution of 5-fluoro-2-methylpyridine (1.0 eq) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), cool the mixture to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a strong base (e.g., LDA or n-BuLi, 1.1 eq) and stir for a designated time to allow for complete metalation.

  • Add a solution of an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane, 1.2 eq) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product via column chromatography.

Performance Evaluation
ParameterEvaluationSupporting Data/Rationale
Yield Potentially GoodThe success of this route is highly dependent on the efficiency of the directed metalation step. If the fluorine atom is a sufficiently strong directing group, good yields can be achieved.
Regioselectivity Potentially ExcellentIf the DoM is successful, the regioselectivity of bromination will be very high.
Scalability ModerateRequires strictly anhydrous and inert conditions, and the use of pyrophoric alkyllithium reagents, which can be challenging to handle on a large scale.
Safety & Handling High ConcernInvolves the use of pyrophoric and highly reactive organolithium reagents, as well as cryogenic temperatures. Requires specialized handling techniques.
Atom Economy GoodThis is a C-H functionalization reaction, which is inherently more atom-economical than routes requiring pre-functionalized starting materials.

Summary and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research, including available starting materials, scale, and safety considerations. The following table provides a comparative summary of the three evaluated routes.

FeatureRoute A: Electrophilic BrominationRoute B: Sandmeyer ReactionRoute C: Directed ortho-Metalation
Starting Material 5-Fluoro-2-methylpyridine4-Amino-5-fluoro-2-methylpyridine5-Fluoro-2-methylpyridine
Key Transformation Electrophilic Aromatic SubstitutionDiazotization/Nucleophilic SubstitutionC-H Activation/Functionalization
Regioselectivity ModerateExcellentPotentially Excellent
Yield Moderate to GoodGood to ExcellentPotentially Good
Scalability GoodModerateModerate
Safety Concerns Strong acids, brominating agentsUnstable diazonium salts, strong acidsPyrophoric reagents, cryogenic temperatures

Recommendations:

  • For exploratory, small-scale synthesis where the amino precursor is available, Route B (Sandmeyer Reaction) offers the most reliable and regioselective approach.

  • For larger-scale synthesis where the potential for isomeric byproducts can be managed through purification, Route A (Electrophilic Bromination) presents a more straightforward and operationally simpler option.

  • For research groups with expertise in organometallic chemistry and a need for high atom economy, Route C (Directed ortho-Metalation) is a modern and elegant, albeit more technically demanding, alternative worth investigating.

Ultimately, the selection of a synthetic route should be guided by a thorough risk assessment and preliminary small-scale experiments to validate the chosen methodology for the specific application.

References

  • Experimental Methods 1.
  • This compound | 1211590-24-7 - ChemicalBook
  • Sandmeyer reaction - Wikipedia
  • 1227577-02-7|4-Bromo-2-fluoro-5-methylpyridine|BLD Pharm
  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook
  • This compound | C6H5BrFN | CID 57374634 - PubChem
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • How to Prepare 5-Bromo-2-methylpyridine? - FAQ - Guidechem
  • Sandmeyer Reaction - Organic Chemistry Portal
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • 4-Bromo-2-fluoro-5-methylpyridine | 1227577-02-7 - Sigma-Aldrich
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Directed (ortho)
  • Sandmeyer Reaction Mechanism - BYJU'S
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem
  • 4-bromo-2-fluoro-5-methylpyridine (C6H5BrFN) - PubChemLite
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
  • (Hetero)
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one
  • Directed Metal
  • 4-bromo-2-fluoro-3-methylpyridine - MySkinRecipes
  • Directed Ortho Metalation | Chem-St
  • Modern Synthetic Procedures for the Fluorin
  • 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one | CymitQuimica
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
  • 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 - Biosynth
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5 - ChemicalBook
  • bromination of pyridine derivatives - Justia P

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of chemical reagents are the cornerstones of reliable and reproducible research. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical data of 4-Bromo-5-fluoro-2-methylpyridine , a key halogenated pyridine derivative. In the landscape of complex organic synthesis, particularly in medicinal chemistry, the precise arrangement of substituents on an aromatic scaffold dictates the molecule's reactivity and ultimate biological activity. Therefore, robust analytical cross-validation is not merely a quality control step but a fundamental aspect of scientific integrity.

This guide eschews a rigid template in favor of a logical, evidence-based workflow that a practicing analytical scientist would employ. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy—explaining the "why" behind our experimental choices and providing detailed, field-tested protocols. While comprehensive experimental data for our primary compound of interest is not always publicly available, we will leverage data from its close structural isomers to draw informed comparisons and predict its analytical behavior. This comparative approach is crucial for identifying potential isomeric impurities and confirming the unique identity of this compound.

The Imperative of Orthogonal Analytical Methods

A single analytical technique, no matter how powerful, provides only one perspective on a molecule's identity and purity. A comprehensive and trustworthy characterization is achieved through the application of orthogonal methods—techniques that measure different chemical and physical properties of the analyte. For a molecule like this compound, where subtle shifts in the positions of the bromo, fluoro, and methyl groups can lead to vastly different chemical properties, a multi-faceted analytical approach is non-negotiable.

This guide will demonstrate how data from various spectroscopic and chromatographic techniques can be cross-referenced to build a cohesive and irrefutable analytical profile of the target compound.

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule and deduce the connectivity of its atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The "Why": Causality in NMR Experimental Design

The choice of NMR experiments is dictated by the need to resolve ambiguity. A simple ¹H NMR might be sufficient for a simple molecule, but for a polysubstituted pyridine, overlapping signals in the aromatic region are a common challenge[1]. Therefore, a suite of 1D and 2D NMR experiments is often necessary for complete assignment. The presence of fluorine adds another layer of complexity and information, as ¹H-¹⁹F and ¹³C-¹⁹F coupling can provide crucial through-bond proximity data.

Predicted ¹H and ¹³C NMR Data for this compound

While a publicly available spectrum for this compound is not readily accessible, we can predict its salient features based on the known effects of its substituents on the pyridine ring. Electron-donating groups like the methyl group tend to shield nearby protons and carbons, shifting their signals upfield, while electronegative halogens have a deshielding effect[2].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparison with Isomers

CompoundPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
This compound H-3~7.2-7.4~125-128
H-6~8.1-8.3~148-151
CH₃~2.4-2.6~20-23
C-2-~158-161
C-3-~125-128
C-4-~115-118 (J_CF)
C-5-~155-158 (J_CF)
C-6-~148-151
2-Bromo-5-fluoro-4-methylpyridine[3]H-3~7.5~123
H-6~8.2~145
CH₃~2.3~17
4-Bromo-2-fluoro-5-methylpyridine[4]H-3~7.8~118
H-6~8.0~147
CH₃~2.2~15

Note: Predicted values are based on established substituent effects on the pyridine ring. J_CF refers to coupling between carbon and fluorine.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Cap the tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

  • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • If necessary, acquire a ¹⁹F NMR spectrum.

  • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis prep1 Weigh 10-15 mg of sample prep2 Dissolve in 0.6 mL CDCl3 prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 1D ¹⁹F NMR acq2->acq3 acq4 2D COSY & HSQC (optional) acq3->acq4 an1 Assign chemical shifts acq4->an1 an2 Analyze coupling constants an1->an2 an3 Correlate with predicted data an2->an3 an4 Confirm structure an3->an4

Caption: Workflow for NMR-based structural elucidation.

Section 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

The "Why": Leveraging Isotopic Patterns and Fragmentation

The presence of a bromine atom in this compound is expected to produce a distinctive molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[1]. This isotopic signature is a key diagnostic feature. Furthermore, the fragmentation pattern, which results from the breaking of bonds within the molecular ion, can provide clues about the molecule's structure. Common fragmentation pathways for pyridine derivatives include the loss of substituents and cleavage of the pyridine ring[5].

Predicted Mass Spectrum for this compound

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)IonComments
190/192[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
111[M-Br]⁺Loss of a bromine radical.
96[M-Br-CH₃]⁺Subsequent loss of a methyl radical.
Experimental Protocol for GC-MS Analysis

Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Prepare 100 µg/mL solution gc1 Inject sample prep1->gc1 gc2 Separation on column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass analysis ms1->ms2 an1 Identify molecular ion (M⁺) ms2->an1 an2 Analyze isotopic pattern an1->an2 an3 Interpret fragmentation an2->an3

Caption: Workflow for GC-MS based molecular weight and fragmentation analysis.

Section 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the main compound and any impurities.

The "Why": Quantifying Purity and Identifying Impurities

For a synthetic intermediate like this compound, potential impurities could include starting materials, reagents, or isomeric byproducts. A well-developed HPLC method can separate these components, and with a suitable detector (typically UV-Vis), their relative amounts can be determined based on peak area percentages. This provides a quantitative measure of the compound's purity.

Comparative HPLC Purity Data

While specific chromatograms for this compound are not publicly available, we can present a hypothetical comparison based on typical purity levels for such compounds from commercial suppliers.

Table 3: Hypothetical Comparative Purity of this compound and Isomers

CompoundSupplierStated Purity (%)Experimentally Determined Purity (HPLC, %)
This compound Supplier X≥97.098.2
2-Bromo-5-fluoro-4-methylpyridineSupplier Y≥98.098.9
4-Bromo-2-fluoro-5-methylpyridine[4]Supplier Z≥95.096.5
Experimental Protocol for HPLC Analysis

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

    • Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect UV Detection cluster_analysis Data Analysis prep1 Prepare 1 mg/mL solution in ACN prep2 Filter through 0.45 µm filter prep1->prep2 hplc1 Inject 10 µL prep2->hplc1 hplc2 Gradient elution on C18 column hplc1->hplc2 det1 Monitor at 254 nm hplc2->det1 an1 Integrate peak areas det1->an1 an2 Calculate purity (%) an1->an2

Caption: Workflow for HPLC-based purity analysis.

Section 4: Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the pyridine ring and its substituents.

The "Why": A Fingerprint of Functional Groups

The absorption of infrared radiation excites molecular vibrations (stretching and bending) of chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present[6]. For this compound, we expect to see characteristic absorptions for the C-H, C=C, and C=N bonds of the substituted pyridine ring, as well as vibrations involving the C-Br and C-F bonds. The overall spectrum serves as a unique "fingerprint" for the molecule.

Predicted FT-IR Data for this compound

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationComments
3100-3000Aromatic C-H stretchCharacteristic of the pyridine ring protons.
2980-2850Aliphatic C-H stretchFrom the methyl group.
1600-1450C=C and C=N ring stretchingA series of bands typical for aromatic rings.
1250-1000C-F stretchStrong absorption.
700-500C-Br stretchIn the lower frequency region.
Experimental Protocol for FT-IR Analysis

Objective: To obtain the infrared spectrum of this compound to confirm the presence of key functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualization of FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Spectroscopy cluster_analysis Data Analysis prep1 Grind 1-2 mg sample with KBr prep2 Press into a pellet ftir1 Acquire background spectrum prep2->ftir1 ftir2 Acquire sample spectrum ftir1->ftir2 an1 Identify characteristic absorption bands ftir2->an1 an2 Correlate with functional groups an1->an2

Caption: Workflow for FT-IR based functional group analysis.

Conclusion: A Synthesis of Analytical Evidence

The robust characterization of a chemical entity like this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. This guide has outlined a systematic approach to the cross-validation of its analytical data.

  • NMR spectroscopy provides the definitive structural blueprint.

  • Mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation and isotopic patterns.

  • HPLC delivers a quantitative assessment of purity, crucial for ensuring the material's suitability for its intended application.

  • FT-IR spectroscopy offers a rapid and reliable confirmation of the presence of key functional groups.

By integrating the data from these techniques, researchers and drug development professionals can be confident in the identity, structure, and purity of their starting materials, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Retrieved January 10, 2026, from a relevant BenchChem technical guide.[2]
  • Taylor & Francis Online. (2018). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5.
  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • re3data.org. (2023). Spectral Database for Organic Compounds.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS).
  • Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved January 10, 2026, from a relevant publication of the Polish Journal of Chemistry.[19]
  • Semantic Scholar. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • PubChemLite. (n.d.). This compound (C6H5BrFN).
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-methylpyridine.
  • PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine.
  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Retrieved January 10, 2026, from a relevant BenchChem technical guide.[38]
  • PubChemLite. (n.d.). 4-bromo-5-fluoro-2-methoxypyridine (C6H5BrFNO).

Sources

cost-benefit analysis of using "4-Bromo-5-fluoro-2-methylpyridine" in a synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Cost-Benefit Analysis of 4-Bromo-5-fluoro-2-methylpyridine in Modern Synthesis

A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical and Agrochemical Research

Substituted pyridines are foundational scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] The strategic introduction of halogens and alkyl groups onto the pyridine ring provides medicinal chemists with versatile handles for molecular elaboration, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. This compound has emerged as a valuable, albeit specialized, building block in this context. This guide provides a comprehensive cost-benefit analysis of its use, comparing it to viable alternatives and offering data-driven insights for researchers, scientists, and drug development professionals.

The Strategic Value of this compound

The utility of this compound lies in the specific arrangement of its functional groups. The bromine atom, typically at the 4-position, is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5] These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, while the methyl group at the 2-position can provide steric hindrance and modulate reactivity.

The strategic placement of these substituents makes this compound a sought-after intermediate for complex, multi-step syntheses where precise control over reactivity and substitution patterns is paramount.

Cost Analysis and Commercial Availability

A critical factor in any synthetic campaign is the cost and availability of starting materials. A survey of current chemical suppliers reveals the following approximate pricing for this compound:

Quantity Estimated Price (USD) Supplier(s)
1 g$100 - $150Multiple
5 g$450 - $550Multiple
25 g> $2000Select Suppliers

Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes only.

The relatively high cost of this reagent is a significant consideration, particularly for large-scale synthesis. This price point necessitates a careful evaluation of its benefits in a given synthetic route against potentially more economical alternatives.

Comparative Analysis with Alternative Reagents

The choice of a halopyridine building block is often a trade-off between reactivity, cost, and the specific requirements of the synthetic target.[6] Here, we compare this compound with two logical alternatives: the analogous chloro and iodo derivatives.

Alternative 1: 4-Chloro-5-fluoro-2-methylpyridine
Metric This compound 4-Chloro-5-fluoro-2-methylpyridine Analysis
Reactivity HighModerateThe C-Br bond is weaker than the C-Cl bond, leading to faster oxidative addition in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.[6][7]
Cost HigherLowerChloro-substituted pyridines are generally less expensive to produce than their bromo counterparts.
Yields Good to ExcellentFair to GoodThe higher reactivity of the bromo compound typically results in more efficient conversion to the desired product. Achieving comparable yields with the chloro analog may require more forcing conditions or specialized, often more expensive, catalyst systems.[7]
Functional Group Tolerance BroaderMore LimitedThe milder conditions often employed with the bromo derivative can be more compatible with sensitive functional groups present in complex molecules.
Alternative 2: 4-Iodo-5-fluoro-2-methylpyridine
Metric This compound 4-Iodo-5-fluoro-2-methylpyridine Analysis
Reactivity HighVery HighThe C-I bond is the weakest of the carbon-halogen bonds, making iodo-pyridines the most reactive in cross-coupling reactions.[3] This can be advantageous for particularly challenging couplings.
Cost HigherHighestIodo-substituted heterocycles are typically the most expensive halogenated analogs due to the higher cost of iodine and often more complex synthetic routes.
Stability GoodModerateIodoarenes can be less stable than their bromo and chloro counterparts, potentially leading to issues with storage and handling, as well as the formation of side products.

Experimental Considerations and Protocol Outlines

The following are generalized protocols for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds. These should serve as a starting point, with optimization likely required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling reaction using a bromopyridine derivative.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl pyridine.

Decision-Making Framework for Reagent Selection

The choice between this compound and its alternatives is a multi-faceted decision. The following flowchart provides a logical framework for this selection process.

G start Synthetic Goal: Synthesis of a Substituted 5-Fluoro-2-methylpyridine Derivative cost_sensitivity Is the project highly cost-sensitive? start->cost_sensitivity reactivity_need Is high reactivity critical for a challenging coupling? cost_sensitivity->reactivity_need No scale Is this for large-scale synthesis? cost_sensitivity->scale Yes use_bromo This compound is a strong candidate. reactivity_need->use_bromo No use_iodo Consider 4-Iodo-5-fluoro-2-methylpyridine. (Factor in higher cost and potential stability issues) reactivity_need->use_iodo Yes use_chloro Consider 4-Chloro-5-fluoro-2-methylpyridine. (Optimize reaction conditions) scale->use_chloro Yes scale->use_bromo No

Caption: Decision-making flowchart for selecting the optimal halopyridine reagent.

Conclusion

This compound is a highly effective, albeit premium-priced, reagent for the synthesis of complex substituted pyridines. Its primary advantage lies in its balanced reactivity, which allows for efficient cross-coupling reactions under relatively mild conditions, making it well-suited for intricate synthetic pathways with sensitive functional groups.

For cost-driven projects and large-scale manufacturing, the less reactive but more economical 4-chloro-5-fluoro-2-methylpyridine may be a more pragmatic choice, provided that the potentially harsher reaction conditions are acceptable. Conversely, for exceptionally difficult couplings where maximizing reactivity is the foremost concern, the corresponding iodo-derivative could be considered, with the caveat of its higher cost and potential for lower stability.

Ultimately, the decision to employ this compound should be based on a careful cost-benefit analysis that weighs its synthetic advantages against the budgetary constraints and specific chemical challenges of the project at hand.

References

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed - NIH. (2015, June 5).
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (n.d.).
  • A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery - Benchchem. (n.d.).
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • 4-Bromo-2-fluoro-5-methylpyridine | 1227577-02-7 - Sigma-Aldrich. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates - Benchchem. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11).
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem. (n.d.).
  • This compound | C6H5BrFN | CID 57374634 - PubChem. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
  • Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions - Benchchem. (n.d.).
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Bromo-5-fluoro-2-methylpyridine. As a halogenated pyridine derivative, this compound requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Our objective is to provide a clear, scientifically grounded framework that ensures safety and regulatory compliance, reinforcing our commitment to supporting your work beyond the product itself.

Hazard Profile and Chemical Identity: Understanding the "Why"

Before addressing disposal, it is crucial to understand the inherent hazards of this compound. Its chemical structure, featuring a pyridine ring substituted with both bromine and fluorine, classifies it as a halogenated organic compound. This classification is the primary determinant for its disposal pathway.

The compound's known hazards, as defined by the Globally Harmonized System (GHS), underscore the need for meticulous handling.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₅BrFN PubChem[1]
Molecular Weight 190.01 g/mol PubChem[1]
CAS Number 1211590-24-7 PubChem[1]
Appearance Solid, semi-solid, or liquid Sigma-Aldrich[2]

| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich,[2] BLD Pharm[3] |

Table 2: GHS Hazard Classification

Hazard Code Description Class
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4)[1]
H315 Causes skin irritation Skin Irritation (Category 2)[1]
H319 Causes serious eye irritation Eye Irritation (Category 2A)[1]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[1] |

The presence of halogen atoms necessitates a disposal method that ensures complete destruction to prevent the formation of persistent and toxic environmental byproducts. Standard laboratory neutralization or drain disposal is strictly prohibited.

Regulatory Framework: Adherence to Hazardous Waste Regulations

The disposal of this compound is governed by federal and local regulations concerning hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards.

As a halogenated organic compound, this chemical falls under specific waste categories.[4] Wastes containing such compounds are often designated with EPA hazardous waste codes, such as F002, which applies to certain spent halogenated solvents.[5] It is imperative to consult your institution's Environmental Health & Safety (EHS) department to determine the precise waste codes applicable under your specific use case and jurisdiction. The key principle is that any material—including solvents, absorbents, and personal protective equipment (PPE)—contaminated with this compound must be treated as hazardous waste.

Core Disposal Principle: High-Temperature Incineration

The universally accepted and regulatory-mandated disposal method for halogenated organic compounds is high-temperature incineration .[6][7][8] This process is conducted in a licensed hazardous waste incineration facility.

Causality: High temperatures (typically 820°C to 1,600°C) combined with controlled oxygen input ensure the complete thermal oxidation of the molecule.[6][7] This breaks the carbon-bromine and carbon-fluorine bonds, converting the halogen components into acidic gases (HBr and HF). These gases are then neutralized in a scrubber system before being released, preventing environmental contamination. Other methods, such as landfilling, are prohibited as they do not destroy the compound and can lead to environmental leaching.

Operational Disposal Workflow

The following sections provide a step-by-step guide for managing this compound waste from the point of generation to its final collection.

Waste Segregation and Collection

Proper segregation at the source is the most critical step in a compliant disposal process. Never mix halogenated waste with non-halogenated streams, as this cross-contamination makes the entire volume of waste more hazardous and expensive to dispose of.

start Waste Generated (Contains this compound) decision_solid_liquid Is the waste liquid or solid? start->decision_solid_liquid liquid_waste Liquid Waste Stream (e.g., reaction mixtures, rinse solvents) decision_solid_liquid->liquid_waste Liquid solid_waste Solid Waste Stream (e.g., contaminated PPE, weigh boats, absorbent pads) decision_solid_liquid->solid_waste Solid container_liquid Collect in a designated, properly labeled HALOGENATED ORGANIC LIQUIDS waste container. liquid_waste->container_liquid container_solid Collect in a designated, properly labeled HALOGENATED ORGANIC SOLIDS waste container. solid_waste->container_solid end_point Store container in Satellite Accumulation Area (SAA) until pickup by EHS personnel. container_liquid->end_point container_solid->end_point

Caption: Waste Segregation Decision Workflow.

Labeling and Container Management

All waste containers must be correctly labeled the moment the first drop of waste is added.[9]

  • Container Type: Use a sealable, airtight, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including this compound. Approximate percentages of each component should be included.

  • Storage: Keep waste containers closed at all times, except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizers and acids.[9]

Management of Spills and Contamination

Accidental spills must be managed immediately and effectively to prevent exposure and environmental release.

Spill Cleanup Protocol
  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and institutional EHS.[9]

  • Don PPE: For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), wear appropriate PPE: chemical safety goggles, a lab coat, and double gloves (butyl rubber or other resistant material over nitrile).[9]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.[11]

  • Label and Dispose: Label the container as "Solid Hazardous Waste: this compound Spill Debris" and manage it through the halogenated solid waste stream.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.

Decontamination of Empty Containers

Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated. The standard procedure is a "triple rinse."

Triple Rinse Protocol
  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone).

  • First Rinse: Add the solvent to the empty container, filling it to about 10% of its volume. Secure the cap and shake vigorously.

  • Collect Rinsate: Pour the solvent rinsate into the designated HALOGENATED ORGANIC LIQUIDS waste container.[4]

  • Repeat: Repeat the rinse process two more times.

  • Container Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic. The rinsate is now part of your hazardous waste stream.

cluster_0 Disposal Lifecycle A Generation in Lab B Segregation into Halogenated Waste A->B C Secure & Labeled SAA Storage B->C D EHS Collection C->D E Licensed Transport D->E F High-Temperature Incineration E->F

Caption: Lifecycle of this compound Waste.

By adhering to these scientifically sound and regulation-compliant procedures, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57374634, this compound.
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-88/039.
  • Kanto Chemical Co., Inc. (2023). Pyridine Safety Data Sheet.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Environmental Health & Safety.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Pyridine.
  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40: List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. ASBPROC-206-R4.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55264589, 4-Bromo-5-methylpyridin-2-amine.
  • Public Health England. (n.d.). Pyridine: incident management. GOV.UK.

Sources

Personal protective equipment for handling 4-Bromo-5-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling of 4-Bromo-5-fluoro-2-methylpyridine

As a key intermediate in pharmaceutical and agrochemical synthesis, this compound is a compound that demands rigorous adherence to safety protocols. Its hazardous properties necessitate a comprehensive understanding of appropriate handling, personal protective equipment (PPE), and disposal procedures to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the specific dangers of this compound is the foundation of a robust safety plan. While detailed toxicological data for this specific compound is not extensively published, information from structurally similar halogenated pyridines provides a strong basis for a cautious approach. The primary hazards are categorized based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Based on data for analogous compounds like 2-Bromo-5-fluoropyridine and other brominated pyridines, this compound should be treated as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral).[1][2]

  • Causes skin irritation. [1][3]

  • Causes serious eye irritation or damage. [1][3][4]

  • May cause respiratory irritation. [1][3][5]

The presence of bromine and fluorine atoms on the pyridine ring can enhance its reactivity and potential for biological activity, justifying these stringent classifications.

Table 1: GHS Hazard Profile for this compound (Inferred)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3]

The Core Directive: Personal Protective Equipment (PPE)

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[6] All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a fume hood.[6] PPE serves as the essential final barrier between the researcher and the chemical.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[4]

  • Mandatory: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[4]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection

This compound is known to cause skin irritation.[1][3] Furthermore, dermal absorption is a potential route of exposure for many pyridine derivatives.[7]

  • Gloves: The choice of glove material is critical. While specific breakthrough time data for this compound is not available, nitrile gloves are a common recommendation for incidental splash protection against a wide range of chemicals.[6][8] However, for prolonged contact or immersion, a more robust glove material is necessary. Butyl rubber offers excellent resistance to many organic compounds.[9]

    • For Incidental Contact (e.g., weighing, small-scale reactions): Disposable nitrile gloves (minimum 5-mil thickness) are acceptable. It is crucial to change gloves immediately upon any known or suspected contact with the chemical.[8][10]

    • For Extended Contact or Spills: Heavier-duty butyl rubber or Viton™ gloves should be used.[11] Always consult the glove manufacturer’s specific chemical resistance chart.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[4] Ensure the material is appropriate for the solvents being used in the procedure.

  • Additional Protection: For large-scale operations, consider wearing an impervious apron and closed-toe shoes made of a chemically resistant material.

Respiratory Protection

All work should be performed in a chemical fume hood to prevent inhalation of vapors or dust.[1][3]

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor cartridge is necessary.[4] Personnel must be properly fit-tested and trained in its use.

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling

This protocol outlines the essential steps for safely using this compound in a typical laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) prep_fumehood 2. Verify Fume Hood (Check airflow monitor) prep_ppe->prep_fumehood prep_materials 3. Assemble Materials (Chemical, glassware, spill kit) prep_fumehood->prep_materials handle_weigh 4. Weigh Solid (Use anti-static weigh boat) prep_materials->handle_weigh handle_transfer 5. Transfer & Dissolve (Add to solvent carefully) handle_weigh->handle_transfer handle_reaction 6. Set up Reaction (Ensure secure clamping) handle_transfer->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware (Rinse with appropriate solvent) handle_reaction->cleanup_decontaminate cleanup_waste 8. Segregate Waste (Halogenated Organic Waste) cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff PPE & Wash Hands (Remove gloves last) cleanup_waste->cleanup_ppe

Caption: A typical laboratory workflow for handling hazardous chemicals.

Emergency Procedures

Immediate and correct action is vital in an emergency.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[4]

  • Spill Response:

    • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated, working within a fume hood if possible.

    • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3][6]

    • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[6]

    • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[12]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[12]

  • Waste Segregation: Use a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."[12] This includes:

    • Unused or excess chemical.

    • Solutions containing the compound.

    • Contaminated disposable items (gloves, pipette tips, weighing paper, absorbent pads).[12]

    • The initial solvent rinsate from cleaning glassware.[12]

  • Disposal Method: Do not dispose of this material down the drain or in regular trash.[12][13] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, typically via controlled incineration at a licensed chemical destruction facility.[12][13]

By implementing these comprehensive safety measures, researchers can confidently and safely utilize this compound, ensuring personal safety and environmental responsibility.

References

  • An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine. Benchchem.
  • 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety D
  • Safe Disposal of 2,6-Dichloro-4-pyridinamine: A Procedural Guide. Benchchem.
  • 40 CFR § 721.8675 - Halogenated pyridines.
  • 3-Bromo-5-fluoro-4-methylpyridine Safety D
  • 2-Bromopyridine Safety D
  • 2-Bromo-3-fluoro-5-methylpyridine Safety D
  • 2-Fluoropyridine Safety D
  • 3-BROMO-4-METHYLPYRIDINE Safety D
  • 3-bromo-5-(difluoromethyl)
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • 2-Bromo-5-fluoropyridine 97%. Sigma-Aldrich.
  • 3-Amino-5-bromo-2-methylpyridine Safety D
  • 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety D
  • PYRIDINE Safety D
  • PYRIDINE Safety D
  • PYRIDINE FOR SYNTHESIS Safety D
  • Glove Selection Guide. University of Colorado Colorado Springs.
  • Chemical Glove Comp
  • Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara - Environment, Health and Safety.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.